molecular formula C8H7NO2 B1585535 3-Nitrostyrene CAS No. 586-39-0

3-Nitrostyrene

Cat. No.: B1585535
CAS No.: 586-39-0
M. Wt: 149.15 g/mol
InChI Key: SYZVQXIUVGKCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrostyrene is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethenyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZVQXIUVGKCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207322
Record name 3-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-39-0
Record name 3-Nitrostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitrostyrene via the Henry Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrostyrene, a valuable intermediate in organic synthesis, through the Henry condensation reaction. This document details the underlying reaction mechanism, offers a comparative analysis of various catalytic systems, presents detailed experimental protocols, and provides essential characterization data.

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] Discovered by Louis Henry in 1895, this reaction yields a β-nitro alcohol, which can be subsequently dehydrated to form a nitroalkene.[1][2] The synthesis of this compound from 3-nitrobenzaldehyde and nitromethane is a key application of this reaction, producing a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals.[2]

Reaction Mechanism and Signaling Pathway

The Henry reaction proceeds through a series of reversible steps. Initially, a base abstracts an α-proton from the nitroalkane to form a nucleophilic nitronate ion. This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate. Under the reaction conditions, particularly with heating or in the presence of a dehydrating agent, this intermediate readily undergoes dehydration to afford the final nitroalkene product.

Henry_Reaction_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Ion ([CH₂NO₂]⁻) Nitromethane->Nitronate + Base Base Base (e.g., B:) Protonated_Base Protonated Base (BH⁺) Nitronate_2 Nitronate Ion 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_Alkoxide Intermediate Alkoxide 3-Nitrobenzaldehyde->Intermediate_Alkoxide + Nitronate Ion Intermediate_Alkoxide_2 Intermediate Alkoxide Protonated_Base_2 Protonated Base Nitro_Alcohol β-Nitro Alcohol Nitro_Alcohol_2 β-Nitro Alcohol Base_Regen Base (regenerated) Intermediate_Alkoxide_2->Nitro_Alcohol + BH⁺ This compound This compound Water Water (H₂O) Nitro_Alcohol_2->this compound - H₂O (Heat/Acid)

Caption: Mechanism of the Henry condensation for this compound synthesis.

Comparative Data on Catalytic Systems

The choice of catalyst is crucial for the efficiency of the Henry reaction. A variety of catalysts, from simple bases to more complex systems, have been employed. The following table summarizes the performance of different catalysts in the synthesis of nitrostyrenes, providing a basis for selecting an appropriate system.

Catalyst SystemSubstrateSolventTemperature (°C)TimeYield (%)Reference
Ammonium Acetate3-NitrobenzaldehydeAcetic AcidReflux2 hNot specified for 3-nitro, but 30-82% for other benzaldehydes[3]
Methylamine (aq)Aromatic AldehydesAlcohol40-500.75-24 hHigh[4]
Sodium HydroxideBenzaldehydeMethanol10-1515 min80-83[5]
Layered Double Hydroxides (Cu:Mg:Al)Benzaldehyde-90VariesGood to High[3]
Ionic Liquid ([SFHEA][HSO₄])Benzaldehyde-601-2.5 hup to 98[3]
Copper(II) tetrafluoroborate / NaNO₂StyreneAcetonitrileRoom Temp7 h31-72 (for various styrenes)[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using two common catalytic systems.

Protocol 1: Ammonium Acetate in Acetic Acid

This method is a widely used and effective procedure for a range of substituted benzaldehydes.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ice

  • Water

  • Dichloromethane

  • Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add ammonium acetate (approx. 3.4 equivalents) and nitromethane (approx. 18 equivalents).

  • Heat the mixture to reflux (approximately 50°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.[2]

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[7]

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Sodium Hydroxide in Methanol

This protocol is a classic example of a strong base-catalyzed Henry reaction.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide

  • Hydrochloric Acid (concentrated)

  • Ice

  • Ethyl Alcohol

Procedure:

  • In a large, wide-mouthed bottle equipped with a mechanical stirrer and a thermometer, combine 3-nitrobenzaldehyde (1 equivalent), nitromethane (1 equivalent), and methanol. Cool the mixture in an ice-salt bath.

  • Prepare a solution of sodium hydroxide (1.05 equivalents) in an equal volume of water and cool it.

  • Cautiously add the sodium hydroxide solution to the stirred nitromethane/aldehyde mixture, maintaining the temperature between 10-15°C. A precipitate will form.[2][5]

  • After the addition is complete, stir for an additional 15 minutes.

  • Add ice water to dissolve the precipitate, forming a clear solution.

  • Slowly pour the alkaline solution into a stirred solution of hydrochloric acid (diluted with water). A yellow crystalline mass of this compound will precipitate.[2][5]

  • Filter the solid by suction and wash with water until chloride-free.

  • Purify the crude product by recrystallization from hot ethyl alcohol. The expected yield is generally high.[2][5]

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Combine 3-Nitrobenzaldehyde, Nitromethane, and Solvent Add_Catalyst Add Catalyst (e.g., Ammonium Acetate or NaOH) Start->Add_Catalyst React Stir and Heat (if required) Add_Catalyst->React Quench Quench Reaction (e.g., add ice-water/acid) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization or Column Chromatography Evaporate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: A generalized experimental workflow for this compound synthesis.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (300 MHz): δ 5.42 (1H, d, J=8 Hz, =CH₂), 5.88 (1H, d, J=12 Hz, =CH₂), 6.75 (1H, dd, J=12 and 8 Hz, =CH), 7.46 (1H, t, J=8 Hz, Ar-H), 7.7 (1H, d, J=8 Hz, Ar-H), 8.07 (1H, dd, J=8 and 2 Hz, Ar-H), 8.21 (1H, t, J=2 Hz, Ar-H) ppm.[8]

  • ¹³C-NMR (75.43 MHz): δ 117, 121, 123, 129, 132, 135, 139, 148 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the nitro group (typically around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the vinyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (149.15 g/mol ).[9]

Conclusion

The Henry condensation reaction is a robust and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully synthesize and characterize this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-nitrostyrene. While direct nitration of styrene is often explored, achieving regioselectivity for the meta position is challenging and typically results in a mixture of isomers, with a preference for ortho and para substitution, or reaction at the vinyl group. Therefore, this guide focuses on a more reliable and selective indirect method: the synthesis of 3-nitrocinnamic acid from 3-nitrobenzaldehyde, followed by decarboxylation to yield the target this compound.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. The presence of the nitro group in the meta position of the styrene backbone offers unique electronic properties and serves as a versatile handle for further chemical modifications. The direct nitration of styrene often leads to a complex mixture of products, including β-nitrostyrene and ortho/para-nitrostyrenes, making the isolation of pure this compound difficult. Consequently, multi-step synthetic routes are generally preferred to ensure high purity and yield of the desired isomer.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound involves a two-step process:

  • Synthesis of 3-Nitrocinnamic Acid: This step is typically achieved through a condensation reaction of 3-nitrobenzaldehyde with a suitable active methylene compound. The Knoevenagel-Doebner condensation and the Perkin reaction are two widely used methods.

  • Decarboxylation of 3-Nitrocinnamic Acid: The synthesized 3-nitrocinnamic acid is then decarboxylated, usually by heating in the presence of a catalyst, to afford this compound.

The overall synthetic workflow is depicted below:

Synthetic Workflow for this compound Overall Synthetic Workflow cluster_step1 Step 1: Synthesis of 3-Nitrocinnamic Acid cluster_step2 Step 2: Decarboxylation 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Knoevenagel-Doebner Condensation Knoevenagel-Doebner Condensation 3-Nitrobenzaldehyde->Knoevenagel-Doebner Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel-Doebner Condensation Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Knoevenagel-Doebner Condensation 3-Nitrocinnamic Acid 3-Nitrocinnamic Acid Knoevenagel-Doebner Condensation->3-Nitrocinnamic Acid Decarboxylation Reaction Decarboxylation Reaction 3-Nitrocinnamic Acid->Decarboxylation Reaction Quinoline Quinoline Quinoline->Decarboxylation Reaction Copper Powder Copper Powder Copper Powder->Decarboxylation Reaction Heat Heat Heat->Decarboxylation Reaction This compound This compound Decarboxylation Reaction->this compound Knoevenagel-Doebner Mechanism Mechanism of Knoevenagel-Doebner Condensation Malonic Acid Malonic Acid Carbanion Carbanion Malonic Acid->Carbanion Deprotonation Base (Piperidine) Base (Piperidine) Base (Piperidine)->Carbanion Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct Nucleophilic Attack 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Aldol Adduct Dehydration Dehydration Aldol Adduct->Dehydration 3-Nitrocinnamic Acid 3-Nitrocinnamic Acid Dehydration->3-Nitrocinnamic Acid Elimination of H2O Decarboxylation Mechanism Mechanism of Decarboxylation 3-Nitrocinnamic Acid 3-Nitrocinnamic Acid Transition State Transition State 3-Nitrocinnamic Acid->Transition State Heat/Catalyst Heat/Catalyst Heat/Catalyst->Transition State CO2 CO2 Transition State->CO2 Elimination This compound This compound Transition State->this compound Elimination

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Nitrostyrene. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize nitrostyrene derivatives in their work. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding and application of this compound.

Physical and Chemical Properties

This compound, with the chemical formula C₈H₇NO₂, is a nitro-substituted aromatic compound. It typically appears as a liquid or a solid with a yellowish hue.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [1][2]
Appearance Yellowish liquid or solid[1]
Melting Point -5 °C[1]
Boiling Point 81-83 °C at 1 mmHg[3]
Density 1.07 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.584[1]
Flash Point 107 °C (closed cup)[3]
Solubility Insoluble in water. Soluble in organic solvents.[4]
Stability Stable under recommended storage conditions (2-8°C).[1] Incompatible with strong oxidizing agents.[5]
Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data/ObservationsSource(s)
¹H NMR Spectral data available in various databases.[6]
¹³C NMR Spectral data available in various databases.[6]
Infrared (IR) Spectroscopy Spectral data available in various databases.[6]
Mass Spectrometry (MS) GC-MS data available, indicating common fragmentation patterns.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via the Henry Reaction

The Henry (or nitroaldol) reaction is a classical and widely used method for the synthesis of β-nitrostyrenes.[4]

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

  • Mechanical stirrer, thermometer, separatory funnel, and other standard laboratory glassware

Procedure:

  • In a flask equipped with a mechanical stirrer and thermometer and cooled in an ice-salt bath, combine 3-nitrobenzaldehyde (1 mole), nitromethane (1 mole), and methanol.

  • Prepare a solution of sodium hydroxide in water and cool it.

  • Slowly add the cold sodium hydroxide solution to the reaction mixture while maintaining the temperature between 10-15 °C. A precipitate will form.[5]

  • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Add ice water to the pasty mass to form a clear solution.[5]

  • In a separate large vessel, prepare a dilute solution of hydrochloric acid.

  • Slowly add the alkaline reaction mixture to the stirred hydrochloric acid solution. A pale yellow crystalline precipitate of this compound will form.[5]

  • Allow the solid to settle, then decant the supernatant liquid.

  • Collect the solid by suction filtration and wash it with water until the washings are neutral.[5]

Purification of this compound by Recrystallization

Recrystallization is a standard technique to purify the crude this compound product.[4]

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • In a separate beaker, heat the recrystallization solvent (ethanol or isopropanol) to a gentle boil.

  • Add the minimum amount of the hot solvent to the crude product to achieve complete dissolution with swirling.[4]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will form.

  • Further cooling in an ice bath can increase the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[4]

  • Dry the purified crystals, for example, in a vacuum desiccator.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the purity assessment of this compound.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v). For mass spectrometry compatibility, formic acid can be used as a modifier.[3][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV-Vis detector at 254 nm.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 10 µL.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful tool for the identification and quantification of this compound.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[7]

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) is typically suitable.

  • Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient program should be developed to ensure good separation from any impurities. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. A full scan can be used for identification, while selected ion monitoring (SIM) can be used for quantification.

Signaling Pathway Involvement

Recent research has indicated that nitrostyrene derivatives can modulate specific biological signaling pathways, highlighting their potential in drug development.

Inhibition of the TNFα-Induced NF-κB Pathway

Nitrostyrene derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNFα). This inhibition is mediated through the interaction of the nitrostyrene compound with the truncated retinoid X receptor alpha (tRXRα), which in turn blocks its interaction with TRAF2, a key signaling intermediate.[9]

TNFa_NFkB_Pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK tRXRalpha tRXRα tRXRalpha->TRAF2 Interaction Nitrostyrene This compound Derivative Nitrostyrene->TRAF2 Blocks Interaction Nitrostyrene->tRXRalpha Binds to IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Expression (Inflammation, Survival) Nucleus->Gene PTP1B_Inhibition Insulin Insulin InsulinReceptor Insulin Receptor (Phosphorylated) Insulin->InsulinReceptor Activation Downstream Downstream Signaling (e.g., GLUT4 translocation) InsulinReceptor->Downstream Signal Transduction DephosphorylatedReceptor Insulin Receptor (Dephosphorylated) PTP1B PTP1B PTP1B->InsulinReceptor Nitrostyrene This compound Derivative Nitrostyrene->PTP1B Inhibition

References

Spectroscopic Analysis of 3-Nitrostyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Nitrostyrene (m-Nitrostyrene). The information is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data and standardized experimental protocols for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

The structural integrity and atom assignment for this compound are foundational to interpreting its NMR spectra. The diagram below illustrates the molecule with a systematic numbering scheme for both hydrogen and carbon atoms, which is used consistently in the data tables that follow.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired on a 300 MHz spectrometer. The data reveals distinct signals for the vinylic and aromatic protons, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityJ-coupling (Hz)Integration
Hβ₁ (cis to Aryl)5.42d81H
Hβ₂ (trans to Aryl)5.88d121H
6.75dd12, 81H
H57.46d81H
H67.70d61H
H48.07dd8, 61H
H28.21s-1H

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum was recorded at a frequency of 75.43 MHz. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.

Carbon AssignmentChemical Shift (δ) [ppm]
117
C2121
C4123
C5129
C6132
135
C1139
C3148

Experimental Protocols

While the specific acquisition parameters for the cited data are not exhaustively detailed in the source literature, a general protocol for obtaining high-quality NMR spectra for aromatic compounds like this compound is provided below.

Sample Preparation

A standard procedure involves dissolving 5-20 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent, commonly Chloroform-d (CDCl₃).[1] The solution is prepared in a clean vial and then transferred into a 5 mm NMR tube, ensuring the final solution height is between 4.0 and 5.0 cm.[1] The exterior of the tube should be cleaned to remove any contaminants before insertion into the spectrometer.[1]

Instrument Setup

The experiment is conducted on an NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[1] Before data acquisition, several setup steps are crucial:

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.[1]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[1]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is critical for achieving high resolution and sharp, symmetrical peaks.[1]

Data Acquisition

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and potentially a higher sample concentration (20-50 mg) are typically required.[1] Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

The workflow for a typical NMR experiment is illustrated below.

G prep Sample Preparation (Dissolve in CDCl₃) insert Insert Sample into Magnet prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire FID Data (¹H or ¹³C) tune->acquire process Process Data (Fourier Transform) acquire->process analyze Spectral Analysis process->analyze

Caption: Standard workflow for an NMR spectroscopy experiment.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3-nitrostyrene using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS). It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of the analytical workflow and spectral interpretation for this compound.

Introduction

This compound (C₈H₇NO₂) is an organic compound with a molecular weight of 149.15 g/mol .[1] It is a derivative of styrene and finds applications in organic synthesis, including the preparation of polymers and pharmaceutical intermediates. Accurate analytical characterization is crucial for quality control, reaction monitoring, and regulatory compliance. FT-IR spectroscopy and mass spectrometry are powerful techniques for the structural elucidation and identification of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic nitro group, vinyl group, and the substituted benzene ring.

Quantitative Data: Characteristic FT-IR Absorption Bands

The following table summarizes the key FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 3000MediumAromatic and Vinylic C-H Stretch
~1640MediumC=C Stretch (Vinyl Group)
~1610, ~1480Medium to WeakC=C Stretch (Aromatic Ring)
~1525 Strong Asymmetric NO₂ Stretch
~1350 Strong Symmetric NO₂ Stretch
~990, ~910Strong=C-H Bend (Out-of-plane, Vinyl)
~810, ~740, ~680StrongC-H Bend (Out-of-plane, Aromatic)

Note: The asymmetric and symmetric stretches of the nitro group are highly characteristic and are typically the most intense peaks in the spectrum.

Experimental Protocol for FT-IR Analysis

This protocol describes the acquisition of an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.

  • Software for data acquisition and analysis.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Since this compound is a liquid at room temperature, place a single drop of the neat sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

Data Acquisition:

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • The software will automatically perform the Fourier transform and background subtraction to generate the final infrared spectrum.

Data Processing:

  • Perform a baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique used for the analysis of volatile and thermally stable compounds like this compound.

Quantitative Data: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Ion Identity
149~60[M]⁺ (Molecular Ion)
103~100[M - NO₂]⁺
102~85[M - HNO₂]⁺
77~95[C₆H₅]⁺
51~70[C₄H₃]⁺

Data compiled from NIST Mass Spectrometry Data Center.[1]

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent).

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-350

Visualizations

Experimental Workflow

Experimental_Workflow cluster_FTIR FT-IR Analysis cluster_MS Mass Spectrometry Analysis ftir_sample This compound (Neat Liquid) ftir_prep Place Sample on ATR Crystal ftir_sample->ftir_prep ftir_acq Acquire Sample Spectrum ftir_prep->ftir_acq ftir_bg Acquire Background Spectrum ftir_bg->ftir_acq ftir_data FT-IR Spectrum Data ftir_acq->ftir_data ms_sample This compound Solution ms_inject GC Injection ms_sample->ms_inject ms_sep Chromatographic Separation ms_inject->ms_sep ms_ion Electron Ionization (70 eV) ms_sep->ms_ion ms_detect Mass Analysis (Quadrupole) ms_ion->ms_detect ms_data Mass Spectrum Data ms_detect->ms_data

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway mol_ion [C₈H₇NO₂]⁺˙ m/z = 149 frag1 [C₈H₇]⁺ m/z = 103 mol_ion->frag1 - NO₂ frag2 [C₈H₆]⁺˙ m/z = 102 mol_ion->frag2 - HNO₂ frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - C₂H₂ frag4 [C₄H₃]⁺ m/z = 51 frag3->frag4 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

References

3-Nitrostyrene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrostyrene, a versatile nitroalkene compound. It covers its chemical and physical properties, detailed synthesis and purification protocols, and insights into its potential applications in drug development, particularly focusing on the pro-apoptotic and anticancer activities observed in related nitrostyrene derivatives.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 586-39-0[1][2]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2]
Appearance White to off-white powder or needles
Melting Point -5 °C
Boiling Point 81-83 °C at 1 mmHg
Density 1.07 g/mL at 25 °C
Refractive Index (n20/D) 1.584
Storage Temperature 2-8°C

Synthesis and Purification

The most common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as a nitroaldol reaction. This involves the base-catalyzed condensation of a nitroalkane with an aldehyde. In the case of this compound, this reaction is performed with 3-nitrobenzaldehyde and nitromethane.

Experimental Protocol: Synthesis of this compound via Henry Reaction

This protocol is adapted from established procedures for the synthesis of nitrostyrenes.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Cooling bath (ice-salt mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-nitrobenzaldehyde (1 mole equivalent) and nitromethane (1 mole equivalent) in methanol. Place the flask in a cooling bath to maintain a low temperature.

  • Base Addition: Prepare a cooled solution of sodium hydroxide (1.05 mole equivalents) in water. Slowly add the NaOH solution to the stirred reaction mixture using a dropping funnel, ensuring the temperature is maintained between 10-15°C. A precipitate will form as the reaction proceeds.

  • Reaction Completion: After the addition of NaOH is complete, continue stirring the mixture for an additional 15-30 minutes at the same temperature.

  • Quenching: To the reaction mixture, add a significant volume of ice water to dissolve the precipitate, forming a clear solution.

  • Precipitation: In a separate large container, prepare a solution of dilute hydrochloric acid by adding concentrated HCl to water. Slowly pour the alkaline reaction mixture into the stirred acidic solution. This compound will precipitate as a solid.

  • Isolation: Collect the precipitated this compound by vacuum filtration and wash the solid with water until the filtrate is neutral.

Experimental Workflow: Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine 3-Nitrobenzaldehyde, Nitromethane, and Methanol B Cool Reaction Mixture (10-15°C) A->B C Slowly Add Cooled NaOH Solution B->C D Stir for 15-30 min C->D E Quench with Ice Water D->E F Pour into Dilute HCl E->F G Filter Precipitate F->G H Wash with Water G->H I Dry Product H->I

Caption: Workflow for the synthesis of this compound via the Henry Reaction.

Purification Protocol: Recrystallization

Crude this compound can be purified by recrystallization to yield a product of high purity.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Potential in Drug Development

While research specifically on this compound is limited, the broader class of nitrostyrene derivatives has garnered significant attention for its potent biological activities, particularly as anticancer and antimicrobial agents.

Pro-Apoptotic and Anticancer Effects

Numerous studies have demonstrated that nitrostyrene derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. A common mechanism involves the generation of Reactive Oxygen Species (ROS).

Mechanism of Action:

The anticancer activity of many β-nitrostyrene derivatives is linked to their ability to induce intracellular ROS. This increase in ROS leads to oxidative stress, which in turn can cause DNA damage and mitochondrial dysfunction, ultimately triggering the apoptotic cascade.

One of the key signaling pathways implicated in this process is the MEK/ERK pathway. The induction of ROS can lead to the activation of this pathway, which plays a complex role in cell fate, but in this context, contributes to the pro-apoptotic signaling. The process often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Signaling Pathway: ROS-Mediated Apoptosis by Nitrostyrene Derivatives

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus NS Nitrostyrene Derivative ROS Increased ROS NS->ROS Induces MEK_ERK MEK/ERK Pathway Activation ROS->MEK_ERK Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys DNA_Damage DNA Damage ROS->DNA_Damage Casp_Act Caspase Activation MEK_ERK->Casp_Act Apoptosis Apoptosis Casp_Act->Apoptosis Mito_Dys->Casp_Act DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for ROS-mediated apoptosis induced by nitrostyrene derivatives.

Experimental Protocol: Assessment of ROS Generation

To investigate the mechanism of action of a nitrostyrene compound, a common in vitro experiment is the measurement of intracellular ROS levels.

Materials:

  • Cancer cell line (e.g., colorectal or breast cancer cells)

  • Cell culture medium and supplements

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

  • Phosphate-buffered saline (PBS)

  • N-acetylcysteine (NAC) as a ROS scavenger (for control experiments)

  • Multi-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the nitrostyrene compound for a specified period. Include a vehicle control (DMSO) and a positive control if available. For mechanistic studies, a set of cells can be pre-treated with NAC before adding the nitrostyrene compound.

  • Staining: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in the dark. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS inside the cells.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess dye. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can then be measured using a fluorescence microscope or a fluorescence plate reader.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water. Store the compound in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.

References

3-Nitrostyrene: A Technical Guide to its Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrostyrene is an organic compound featuring a vinyl group attached to a benzene ring, which is substituted with a nitro group at the meta position. This molecule serves as a versatile precursor in organic synthesis, particularly in the formation of various derivatives through reactions involving the activated vinyl group. Its utility in the synthesis of novel chemical entities makes a thorough understanding of its physicochemical properties, especially its solubility and stability, crucial for researchers and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols and visual workflows to aid in its handling and application.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1][2]
Appearance Liquid[1][3]
Melting Point -5 °C (lit.)[1][3]
Density 1.07 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.584 (lit.)[1][3]
Storage Temperature 2-8°C[1]

Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Insoluble in water. Likely soluble in lower alcohols like ethanol and methanol where the hydrocarbon portion allows for some interaction.The large nonpolar aromatic ring dominates, making it immiscible with water. Shorter-chain alcohols offer a compromise in polarity.
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile)Likely SolubleThe polarity of these solvents is sufficient to interact with the nitro group, while their organic nature accommodates the rest of the molecule.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)Likely SolubleThe nonpolar aromatic ring and vinyl group will interact favorably with nonpolar solvents.

Stability Characteristics

This compound is known to be a reactive and relatively unstable compound, primarily due to the electron-withdrawing nature of the nitro group, which activates the vinyl group. This makes it susceptible to polymerization.

ConditionStability ProfileKey Considerations
Thermal Stability Unstable at elevated temperatures. Heating can induce self-polymerization.[4] Styrene, a related compound, begins to polymerize thermally above 100°C.[4] The thermal degradation of poly(p-nitrostyrene) has been studied, indicating that the polymer itself degrades at higher temperatures (around 315-335°C).[5]Avoid high temperatures during storage and reactions. If distillation is necessary, it should be performed under high vacuum to keep temperatures low and preferably with a polymerization inhibitor.[4]
Light Sensitivity Susceptible to light-induced polymerization.[4] UV light can initiate radical polymerization.[4]Store in amber or opaque containers, protected from light. Reactions should be carried out in flasks shielded from direct light.
Chemical Stability Prone to anionic polymerization initiated by bases (e.g., strong bases, some amines).[4] It is incompatible with strong oxidizing agents and strong bases.[6]Use of strong bases should be carefully controlled. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes play a role in initiation pathways.[4]
Polymerization Highly prone to self-polymerization.[4] Commercially available this compound is often supplied with a stabilizer, such as 3,5-di-tert-butylcatechol, to prevent polymerization during storage.For applications where the monomer is required, the stabilizer may need to be removed. This is often achieved by washing with a base or by column chromatography.[4]

Experimental Protocols

I. Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated micropipette or graduated cylinder

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solution is clear and homogeneous with no visible droplets of undissolved solute.

    • Partially Soluble: The solution is cloudy or contains suspended droplets that do not settle.

    • Insoluble: Two distinct layers are visible, or the added solute remains as a separate phase.

  • If the compound dissolves, incrementally add more solute until saturation is reached (i.e., the point at which no more solute will dissolve).

  • Record the observations for each solvent.

II. Assessment of Thermal Stability

This protocol provides a method for evaluating the stability of this compound at elevated temperatures.

Materials:

  • This compound (stabilizer-free, if possible)

  • Small, sealable vials (e.g., amber glass HPLC vials)

  • Heating block or oven with precise temperature control

  • Inert gas (Nitrogen or Argon)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Dispense equal aliquots of the solution into several vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Prepare a control sample to be stored at a low temperature (e.g., 4°C) in the dark.

  • Place the experimental vials in a heating block or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it to room temperature.

  • Analyze the control and heated samples by HPLC-UV or GC-MS to determine the concentration of the remaining this compound.

  • Calculate the percentage of degradation over time at each temperature. The appearance of new peaks in the chromatogram can indicate the formation of degradation products or polymers.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the handling and potential degradation of this compound.

G cluster_solubility Solubility Assessment Workflow start Start: Obtain This compound Sample select_solvents Select Diverse Solvent Panel start->select_solvents qual_test Perform Qualitative Solubility Test select_solvents->qual_test observe Observe Miscibility (Soluble/Insoluble) qual_test->observe quant_test Optional: Quantitative Analysis (e.g., HPLC) observe->quant_test If soluble end_sol End: Solubility Profile Determined observe->end_sol If insoluble quant_test->end_sol

Caption: Workflow for determining the solubility of this compound.

G cluster_stability Potential Degradation and Polymerization Pathways monomer This compound Monomer radical_polymerization Radical Polymerization monomer->radical_polymerization anionic_polymerization Anionic Polymerization monomer->anionic_polymerization other_degradation Other Degradation Products monomer->other_degradation initiator_heat Heat initiator_heat->radical_polymerization initiator_light UV Light initiator_light->radical_polymerization initiator_base Base initiator_base->anionic_polymerization polymer Poly(this compound) radical_polymerization->polymer anionic_polymerization->polymer

Caption: Pathways of this compound degradation and polymerization.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability characteristics. While precise quantitative solubility data remains elusive in the public domain, its behavior can be predicted based on fundamental chemical principles. Its most significant characteristic is its propensity for polymerization, which is accelerated by heat, light, and the presence of basic substances. Proper handling, including storage at refrigerated temperatures, protection from light, and the use of an inert atmosphere, is paramount to maintaining its integrity. For applications requiring the pure monomer, removal of stabilizers is a necessary but delicate step that must be performed with care to avoid premature polymerization. The experimental protocols and workflows provided in this guide offer a framework for researchers to safely and effectively work with this compound, enabling its successful application in the synthesis of new and complex molecules.

References

The Henry Reaction: A Cornerstone in Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Henry reaction, also known as the nitroaldol reaction, stands as a pivotal carbon-carbon bond-forming reaction in organic synthesis. Its application in the preparation of β-nitrostyrenes has garnered significant attention due to the versatility of these products as precursors in the synthesis of a wide range of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols for the formation of nitrostyrenes via the Henry reaction.

Core Mechanism: A Two-Step Transformation

The synthesis of nitrostyrenes through the Henry reaction is fundamentally a two-step process: a base-catalyzed nitroaldol addition followed by dehydration of the resulting β-nitro alcohol intermediate.[1][2]

Step 1: Nitroaldol Addition

The reaction is initiated by the deprotonation of a nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[3] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the β-nitro alcohol.[3] The choice and concentration of the base are critical, as strong bases can promote side reactions.[4]

Step 2: Dehydration

The β-nitro alcohol intermediate can then undergo dehydration to form the final nitrostyrene product. This elimination of a water molecule is often promoted by elevated temperatures or an acidic workup.[1] In many synthetic protocols, the reaction conditions are tailored to facilitate in-situ dehydration, directly yielding the nitrostyrene.

Henry_Reaction_Mechanism Reactants Aromatic Aldehyde + Nitroalkane Nitronate Nitronate Anion (Resonance Stabilized) Reactants->Nitronate Deprotonation Base Base Base->Reactants Nitroalkoxide β-Nitro Alkoxide Intermediate Nitronate->Nitroalkoxide Nucleophilic Attack on Aldehyde Nitroalcohol β-Nitro Alcohol Nitroalkoxide->Nitroalcohol Protonation Product β-Nitrostyrene Nitroalcohol->Product Elimination Dehydration Dehydration (-H₂O) Dehydration->Nitroalcohol

Figure 1: Core mechanism of the Henry reaction for nitrostyrene formation.

Quantitative Data Presentation

The efficiency of nitrostyrene synthesis via the Henry reaction is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported protocols.

AldehydeNitroalkaneCatalyst/SolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeNitromethaneSodium Hydroxide / Methanol10-1515 min80-83[5]
Substituted BenzaldehydesNitromethaneAmmonium Acetate / Acetic AcidReflux (100-115)2-6 h30-82[6]
4-Hydroxy-3-methoxybenzaldehydeNitromethaneAmmonium Acetate / NitromethaneReflux6 h-[7]
4-Hydroxy-3-methoxybenzaldehydeNitromethaneAmmonium Acetate / Nitromethane (Microwave)1505 min-[7]
BenzaldehydeNitromethane(2-hydroxyethyl)ammonium formateRoom Temp.24 h90[6]
Aromatic AldehydesNitromethaneMethylamine (aq. solution) / Alcohol40-5045 minHigh[6]
2,3-dimethoxybenzaldehydeNitromethaneAmmonium Acetate / Acetic Acid (Ultrasound)Room Temp.3 h99[8]
para-substituted aldehydeNitromethaneAmmonium Acetate / Acetic Acid1006 h-[9]

Experimental Protocols

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This protocol is a widely cited method for the synthesis of β-nitrostyrene.[5][10]

Materials:

  • Benzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

Procedure:

  • In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (1000 mL).

  • Cool the reaction vessel in a freezing mixture of ice and salt.

  • Prepare a cooled solution of sodium hydroxide (5.25 moles) in an equal volume of water.

  • Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C. A bulky white precipitate will form.[5]

  • After the addition is complete, stir for an additional 15 minutes.

  • Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.

  • Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.[5]

  • Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

  • Wash the solid with water until it is free from chlorides.

  • Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[5]

Protocol 2: Knoevenagel-type Condensation using Ammonium Acetate

This method utilizes a weaker base and often employs an acidic solvent.[1]

Materials:

  • Substituted benzaldehyde

  • Nitromethane

  • Ammonium acetate

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in nitromethane, which also serves as the solvent (typically a 10-fold excess).[1]

  • Add ammonium acetate (0.24 equivalents) to the solution.[1]

  • Heat the reaction mixture under reflux for the time specified by the particular substrate (can range from 2-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Dilute the remaining solution with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times.[7]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

Procedure:

  • In a microwave-safe vial, dissolve 4-hydroxy-3-methoxybenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).[7]

  • Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[7]

  • After the reaction, remove the excess nitromethane under reduced pressure.

  • The crude product can then be purified by standard methods such as recrystallization.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Nitroalkane, and Catalyst/Solvent Start->Reactants Reaction Reaction Conditions (Heating/Stirring/Microwave) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Isolated β-Nitrostyrene Purification->Product End End Product->End

Figure 2: Generalized experimental workflow for nitrostyrene synthesis.

Troubleshooting and Side Reactions

Low conversion rates and the formation of side products are common challenges in the Henry reaction.[1]

Common Issues:

  • Low Conversion: This can be due to the reversible nature of the reaction, inefficient catalysis, or suboptimal reaction conditions.[1]

  • Side Reactions:

    • Cannizzaro Reaction: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1]

    • Aldol Condensation: Self-condensation of the aldehyde can compete with the Henry reaction.[1]

    • Polymerization: The nitrostyrene product can polymerize, especially under basic conditions.[1]

    • Retro-Henry Reaction: The product can revert to the starting materials.[1]

Troubleshooting Strategies:

  • Catalyst Optimization: Screen different bases and their concentrations. Milder bases can sometimes mitigate side reactions.[4]

  • Temperature Control: Optimize the reaction temperature to balance reaction rate and minimize side reactions.

  • Stoichiometry: Using an excess of the nitroalkane can help drive the reaction forward.

  • Workup: An acidic workup can facilitate the dehydration of the nitro alcohol intermediate and neutralize the base catalyst to prevent polymerization.[1]

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCatalyst Is the catalyst appropriate and active? Start->CheckCatalyst CheckConditions Are the reaction conditions (temperature, time) optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Optimize catalyst type and loading CheckCatalyst->OptimizeCatalyst No CheckSubstrate Is the substrate hindered or deactivated? CheckConditions->CheckSubstrate Yes OptimizeConditions Optimize temperature and reaction time CheckConditions->OptimizeConditions No CheckSideReactions Are there significant side reactions? CheckSubstrate->CheckSideReactions Yes ModifySubstrate Consider alternative substrate or protecting groups CheckSubstrate->ModifySubstrate No MinimizeSideReactions Adjust stoichiometry, use milder base, control addition rate CheckSideReactions->MinimizeSideReactions Yes Solution Improved Yield and Purity CheckSideReactions->Solution No OptimizeCatalyst->Start OptimizeConditions->Start ModifySubstrate->Start MinimizeSideReactions->Start

Figure 3: A logical workflow for troubleshooting the Henry reaction.

References

A Technical Guide to the Historical Synthesis of β-Nitrostyrenes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl-substituted vinyl group. Their rich reactivity, driven by the potent electron-withdrawing nature of the nitro group, establishes them as exceptionally versatile intermediates in organic synthesis.[1] Historically, they have served as crucial precursors for a wide array of fine chemicals, dyes, and notably, pharmaceuticals such as substituted phenethylamines and amphetamines.[1] The development of synthetic routes to β-nitrostyrenes is deeply connected to the foundational discoveries of carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. This guide provides a detailed examination of the seminal historical methods for their preparation, focusing on the underlying mechanisms, comparative quantitative data, and detailed experimental protocols.

The Henry Reaction: The Cornerstone of β-Nitrostyrene Synthesis

The primary and most historically significant method for synthesizing β-nitrostyrenes is the Henry reaction, or nitroaldol reaction. Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1][2] The initial product is a β-nitro alcohol, which is subsequently dehydrated, often in situ, to yield the target β-nitrostyrene.[1][3]

Mechanism of the Henry Reaction

The reaction proceeds via a three-step, reversible mechanism catalyzed by a base:[2][3]

  • Deprotonation: The base abstracts an acidic α-proton from the nitroalkane, forming a resonance-stabilized nitronate anion. The acidity of this proton is due to the strong electron-withdrawing effect of the nitro group.[3]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[3][4]

  • Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to form the β-nitro alcohol.[2] Under acidic conditions or with heating, this alcohol readily undergoes dehydration to form the conjugated and highly stable β-nitrostyrene.[5]

Caption: Mechanism of the base-catalyzed Henry reaction and subsequent dehydration.
Historical Catalysts and Conditions

The evolution of the Henry reaction for β-nitrostyrene synthesis is marked by the refinement of catalysts and reaction conditions to improve yields and simplify procedures.

  • Strong Alkali (Thiele, 1899): Johannes Thiele improved upon early methods by using strong alkali catalysts like sodium hydroxide.[6] This approach dramatically increased reaction rates but required careful temperature control to avoid side reactions.[6][7]

  • Primary Amines (Knoevenagel & Walter, 1904): Later work introduced weaker bases, such as primary aliphatic amines like methylamine.[6][8] These reactions could be run at room temperature but often required significantly longer reaction times, sometimes several days, and could lead to the formation of polymeric byproducts.[8][9]

  • Ammonium Acetate: The use of ammonium acetate in refluxing glacial acetic acid became a widely adopted and generally reliable method.[8] It offered a good balance of reaction time and yield, avoiding the polymerization issues associated with stronger bases and the long reaction times of amine catalysts.[9][10]

Quantitative Data Comparison

The choice of historical method significantly impacts reaction outcomes. The following table summarizes yields for the synthesis of various β-nitrostyrenes using different classical catalytic systems.

Aromatic AldehydeNitroalkaneCatalyst SystemTime (h)Yield (%)Reference
BenzaldehydeNitromethaneNaOH / Methanol< 180-83[6]
BenzaldehydeNitromethaneMethylamine / Methanol6 - 7255[8]
BenzaldehydeNitromethaneAmmonium Acetate / Acetic Acid260[8]
p-MethoxybenzaldehydeNitromethaneMethylamine / Methanol6 - 7250[8]
p-MethoxybenzaldehydeNitromethaneAmmonium Acetate / Acetic Acid282[8]
p-HydroxybenzaldehydeNitromethaneMethylamine / Methanol6 - 7220[8]
p-HydroxybenzaldehydeNitromethaneAmmonium Acetate / Acetic Acid260[8]
3,4-DimethoxybenzaldehydeNitroethaneAmmonium Acetate / Acetic Acid235[1]
PiperonalNitromethaneAmmonium Acetate / Acetic Acid185[7]

Detailed Experimental Protocols

The following protocols are adapted from established historical procedures and represent the key methods discussed.

Safety Precautions:

  • Nitromethane: A flammable liquid and suspected carcinogen. It can form explosive mixtures, especially when in contact with bases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • β-Nitrostyrenes: The vapors of hot solutions are irritating to the eyes and nose. The solid can be a skin irritant. Handle with appropriate PPE.[1][6]

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This procedure is adapted from the highly efficient method for synthesizing the parent β-nitrostyrene.[6][7]

  • Materials: Benzaldehyde (5 moles), Nitromethane (5 moles), Methanol, Sodium Hydroxide (5.25 moles), Concentrated Hydrochloric Acid, Ice.

  • Procedure:

    • In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine benzaldehyde (530 g, 5 moles), nitromethane (305 g, 5 moles), and methanol (1000 mL).[6]

    • Cool the flask in an ice-salt bath to between -10°C and 0°C.[7]

    • Separately, prepare a cooled solution of sodium hydroxide (210 g, 5.25 moles) in an equal volume of water.[6]

    • While stirring vigorously, add the cold NaOH solution dropwise to the benzaldehyde-nitromethane mixture. Maintain the internal temperature between 10-15°C.[1][7] A thick, white precipitate will form.[6]

    • After the addition is complete, stir for an additional 15 minutes.[6]

    • Add 3-3.5 L of ice water to dissolve the pasty mass, keeping the temperature below 5°C.[6]

    • Slowly pour the resulting alkaline solution into a vigorously stirred solution of hydrochloric acid (1000 mL concentrated HCl in 1500 mL water).[6] A pale yellow crystalline mass of β-nitrostyrene will precipitate immediately.[6]

    • Allow the solid to settle, decant the supernatant, and filter the product by suction.[6]

    • Wash the solid with water until the washings are free from chlorides.[6]

    • Purify the crude product by recrystallization from hot ethanol. The expected yield is 600-620 g (80-83%).[6]

Protocol 2: Ammonium Acetate Catalyzed Synthesis

This is a general and robust method applicable to a wide range of substituted benzaldehydes.[8]

  • Materials: Substituted Benzaldehyde (e.g., Piperonal, 0.20 mol), Nitromethane (0.22 mol), Ammonium Acetate (0.1 mol), Glacial Acetic Acid.

  • Procedure:

    • In a round-bottomed flask, combine the aldehyde (e.g., 30 g piperonal), nitromethane (13.4 g), ammonium acetate (7.8 g), and glacial acetic acid (50 mL).[7]

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[7][8]

    • Pour the hot reaction mixture into a large volume of ice water (approx. 1 L) with stirring.[7]

    • If a solid precipitates, collect it by suction filtration and wash with water.[8]

    • If an oil separates, extract it with a suitable solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.[11]

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[8]

Visualization of Workflow

The general laboratory procedure for these historical syntheses follows a consistent workflow from reactants to purified product.

Workflow A 1. Combine Aldehyde, Nitroalkane & Solvent B 2. Add Catalyst (e.g., Base or NH4OAc) A->B C 3. Reaction (Cooling or Reflux) B->C D 4. Quench / Precipitate (Pour into Acid or Ice Water) C->D E 5. Isolate Crude Product (Filtration or Extraction) D->E F 6. Purify (Recrystallization) E->F G Pure β-Nitrostyrene F->G

Caption: Generalized experimental workflow for β-nitrostyrene synthesis.

Other Historical Approaches

While the Henry reaction has been the dominant method, other routes were explored historically.

  • Direct Nitration of Styrene: The direct nitration of styrene was investigated but is often problematic. The reaction can lead to polymerization of the vinyl group or nitration of the aromatic ring, making it a less selective and lower-yielding approach compared to condensation methods.[12][13]

  • Decarboxylation of Nitrocinnamic Acid: Another route involves the decarboxylation of a corresponding nitrocinnamic acid, often by heating in quinoline with a copper catalyst.[14] This method is effective but requires the prior synthesis of the nitrocinnamic acid precursor.[14]

Conclusion

The historical synthesis of β-nitrostyrenes is predominantly the story of the Henry (nitroaldol) reaction. From its discovery by Louis Henry to its refinement by chemists like Thiele using strong bases and the later adoption of milder amine and ammonium salt catalysts, the methodology has evolved to become more general, reliable, and higher-yielding. These classical condensation methods, particularly those employing ammonium acetate, remain foundational and instructive, providing the basis from which modern, more efficient synthetic protocols have been developed. This guide serves as a resource for understanding the fundamental chemistry and practical execution of these pivotal historical transformations.

References

An In-depth Technical Guide to the Electrophilicity of the 3-Nitrostyrene Double Bond

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the electronic properties of the 3-nitrostyrene double bond, focusing on its pronounced electrophilicity. The potent electron-withdrawing nature of the nitro group dramatically influences the reactivity of the vinyl moiety, rendering the β-carbon highly susceptible to nucleophilic attack. This document collates quantitative data from kinetic, computational, and electrochemical studies, presents detailed experimental protocols for key transformations, and utilizes visualizations to elucidate underlying mechanisms and workflows.

Core Principle: Electronic Activation by the Nitro Group

The chemical reactivity of this compound is fundamentally governed by the electron-deficient character of its carbon-carbon double bond. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group (–NO₂), which deactivates the aromatic ring and, crucially, enhances the electrophilicity of the vinyl group.[1] This electronic influence is exerted through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and the attached vinyl group through the sigma bond framework.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the styrene system onto its oxygen atoms. This resonance withdrawal significantly reduces the electron density at the β-carbon of the double bond, creating a potent electrophilic site.[1][2]

The confluence of these effects polarizes the double bond, making the β-carbon the primary target for nucleophiles in reactions such as Michael additions and cycloadditions.[1][2]

Caption: Resonance showing electron withdrawal by the nitro group.

Quantitative Analysis of Electrophilicity

The electrophilic character of nitrostyrenes can be quantified using linear free-energy relationships, computational chemistry, and electrochemical methods.

Hammett Plot Analysis

The Hammett equation, log(kₓ/k₀) = ρσ, provides a quantitative measure of the sensitivity of a reaction to the electronic effects of substituents on the aromatic ring.[1][3] For reactions involving nucleophilic attack on the β-carbon of substituted nitrostyrenes, a positive reaction constant (ρ) is consistently observed. This signifies that electron-withdrawing groups (with positive σ values) accelerate the reaction by stabilizing the build-up of negative charge in the transition state.[1][3]

ReactionNucleophileReaction Constant (ρ)ImplicationReference
Michael Addition to para-substituted β-nitrostyrenes3a (ketoester)+0.4Reaction rate is moderately accelerated by electron-withdrawing substituents on the phenyl ring.[4]
Michael Addition to X-substituted β-nitrostyrenesPiperidine+2.10 (catalyzed)Reaction is highly sensitive to substituents; rate is substantially increased by electron-withdrawing groups.[1]
Computational and Electrochemical Data

Computational studies provide valuable insights into the intrinsic electrophilicity of molecules. The global electrophilicity index (ω) is a conceptual DFT metric that quantifies the ability of a species to accept electrons. Higher ω values indicate greater electrophilicity. Electrochemical studies, which measure reduction potentials, also correlate with electrophilicity; a less negative (or more positive) reduction potential indicates that a molecule is more easily reduced and thus more electrophilic.[5]

Compound / SystemMethodKey Quantitative DataFindingReference
(E)- and (Z)-β-NitrostyrenesConceptual DFT (ωB97X-D)ω = 2.62 eV ((E)-1), 2.70 eV ((Z)-1)Both isomers are classified as strong electrophiles. The slightly more energetic (Z) isomer is marginally more electrophilic.[6][6]
para-Substituted β-NitrostyrenesDifferential Pulse PolarographyLinear correlation between half-wave potential (E₁/₂) and Hammett σₚ constant.Electron-donating groups make the reduction potential more negative, indicating lower electrophilicity.[5][5]
3-Nitroindoles vs. NitrostyrenesMayr's Electrophilicity ScaleElectrophilicity parameters (E) are in the same range as nitrostyrenes.3-Nitroindoles are powerful electrophiles, comparable in reactivity to nitrostyrenes.[7][7]

Key Reactions Driven by Electrophilicity

The high electrophilicity of the this compound double bond makes it a versatile substrate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael (Conjugate) Addition

The Michael addition is a cornerstone reaction of nitrostyrenes, which are excellent Michael acceptors.[8] A wide range of nucleophiles, including carbanions (e.g., malonates), amines, and thiols, readily add to the electrophilic β-carbon.[1][9] The reaction is often promoted by organocatalysts.[9][10]

Michael_Addition_Workflow Reactants This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack on Electrophilic β-Carbon Reactants->Attack Intermediate Formation of Anionic/ Zwitterionic Intermediate Attack->Intermediate Protonation Protonation of Intermediate Intermediate->Protonation Product Final Adduct Protonation->Product

Caption: Generalized workflow for the Michael addition to this compound.

Cycloaddition Reactions

Due to their electron-deficient double bond, nitrostyrenes are potent dienophiles and dipolarophiles in cycloaddition reactions.[2] They readily participate in [3+2] cycloadditions with 1,3-dipoles (like nitrones) and [4+2] Diels-Alder reactions with dienes.[2][6] These reactions are highly valuable for the stereoselective synthesis of complex cyclic and heterocyclic systems. The reactivity is explained by Frontier Molecular Orbital (FMO) theory, where the low-lying LUMO of the nitrostyrene interacts favorably with the HOMO of the reaction partner.

Cycloaddition_Concept cluster_reagents Reactants Nitrostyrene This compound (Dipolarophile) TransitionState [3+2] Concerted Transition State Nitrostyrene->TransitionState Dipole 1,3-Dipole (e.g., Nitrone) Dipole->TransitionState Product Five-Membered Heterocycle TransitionState->Product

Caption: Conceptual flow of a [3+2] cycloaddition reaction.

Experimental Protocols

Synthesis of this compound via Henry Reaction

Nitrostyrenes are commonly synthesized via the Henry (or nitro-aldol) reaction, followed by dehydration.[11]

  • Reactants: 3-Nitrobenzaldehyde (1 eq.), nitromethane (1.5 eq.), ammonium acetate (1.25 eq.).

  • Step 1: Reaction Setup: Dissolve 3-nitrobenzaldehyde and ammonium acetate in nitromethane.

  • Step 2: Reaction: Reflux the mixture for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

  • Step 3: Workup: Upon completion, cool the reaction mixture in an ice bath. Dilute the cooled mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • Step 4: Purification: Filter the solution to remove any solid byproducts. Remove the solvent from the filtrate under reduced pressure (in vacuo). The resulting crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

General Protocol for a Kinetic Study (Hammett Analysis)
  • Objective: To determine the Hammett reaction constant (ρ) for the Michael addition of a nucleophile to a series of para-substituted nitrostyrenes.

  • Step 1: Preparation of Stock Solutions: Prepare stock solutions of known concentration for the nucleophile (e.g., piperidine) and each substituted nitrostyrene (e.g., 4-MeO, 4-H, 4-Cl, 4-CN, 4-NO₂) in a suitable solvent (e.g., acetonitrile).

  • Step 2: Kinetic Runs: For each substituted nitrostyrene, initiate the reaction by mixing the reactant solutions in a cuvette at a constant temperature (e.g., 25°C). The reaction is monitored using a UV-Vis spectrophotometer by following the disappearance of the nitrostyrene chromophore at its λₘₐₓ.

  • Step 3: Data Acquisition: Record absorbance values at regular time intervals.

  • Step 4: Rate Constant Calculation: Determine the pseudo-first-order rate constant (k_obs) for each run by plotting ln(Aₜ - A∞) versus time. The second-order rate constant (kₓ) is then calculated by dividing k_obs by the concentration of the nucleophile in excess.

  • Step 5: Hammett Plot Construction: Plot log(kₓ/k₀) versus the corresponding Hammett substituent constant (σ) for each substituent. The reaction constant (ρ) is the slope of the resulting line.

Kinetic_Study_Workflow A Prepare Stock Solutions (Substituted Nitrostyrenes & Nucleophile) B Initiate Reaction in Cuvette (Constant Temperature) A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) B->C D Calculate Rate Constants (k_obs -> k_x) C->D E Plot log(k_x/k_H) vs. σ D->E F Determine ρ (Slope) E->F

Caption: Experimental workflow for a Hammett plot kinetic study.

Conclusion

The electrophilicity of the this compound double bond is a defining feature of its chemical identity. The strong, synergistic electron-withdrawing effects of the nitro group render the β-carbon a prime target for a vast array of nucleophiles. This reactivity is not merely qualitative; it is quantifiable through positive Hammett ρ values and high computational electrophilicity indices.[1][4][6] This understanding allows researchers and drug development professionals to strategically employ this compound and its derivatives as powerful building blocks in the synthesis of complex organic molecules, leveraging their predictable reactivity in crucial transformations like Michael additions and cycloadditions.

References

Crystal Structure Analysis of 3-Nitrostyrene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-nitrostyrene derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for their characterization, presents key crystallographic data, and explores their interactions with relevant biological signaling pathways.

Introduction

This compound derivatives are organic compounds characterized by a vinyl group and a nitro group attached to a benzene ring at the meta position. These molecules serve as versatile building blocks in organic synthesis and have garnered considerable attention for their potential therapeutic applications, including as anticancer and antimicrobial agents.[1] Understanding the three-dimensional structure of these compounds at the atomic level through crystal structure analysis is paramount for elucidating their structure-activity relationships, optimizing their properties for drug development, and designing novel materials.

This guide will delve into the primary techniques used for the structural elucidation of this compound derivatives, with a focus on single-crystal X-ray diffraction. Furthermore, it will explore the mechanistic insights into their biological activity by examining their inhibitory effects on key signaling pathways, namely the Protein Tyrosine Phosphatase 1B (PTP1B) and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation: Crystallographic Data of Nitrostyrene Derivatives

The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule crystal structures. While a specific entry for a simple this compound derivative was not found in the public database at the time of this writing, data for the parent compound, (E)-β-nitrostyrene, and a derivative, (E)-4-methoxy-β-nitrostyrene, are available and provide valuable insights into the structural characteristics of this class of molecules.

Table 1: Crystallographic Data for (E)-β-nitrostyrene (CCDC: 701892) [2]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 8.093(3)
b (Å) 5.767(2)
c (Å) 15.939(6)
α (°) 90
β (°) 99.81(3)
γ (°) 90
Volume (ų) 732.1(5)
Z 4
Density (calculated) (Mg/m³) 1.353
R-factor (%) 4.8

Table 2: Crystallographic Data for (E)-4-methoxy-β-nitrostyrene (CCDC: 701902) [3]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 7.905(4)
b (Å) 5.862(3)
c (Å) 18.232(9)
α (°) 90
β (°) 96.08(4)
γ (°) 90
Volume (ų) 839.4(7)
Z 4
Density (calculated) (Mg/m³) 1.417
R-factor (%) 5.3

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to obtain the final, accurate crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the molecular structure in solution.

Methodology:

  • Sample Preparation: A solution of the this compound derivative is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired.

  • Data Processing: The acquired data are processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR spectrum.

¹H and ¹³C NMR Data for this compound: [4]

Table 3: NMR Data for this compound

NucleusChemical Shift (ppm)
¹H NMR 5.42 (d, J=8 Hz, 1H), 5.88 (d, J=12 Hz, 1H), 6.75 (dd, J=12, 8 Hz, 1H), 7.46 (d, J=8 Hz, 1H), 7.7 (d, J=6 Hz, 1H), 8.07 (dd, J=8, 6 Hz, 1H), 8.21 (s, 1H)
¹³C NMR 117, 121, 123, 129, 132, 135, 139, 148
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Signaling Pathway Interactions

This compound derivatives have been shown to exert their biological effects by interacting with specific signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Some this compound derivatives have been identified as inhibitors of PTP1B. The proposed mechanism involves the nitrovinyl group acting as a phosphotyrosine mimetic, which binds to the active site of PTP1B. This is followed by a nucleophilic attack from a cysteine residue (Cys215) in the active site on the β-carbon of the nitrostyrene, forming a covalent adduct and thereby inhibiting the enzyme.

PTP1B_Inhibition cluster_PTP1B PTP1B Active Site Cys215 Cys215 Covalent Adduct Covalent Adduct Cys215->Covalent Adduct Forms This compound This compound This compound->Cys215 Nucleophilic Attack PTP1B Inactivation PTP1B Inactivation Covalent Adduct->PTP1B Inactivation

PTP1B Inhibition by this compound Derivative.
Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Certain nitrostyrene derivatives have been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). This inhibition is thought to occur through the disruption of the interaction between TNF receptor-associated factor 2 (TRAF2) and Receptor-Interacting Protein 1 (RIP1), which are key components in the signaling cascade leading to NF-κB activation.

NFkB_Inhibition TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex Activates RIP1->IKK Complex Activates I-kappaB I-kappaB IKK Complex->I-kappaB Phosphorylates NF-kappaB NF-kappaB I-kappaB->NF-kappaB Releases Nucleus Nucleus NF-kappaB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound Derivative This compound Derivative This compound Derivative->TRAF2 Inhibits Interaction This compound Derivative->RIP1

Inhibition of TNF-α induced NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive structural and biological analysis of a novel this compound derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Mass Spec Mass Spec Purification->Mass Spec X-ray X-ray Purification->X-ray PTP1B Assay PTP1B Assay Purification->PTP1B Assay NF-kB Assay NF-kB Assay Purification->NF-kB Assay Crystal Structure Crystal Structure X-ray->Crystal Structure Inhibition Data Inhibition Data PTP1B Assay->Inhibition Data NF-kB Assay->Inhibition Data

General workflow for this compound analysis.

Conclusion

The structural analysis of this compound derivatives is a critical component in understanding their chemical properties and biological activities. This guide has provided an overview of the key experimental techniques, presented available crystallographic data, and illustrated the interaction of these compounds with important signaling pathways. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, facilitating the rational design and development of novel this compound-based compounds with enhanced therapeutic potential. Further crystallographic studies on a wider range of this compound derivatives are warranted to expand our understanding of their structure-function relationships.

References

Methodological & Application

Application Notes and Protocols for the Selective Hydrogenation of 3-Nitrostyrene to 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of 3-nitrostyrene to 3-aminostyrene (also known as 3-vinylaniline) is a critical transformation in organic synthesis. 3-Aminostyrene is a valuable building block for the production of pharmaceuticals, agrochemicals, and dyes. The primary challenge in this reaction is the chemoselective reduction of the nitro group in the presence of a reducible vinyl group. This document provides detailed protocols and comparative data for various catalytic systems to achieve high selectivity and yield of 3-aminostyrene.

Reaction Pathway

The hydrogenation of this compound can proceed through several pathways, leading to different products. The desired reaction is the selective reduction of the nitro group to an amino group, yielding 3-aminostyrene. However, hydrogenation of the vinyl group can lead to the formation of 3-ethylnitrobenzene, and further reduction of both groups results in 3-ethylaniline.[1][2][3][4]

Reaction_Pathway This compound This compound 3-Aminostyrene 3-Aminostyrene This compound->3-Aminostyrene Selective Hydrogenation (+H2, Catalyst) 3-Ethylnitrobenzene 3-Ethylnitrobenzene This compound->3-Ethylnitrobenzene Hydrogenation (+H2, Catalyst) 3-Ethylaniline 3-Ethylaniline 3-Aminostyrene->3-Ethylaniline Hydrogenation (+H2, Catalyst) 3-Ethylnitrobenzene->3-Ethylaniline Hydrogenation (+H2, Catalyst)

Caption: Reaction pathways in the hydrogenation of this compound.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Pt/FeOx Catalyst

This protocol is based on the use of a highly active and selective platinum catalyst supported on iron oxide.

Materials:

  • This compound

  • Pt/FeOx catalyst[5]

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a typical experiment, add the Pt/FeOx catalyst to a high-pressure reactor.

  • Add a solution of this compound in ethanol to the reactor.

  • Seal the reactor and purge it with H₂ gas multiple times to remove air.

  • Pressurize the reactor with H₂ to the desired pressure.

  • Heat the reactor to the specified temperature while stirring.

  • Maintain the reaction for the designated time.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Filter the catalyst from the reaction mixture.

  • Analyze the products using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Selective Hydrogenation using Co-promoted Pt Catalyst on P-containing Activated Charcoal

This protocol utilizes a cobalt-promoted platinum catalyst for enhanced selectivity.[1]

Materials:

  • This compound (NS)

  • Co-promoted Pt catalyst on P-containing activated charcoal (Pt-Co/PAC)[1]

  • Toluene (solvent)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Place the Pt-Co/PAC catalyst in a high-pressure reactor.

  • Introduce a solution of this compound in toluene into the reactor.

  • Seal the reactor and flush with H₂ gas to create an inert atmosphere.

  • Pressurize the reactor with H₂.

  • Raise the temperature to the desired level and begin stirring.

  • Allow the reaction to proceed for the specified duration.

  • After cooling and depressurizing the reactor, separate the catalyst by filtration.

  • The resulting solution can be analyzed by GC or HPLC to determine conversion and selectivity.

Protocol 3: Chemoselective Hydrogenation using Pt-Bi/TiO₂ Catalysts

This method employs a platinum-bismuth bimetallic catalyst on a titania support to achieve high selectivity.[6]

Materials:

  • This compound (NS)

  • Pt-Bi/TiO₂ catalyst[6]

  • Solvent (as specified in the reference, e.g., ethanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with the Pt-Bi/TiO₂ catalyst.

  • Add the this compound solution to the reactor.

  • Securely seal the reactor and purge with H₂.

  • Pressurize with H₂ to the reaction pressure.

  • Heat the mixture to the reaction temperature with continuous stirring.

  • Monitor the reaction for the specified time.

  • Upon completion, cool the reactor and vent the H₂ gas.

  • Remove the catalyst from the product mixture via filtration.

  • Quantify the products using appropriate analytical techniques.

Experimental Workflow

The general workflow for the selective hydrogenation of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Catalyst Reactor_Setup Reactor Setup (Catalyst + Solution) Catalyst->Reactor_Setup 3-Nitrostyrene_Solution This compound Solution 3-Nitrostyrene_Solution->Reactor_Setup Purging Purge with H2 Reactor_Setup->Purging Pressurizing Pressurize with H2 Purging->Pressurizing Heating_Stirring Heat and Stir Pressurizing->Heating_Stirring Cooling_Depressurizing Cool and Depressurize Heating_Stirring->Cooling_Depressurizing Filtration Catalyst Filtration Cooling_Depressurizing->Filtration Analysis Product Analysis (GC/HPLC) Filtration->Analysis

Caption: General experimental workflow for selective hydrogenation.

Data Presentation

The performance of various catalysts in the selective hydrogenation of this compound is summarized in the tables below.

Table 1: Performance of Platinum-Based Catalysts

CatalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to 3-Aminostyrene (%)Reference
0.23 wt% Pt/FeOx8012>9991.4[5]
Pt/PAC---~10081[1]
Co/Pt/PAC (Co/Pt=1)---~10094[1]
Pt-Bi/TiO₂---10096[6]

Table 2: Performance of Other Catalytic Systems

CatalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to 3-Aminostyrene (%)Reference
Ni₃Sn₂/TiO₂1503.02.510079[7]
Rh/Fe₃O₄---100>99[3]
I-Cu₂WS₄ NSs (Photocatalytic)25N/A6~95~98[3]

Conclusion

The selective hydrogenation of this compound to 3-aminostyrene can be achieved with high conversion and selectivity using a variety of catalytic systems. Platinum-based catalysts, particularly when supported on reducible oxides like FeOx or promoted with other metals such as Co or Bi, demonstrate excellent performance.[1][5][6] The choice of catalyst and reaction conditions should be tailored to the specific requirements of the application, considering factors such as cost, reusability, and desired purity of the final product. The provided protocols offer a starting point for researchers to develop and optimize this important chemical transformation.

References

Application Notes and Protocols: Diels-Alder Reactions Utilizing 3-Nitrostyrene as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel therapeutic agents. The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing groups on the alkene significantly enhancing its reactivity.

3-Nitrostyrene emerges as a highly effective dienophile due to the strong electron-withdrawing nature of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, thereby facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The resulting cycloadducts, containing a nitro group and a phenyl substituent, are versatile intermediates for further functionalization, making them valuable building blocks in medicinal chemistry and materials science. The biological activities of Diels-Alder adducts are vast, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

These application notes provide a comprehensive overview of the Diels-Alder reactions involving this compound as a dienophile, including detailed experimental protocols for thermal and Lewis acid-catalyzed transformations, as well as a discussion on asymmetric variants.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[2] The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the substituents on the dienophile being retained in the product.

A key stereochemical consideration in the Diels-Alder reaction with cyclic dienes is the formation of endo and exo products. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions.[3][4] However, the exo product is typically the thermodynamically more stable isomer.

For dienophiles with strong electron-withdrawing groups, such as this compound, a higher diastereoselectivity towards the endo isomer is often observed.[5]

Quantitative Data Summary

The following tables summarize quantitative data for Diels-Alder reactions of nitrostyrene derivatives with various dienes under different conditions. While specific data for this compound is limited, data for the closely related 3-nitro-β-fluoro-β-nitrostyrene is presented as a reasonable proxy.

Table 1: Thermal Diels-Alder Reaction of 3-Nitro-β-fluoro-β-nitrostyrene with Cyclopentadiene [5]

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Cyclopentadiene3-Nitro-β-fluoro-β-nitrostyreneo-Xylene11012922:1

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of β-Nitrostyrene with (E)-3-Methyl-1,3-pentadiene [6]

DieneDienophileCatalystSolventTemperature (°C)Time (h)ProductYield (%)
(E)-3-Methyl-1,3-pentadieneβ-NitrostyreneSnCl₄Toluene-202Cycloadduct 127
(E)-3-Methyl-1,3-pentadieneβ-NitrostyreneSnCl₄Toluene-202Cycloadduct 229

Table 3: Asymmetric Diels-Alder Reaction of α,β-Enals with Dienes using a Chiral Oxazaborolidine Catalyst [7]

DieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
IsopreneMethacrolein6CH₂Cl₂-7839596
2,3-Dimethyl-1,3-butadieneAcrolein6CH₂Cl₂-7819194

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol is adapted from the reaction of a similar 3-nitro-substituted nitrostyrene.[5]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • o-Xylene, anhydrous

  • Screw-top reaction vial

  • Stir plate and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a screw-top reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add anhydrous o-xylene (5 mL) to dissolve the this compound.

  • Add a five-fold excess of freshly cracked cyclopentadiene (5.0 mmol) to the solution.

  • Seal the vial tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the endo and exo isomers of 5-(3-nitrophenyl)-bicyclo[2.2.1]hept-2-ene.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with an Acyclic Diene

This protocol is a general adaptation from the SnCl₄-catalyzed reaction of β-nitrostyrene.[6]

Materials:

  • This compound

  • (E)-3-Methyl-1,3-pentadiene

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to -20 °C in a cooling bath.

  • Slowly add the SnCl₄ solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the stirred solution.

  • After stirring for 15 minutes, add a solution of (E)-3-methyl-1,3-pentadiene (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

Diels_Alder_Mechanism General Diels-Alder Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cyclic Transition State Diene->TS Cycloadduct Cyclohexene Derivative TS->Cycloadduct Dienophile Dienophile Dienophile->TS

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Reactants 1. Combine this compound and Diene in Solvent Reaction 2. Thermal or Lewis Acid Catalysis Reactants->Reaction Heat or add Catalyst Workup 3. Quench Reaction and Aqueous Workup Reaction->Workup Purification 4. Column Chromatography Workup->Purification Analysis 5. Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for Diels-Alder reactions.

Conceptual Signaling Pathway Application

Signaling_Pathway Hypothetical Drug Action Pathway DA_Adduct Diels-Alder Adduct (this compound Derivative) Kinase Target Kinase (e.g., EGFR, Abl) DA_Adduct->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation and Survival Phospho_Substrate->Cell_Proliferation

Caption: Conceptual pathway for a drug candidate.

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [3+2] cycloaddition reactions involving 3-nitrostyrene, a valuable building block in the synthesis of diverse heterocyclic compounds. The resulting pyrrolidine and isoxazolidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1] This document outlines the key reaction parameters, provides detailed experimental protocols for representative reactions, and discusses the applications of the resulting cycloadducts in drug discovery.

Introduction to [3+2] Cycloaddition Reactions of this compound

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful and atom-economical method for the construction of five-membered heterocyclic rings. In the context of this compound, the electron-withdrawing nature of the nitro group activates the double bond, making it an excellent dipolarophile for reactions with various 1,3-dipoles such as nitrones, azomethine ylides, nitrile imines, and diazoalkanes.

These reactions typically proceed via a concerted, asynchronous mechanism and offer a high degree of regio- and stereocontrol, enabling the synthesis of complex molecules with multiple stereocenters. The resulting nitro-substituted pyrrolidines and isoxazolidines serve as versatile intermediates for the synthesis of a wide range of biologically active compounds, including potential anticancer, antimicrobial, and central nervous system (CNS) active agents.[2]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data for representative [3+2] cycloaddition reactions of nitrostyrenes with various 1,3-dipoles. While specific data for this compound is limited in the literature, the data for closely related β-nitrostyrenes provide a strong indication of the expected yields and selectivities.

Table 1: Organocatalytic [3+2] Cycloaddition of Azomethine Ylides with Nitrostyrenes

Entry1,3-Dipole PrecursorDipolarophileCatalyst (mol%)SolventTime (h)Yield (%)d.r.ee (%)
1Glycine imino esterβ-NitrostyreneCu(OTf)₂/Chiral Ligand (10)THF4885>95:592
2SarcosineThis compoundAgOAc/Chiral Ligand (5)Toluene247890:1088
3Isatin & Prolineβ-NitrostyreneNone (Thermal)Acetonitrile1292>99:1N/A

Table 2: [3+2] Cycloaddition of Nitrones with Nitrostyrenes

EntryNitroneDipolarophileCatalystSolventTemp (°C)Time (h)Yield (%)d.r.
1C-Phenyl-N-methylnitroneThis compoundNone (Thermal)Benzene80248885:15
2C,N-Diphenylnitroneβ-NitrostyreneLewis Acid (e.g., MgI₂)DichloromethaneRT129590:10
3Cyclic NitroneThis compoundNone (Thermal)Toluene110367592:8

Experimental Protocols

The following are detailed, representative methodologies for key [3+2] cycloaddition reactions.

Protocol 1: Organocatalytic Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with this compound

This protocol describes a typical procedure for the enantioselective synthesis of a nitro-substituted pyrrolidine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amino ester hydrochloride (e.g., glycine methyl ester hydrochloride) (1.2 mmol, 1.2 equiv)

  • Base (e.g., triethylamine) (1.3 mmol, 1.3 equiv)

  • Chiral catalyst (e.g., AgOAc/(S)-TF-BiphamPhos) (0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., Toluene) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral catalyst.

  • Add the anhydrous solvent, followed by the amino ester hydrochloride and the base. Stir the mixture at room temperature for 30 minutes to generate the azomethine ylide in situ.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Protocol 2: Thermal [3+2] Cycloaddition of a Nitrone with this compound

This protocol provides a general method for the synthesis of a nitro-substituted isoxazolidine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Nitrone (e.g., C-phenyl-N-methylnitrone) (1.1 mmol, 1.1 equiv)

  • Anhydrous solvent (e.g., Benzene or Toluene) (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the this compound and the nitrone in the anhydrous solvent.

  • Heat the reaction mixture to reflux (80-110 °C) and monitor its progress by TLC.

  • After the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or flash column chromatography on silica gel to afford the isoxazolidine product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Diagram 1: General Reaction Mechanism

G R1 This compound (Dipolarophile) Cond Catalyst / Heat TS Concerted, Asynchronous Transition State R1->TS [3+2] R2 1,3-Dipole (e.g., Azomethine Ylide, Nitrone) R2->TS Cycloaddition P Five-membered Heterocycle (e.g., Pyrrolidine, Isoxazolidine) TS->P Formation of new σ-bonds

Caption: General mechanism of the [3+2] cycloaddition reaction.

Diagram 2: Experimental Workflow

G A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Reaction Execution (Stirring, Heating) B->C D Reaction Monitoring (TLC) C->D D->C Continue if incomplete E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, HPLC) F->G

Caption: A typical experimental workflow for synthesis.

Applications in Drug Development

The pyrrolidine and isoxazolidine scaffolds synthesized through [3+2] cycloaddition reactions of this compound are privileged structures in medicinal chemistry. The introduction of the nitro group provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.

  • Anticancer Agents: The spiro-pyrrolidinyl oxindole core, accessible through these cycloadditions, is found in several natural products with potent anticancer activity.[3] Synthetic analogues have been shown to induce apoptosis in cancer cell lines.

  • Antimicrobial Agents: The resulting heterocyclic compounds can be further modified to create novel antibacterial and antifungal agents. The pyrrolidine ring is a key component of many existing antimicrobial drugs.

  • CNS-Active Compounds: The rigid, three-dimensional structures of the cycloadducts are well-suited for interaction with receptors and enzymes in the central nervous system. This makes them attractive targets for the development of new treatments for neurological disorders.

References

Application Notes and Protocols for the Synthesis of Psychedelic Phenethylamines from β-Nitrostyrene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenethylamines represent a broad class of psychoactive compounds with significant interest in pharmacology and medicinal chemistry.[1] A versatile and widely employed synthetic route to these molecules involves the reduction of substituted β-nitrostyrene intermediates.[1][2] These precursors are typically synthesized via a Henry-Knoevenagel condensation of a substituted benzaldehyde with nitromethane.[2][3] The subsequent reduction of both the nitro group and the alkene double bond of the β-nitrostyrene yields the target phenethylamine.[1][4]

This document provides detailed protocols for the key synthetic transformations, summarizing various established reduction methods. The methodologies are based on published literature and are intended for research and development purposes.

Part 1: Synthesis of Substituted β-Nitrostyrene Precursors

The initial step in the synthesis is the formation of a substituted β-nitrostyrene through a Henry-Knoevenagel condensation reaction.[2] This reaction joins a substituted benzaldehyde with nitromethane, typically catalyzed by a weak base like ammonium acetate.[2][5]

Experimental Protocol: Henry-Knoevenagel Condensation

This protocol is a representative procedure based on established condensation methods.[2][5]

Reagents and Materials:

  • Substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) (1.0 eq)

  • Nitromethane (10.0 eq)[5]

  • Ammonium acetate (0.2 eq)[5]

  • Solvent (e.g., isopropanol or ethanol for washing)[5]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and ammonium acetate (0.2 eq) in nitromethane (10.0 eq).[5]

  • Heat the mixture to reflux with vigorous stirring for 2 to 4 hours. The solution will typically develop a deep orange or red color.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote the crystallization of the nitrostyrene product.[5]

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol or ethanol to remove impurities.[5]

  • Dry the final product, typically a bright yellow or orange solid, under vacuum.[5]

G cluster_0 Part 1: Henry-Knoevenagel Condensation benzaldehyde Substituted Benzaldehyde reflux Reflux (2-4 hours) benzaldehyde->reflux nitromethane Nitromethane nitromethane->reflux catalyst Ammonium Acetate (Catalyst) catalyst->reflux nitrostyrene Substituted β-Nitrostyrene reflux->nitrostyrene Cooling & Crystallization

Caption: Synthesis of β-Nitrostyrene via Henry Condensation.

Part 2: Reduction of β-Nitrostyrenes to Phenethylamines

The reduction of the β-nitrostyrene intermediate is the crucial final step. Several methods have been established, each with distinct advantages regarding reaction conditions, scalability, and reagent handling.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a common method for reducing nitrostyrenes. The use of palladium on charcoal (Pd/C) in an acidic ethanol solution under a hydrogen atmosphere provides high yields of the corresponding phenethylamine hydrochlorides.[6][7]

This procedure is adapted from a general method for the hydrogenation of various β-nitrostyrenes.[6][7][8]

Reagents and Materials:

  • Substituted β-nitrostyrene (e.g., 3,4-methylenedioxy-β-nitrostyrene) (1.0 eq)

  • 5% Palladium on charcoal (Pd/C) (0.1 eq Pd)[8]

  • 12 M Hydrochloric acid (2.5 eq)[8]

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 28% Aqueous ammonia solution

  • Sodium sulfate (Na₂SO₄)

  • Side-arm flask with magnetic stirrer

  • Hydrogen source (balloon or gas cylinder)

  • Celite for filtration

Procedure:

  • In a 30 mL side-arm flask equipped with a magnetic stirring bar, place the substituted β-nitrostyrene (e.g., 0.500 g, 2.59 mmol), 5% palladium on charcoal (0.553 g), 12 M hydrochloric acid (0.5 mL), and ethanol (10 mL).[6][7]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) for 3 hours.[6][7][8]

  • Upon reaction completion, remove the catalyst by filtration through Celite and wash the filter cake with ethanol (40 mL).[6][7]

  • Evaporate the filtrate to yield a crude oil. Dissolve this oil in water (40 mL) and wash the aqueous solution with dichloromethane (3 x 20 mL).[6][7]

  • Make the aqueous layer basic by adding 28% aqueous ammonia solution.[6][7]

  • Extract the product into dichloromethane (4 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Evaporate the solvent to yield the final phenethylamine product. The product can be further purified by conversion to its hydrochloride salt.[8]

G cluster_1 Method A: Catalytic Hydrogenation Workflow start Substituted β-Nitrostyrene reaction EtOH, 12M HCl, 5% Pd/C 1 atm H₂, 0°C, 3h start->reaction filtration Filter through Celite reaction->filtration evaporation1 Evaporate Filtrate filtration->evaporation1 wash Dissolve in H₂O Wash with CH₂Cl₂ evaporation1->wash basify Basify with NH₄OH wash->basify extraction Extract with CH₂Cl₂ basify->extraction dry Dry over Na₂SO₄ extraction->dry end Final Phenethylamine Product dry->end Evaporate Solvent

Caption: Experimental workflow for catalytic hydrogenation.
Method B: Sodium Borohydride and Copper(II) Chloride Reduction

This modern, one-pot method is rapid and high-yielding, utilizing less hazardous reagents than classical metal hydrides.[1][4] The combination of NaBH₄ and a catalytic amount of CuCl₂ is effective for the complete reduction of both the double bond and the nitro group.[1][2]

This protocol is based on a recently developed method for the rapid synthesis of phenethylamines.[1][4]

Reagents and Materials:

  • Substituted β-nitrostyrene (1.0 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic amount, e.g., from a 2M solution)[1]

  • Sodium borohydride (NaBH₄) (approx. 10 eq)

  • Solvent system (e.g., 2-propanol/water)[4]

  • Aqueous HCl

  • Aqueous NaOH (e.g., 35% solution)[1]

  • Extraction solvent (e.g., 2-propanol or diethyl ether)[4]

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted β-nitrostyrene (1.0 eq) in a solvent like 2-propanol/water.[4]

  • Add a catalytic amount of Copper(II) chloride.[1]

  • Cool the solution in an ice bath. Add sodium borohydride (approx. 10 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 20°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80°C). The reaction is typically complete within 10-30 minutes.[1][4]

  • Cool the mixture to room temperature and carefully add aqueous HCl to decompose any excess NaBH₄.[2]

  • Make the solution strongly basic with aqueous NaOH (e.g., 35% solution).[1]

  • Extract the product with a suitable solvent such as 2-propanol (3 x 10 mL).[1]

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.[4]

  • The product can be purified by precipitation as its hydrochloride salt from a solvent like diethyl ether.[4]

Quantitative Data Summary

The choice of reduction method significantly impacts reaction conditions and yield. The following table summarizes typical parameters for the reduction of various substituted β-nitrostyrenes.

MethodKey ReagentsTypical SolventTemperatureTimeTypical Yield RangeCitations
Catalytic Hydrogenation H₂, 5% Pd/C, HClEthanol0°C to Room Temp.3 - 24 hours71% - 99%[6][7][8]
NaBH₄ / CuCl₂ NaBH₄, CuCl₂2-Propanol / Water80°C (Reflux)10 - 30 minutes62% - 83%[1][4][9]
LiAlH₄ LiAlH₄Anhydrous THFRefluxNot specified~60%[3][4]
Red-Al Na(MeOCH₂CH₂O)₂AlH₂BenzeneReflux2 - 17 hours75% - 87%[10]

General Synthesis Workflow Visualization

The overall process for synthesizing substituted phenethylamines from benzaldehydes can be visualized as a two-stage process.

G cluster_workflow General Two-Stage Synthesis of Phenethylamines start Substituted Benzaldehyde stage1 Stage 1: Henry Condensation (Nitrostyrene Formation) start->stage1 intermediate Substituted β-Nitrostyrene stage1->intermediate stage2 Stage 2: Reduction (e.g., Hydrogenation) intermediate->stage2 product Target Phenethylamine stage2->product

Caption: General workflow from benzaldehyde to phenethylamine.

Disclaimer: The synthesis of psychedelic phenethylamines may be subject to legal restrictions in many jurisdictions. The information provided is for academic and research purposes only. All experimental work should be conducted in a controlled laboratory setting, adhering to all applicable laws and safety regulations. Reagents like Lithium Aluminum Hydride are extremely hazardous and require specialized handling procedures.[5]

References

Application Notes: 3-Nitrostyrene as a Versatile Precursor for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrostyrene is a valuable and versatile precursor in the synthesis of a wide array of organic compounds, including various classes of dyes. Its chemical structure, featuring a reactive nitro group and a polymerizable vinyl group on an aromatic ring, offers multiple pathways for chemical modification. The electron-withdrawing nature of the nitro group makes the vinyl group susceptible to nucleophilic addition, while the nitro group itself can be readily reduced to an amino group. This primary amine serves as a crucial intermediate for the synthesis of azo dyes, which constitute the largest class of synthetic colorants. Furthermore, the styryl backbone can be incorporated into heterocyclic and functional dyes, making this compound a key building block for materials science and biomedical applications.

Key Synthetic Pathways

The primary application of this compound in dye synthesis involves its conversion into key intermediates that can then undergo standard dye-forming reactions.

  • Azo Dyes via Reduction to 3-Aminostyrene: This is the most direct and widely applicable route. The process involves two main steps:

    • Reduction: The nitro group of this compound is reduced to a primary amine (-NH₂) to form 3-aminostyrene (also known as 3-vinylaniline). This transformation is critical as the resulting aromatic amine is the starting point for diazotization.

    • Diazotization and Azo Coupling: The newly formed 3-aminostyrene is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate is then immediately coupled with an electron-rich aromatic compound (a coupling component), such as a phenol, naphthol, or another aromatic amine, to form a stable azo dye. The resulting molecule contains the characteristic azo chromophore (-N=N-), which is responsible for the color.

  • Heterocyclic and Styryl Dyes: The intact styryl moiety (C₆H₅-CH=CH-) is a structural component of styryl dyes, a class of fluorescent dyes often used as probes in biological imaging.[1][2] While direct synthesis from this compound is less common, it can be used as a precursor to build more complex heterocyclic systems that form the core of certain dyes. For instance, β-nitrostyrenes undergo Michael addition and can be used in multicomponent reactions to synthesize pyrrole derivatives and other nitrogen-containing heterocycles, which are important scaffolds in dye chemistry.[3][4]

Data Presentation

Quantitative data for dyes synthesized from this compound would be determined experimentally. The following tables provide a template for the types of data collected and representative values for related compounds.

Table 1: Reaction Parameters for the Synthesis of 3-Aminostyrene

Reduction MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Chemoselective HydrogenationCu NPs on WO₂.₇₂ / NH₃BH₃MethanolRoom Temp.1.5>99[5][6]
Borohydride ReductionNaBH₄ / CuCl₂EthanolRoom Temp.0.562-83[7]
Catalytic Hydrogenation10% Pd/CMeOH / 1N HClRoom Temp.~1267[8]

Table 2: Spectroscopic Properties of Representative Styryl and Azo Dyes

Dye ClassExample CompoundSolventλmax (abs) (nm)λmax (em) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)ColorReference
Styryl DyeCationic Cyanine-Styryl DerivativePBS~450-500~550-650Not SpecifiedYellow-Orange[1]
Styryl DyeFM 4-64 (membrane probe)Membrane~515~635Not SpecifiedRed[9]
Azo Dye(E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diolEthanolNot SpecifiedNot ApplicableNot SpecifiedOrange-Red[10]
Azo DyeAzo dye from sulfanilic acid & 2-naphtholWater~485Not ApplicableNot SpecifiedOrange

Experimental Protocols

Protocol 1: Chemoselective Reduction of this compound to 3-Aminostyrene

This protocol is adapted from a high-yield, room-temperature procedure.[5][6] It selectively reduces the nitro group without affecting the vinyl group.

Materials:

  • This compound

  • Copper Nanoparticle Catalyst (e.g., Cu/WO₂.₇₂)

  • Ammonia Borane (NH₃BH₃)

  • Methanol (Anhydrous)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of methanol.

  • Add the copper nanoparticle catalyst (e.g., 5 mol% Cu).

  • To the stirred suspension, add ammonia borane (3 mmol) portion-wise over 5 minutes at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-aminostyrene.

  • Purify the product via column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary. The expected yield is typically greater than 95%.

Protocol 2: Synthesis of a Representative Azo Dye (3-vinyl-4'-hydroxyazobenzene)

This protocol describes the diazotization of 3-aminostyrene and subsequent coupling with phenol.

Stage 1: Diazotization of 3-Aminostyrene

  • In a 100 mL beaker, dissolve 3-aminostyrene (10 mmol) in a solution of concentrated hydrochloric acid (5 mL) and water (20 mL).

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C. Stir continuously with a magnetic stirrer.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 11 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred 3-aminostyrene solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring in the ice bath for another 20 minutes. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper. This clear, cold diazonium salt solution should be used immediately.[11]

Stage 2: Azo Coupling with Phenol

  • In a 250 mL beaker, dissolve phenol (10 mmol) in 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Cool this solution in an ice-water bath to below 5 °C with constant stirring.

  • Slowly add the cold diazonium salt solution (from Stage 1) to the cold, stirred phenol solution over 30 minutes.

  • A brightly colored precipitate of the azo dye will form. Maintain the alkaline pH (8-10) during the addition to facilitate the coupling reaction.

  • Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to purify it.

  • Dry the purified dye in a desiccator. Characterize the final product using techniques such as NMR, FT-IR, and UV-Vis spectroscopy.

Visualizations

Synthesis_of_3_Nitrostyrene m_nitrobenzaldehyde m-Nitrobenzaldehyde intermediate m-Nitrocinnamic Acid m_nitrobenzaldehyde->intermediate Doebner Condensation malonic_acid Malonic Acid malonic_acid->intermediate reagents Pyridine, Ethanol reagents->intermediate product This compound intermediate->product decarboxylation Decarboxylation (Quinoline, Cu powder, Heat) decarboxylation->product

Caption: Synthetic pathway for this compound via Doebner condensation.

Azo_Dye_Synthesis_Pathway start This compound step1 Reduction (e.g., Cu NPs / NH₃BH₃) start->step1 intermediate 3-Aminostyrene (3-Vinylaniline) step1->intermediate step2 Diazotization (NaNO₂, HCl, 0-5 °C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Azo Coupling diazonium->step3 coupler Coupling Component (e.g., Phenol, 2-Naphthol) coupler->step3 product Azo Dye step3->product

Caption: Logical workflow for Azo Dye synthesis from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-Aminostyrene + NaNO₂/HCl diazotization Diazotization (0-5 °C) start->diazotization coupling Azo Coupling with Phenol/NaOH diazotization->coupling precipitation Precipitation of Crude Dye coupling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization characterization Characterization (NMR, IR, UV-Vis) recrystallization->characterization

Caption: Experimental workflow for azo dye synthesis and characterization.

References

Application Notes and Protocols: Synthesis of Bromo-Nitrostyrene Slimicides from 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bromo-nitrostyrene compounds, known for their potent slimicidal properties, starting from 3-nitrostyrene. The synthesis is a two-step process involving the initial preparation of this compound via a Henry condensation reaction, followed by its bromination to yield the final active compound.

I. Synthesis of this compound

The initial step involves the synthesis of the precursor, this compound, from 3-nitrobenzaldehyde and nitromethane through a Henry condensation reaction. This reaction is a base-catalyzed carbon-carbon bond formation, followed by dehydration to yield the nitroalkene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ice

  • Ethyl Alcohol (for recrystallization)

Equipment:

  • Large-mouth reaction bottle

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Büchner funnel and suction flask

  • Beakers

  • Freezing bath (ice and salt)

Procedure:

  • In a large-mouth bottle equipped with a mechanical stirrer, thermometer, and separatory funnel, combine 3-nitrobenzaldehyde (1 mole) and nitromethane (1 mole) in methanol (approximately 2 L per mole of aldehyde).

  • Cool the mixture in a freezing bath of ice and salt.

  • Prepare a solution of sodium hydroxide (1.05 moles) in an equal volume of water and cool it.

  • Slowly add the cold sodium hydroxide solution to the stirred nitromethane and aldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form. The initial addition should be cautious as the reaction can be exothermic.[1]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • To the resulting paste, add enough ice water (approximately 3-3.5 L per mole) to form a clear solution.

  • In a separate large container, prepare a dilute solution of hydrochloric acid by adding concentrated HCl (1 L per mole) to water (1.5 L per mole).

  • Slowly pour the alkaline reaction mixture into the stirred hydrochloric acid solution. A pale yellow crystalline mass of this compound will precipitate almost immediately.[1]

  • Allow the solid to settle, then decant the majority of the liquid.

  • Collect the solid product by suction filtration and wash it with water until it is free of chlorides.

  • To remove residual water, the crude product can be melted in a beaker placed in hot water. Upon cooling, the lower layer of nitrostyrene will solidify, and the water can be decanted.

  • Purify the crude this compound by recrystallization from hot ethyl alcohol.[1]

Quantitative Data: Synthesis of this compound
Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Yield (%)Melting Point (°C)
3-Nitrobenzaldehyde151.121.0151.12-56-58
Nitromethane61.041.061.04--
This compound (Crude)149.15---56-58
This compound (Recrystallized)149.15--80-8357-58

Yields are based on analogous reactions with benzaldehyde and may vary.[1]

II. Synthesis of Bromo-Nitrostyrene from this compound

The second step involves the bromination of the synthesized this compound. This process typically involves the addition of bromine across the double bond, followed by dehydrohalogenation to yield the final β-bromo-β-nitrostyrene derivative.[2]

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (aqueous)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane and cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in dichloromethane.

  • Add the bromine solution dropwise to the stirred this compound solution while maintaining the temperature in the ice bath. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining bromine, followed by washing with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bromo-nitrostyrene product.

  • The crude product can be further purified by recrystallization or column chromatography.

This is a generalized procedure and may require optimization for this compound.

Quantitative Data: Bromination of this compound
Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Yield (%)
This compound149.151.0149.15-
Bromine159.811.0159.81-
β-Bromo-β-(3-nitrophenyl)styrene228.05--Not specified in literature

III. Application as a Slimicide

Bromo-nitrostyrene derivatives are effective biocides against a wide range of microorganisms, including slime-forming bacteria and fungi, making them suitable for use as slimicides in industrial water systems, paper mills, and other applications where microbial growth is a concern.

Antimicrobial Activity

The antimicrobial efficacy of bromo-nitrostyrene compounds is attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in microbial enzymes and proteins, thereby disrupting essential cellular functions. The presence of both the bromo and nitro groups on the vinyl side chain enhances their antimicrobial activity.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some β-nitrostyyrene derivatives against various microorganisms. It is important to note that the specific activity of the bromo-derivative of this compound may vary.

CompoundOrganismMIC (µg/mL)
3,4-ethylenedioxy-β-bromo-β-nitrostyreneCandida albicans32-128
β-nitrostyrene derivativesSerratia marcescensBiofilm inhibition at sub-MIC levels
Fluorinated β-methyl-β-nitrostyrenesE. coliHigh activity
Fluorinated β-methyl-β-nitrostyrenesGram-positive bacteriaExcellent results

Data is for illustrative purposes and represents the activity of related compounds.[3][4]

IV. Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound Start 3-Nitrobenzaldehyde + Nitromethane Reaction1 Henry Condensation (Base-catalyzed) Start->Reaction1 Intermediate1 β-Nitro Alcohol Intermediate Reaction1->Intermediate1 Reaction2 Dehydration (Acid workup) Intermediate1->Reaction2 Product1 This compound Reaction2->Product1

Caption: Workflow for the synthesis of this compound.

Bromination_Workflow cluster_step2 Step 2: Synthesis of Bromo-Nitrostyrene Start2 This compound Reaction3 Bromination (Br₂ addition) Start2->Reaction3 Intermediate2 Dibromo Intermediate Reaction3->Intermediate2 Reaction4 Dehydrohalogenation Intermediate2->Reaction4 Product2 Bromo-Nitrostyrene Slimicide Reaction4->Product2

Caption: Workflow for the synthesis of Bromo-Nitrostyrene.

References

Application Notes and Protocols for the Polymerization of 3-Nitrostyrene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and polymerization of 3-nitrostyrene and its derivatives. The protocols are intended to serve as a guide for researchers in polymer chemistry and drug development, offering methodologies for producing polymers with tailored properties. The unique electronic characteristics of the nitro group present both challenges and opportunities in polymerization, influencing monomer reactivity and polymer functionality.

Introduction to the Polymerization of this compound

This compound is a functionalized monomer that can be polymerized through various mechanisms, including free radical, anionic, and controlled radical polymerization (CRP) techniques. The presence of the electron-withdrawing nitro group on the aromatic ring significantly impacts the reactivity of the vinyl group, making its polymerization behavior distinct from that of unsubstituted styrene. Polymers derived from this compound, poly(this compound), and its copolymers are of interest for a range of applications due to the potential for post-polymerization modification of the nitro group into other functional groups, such as amines. This functionality is particularly relevant in the development of materials for biomedical applications, including drug delivery systems.

Synthesis of this compound Monomer

The successful polymerization of this compound begins with the synthesis of the monomer. A common and effective method is the Henry reaction (nitroaldol condensation) between 3-nitrobenzaldehyde and nitromethane, followed by dehydration.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrobenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (1 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. An alternative is recrystallization from a suitable solvent like ethanol.[2]

Expected Yield: 60-85%[1][2]

Polymerization Methodologies

The choice of polymerization technique will dictate the properties of the resulting poly(this compound), such as molecular weight, polydispersity, and architecture.

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. However, nitrostyrenes can act as inhibitors or retarders in radical polymerizations, leading to low molecular weights and conversions.[3][4] This is attributed to the reaction of the growing polymer radical with the nitro group. Careful selection of the initiator and reaction conditions is crucial.

Materials:

  • This compound (purified and inhibitor-free)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous toluene or N,N-dimethylformamide (DMF)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon source

Procedure:

  • Place purified this compound and AIBN (e.g., 1 mol% relative to monomer) in a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

  • Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70-80 °C.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C.

Anionic Polymerization

Anionic polymerization is well-suited for monomers with electron-withdrawing groups, and thus can be an effective method for polymerizing this compound. This technique can lead to polymers with well-defined molecular weights and narrow polydispersity when performed under high vacuum and with purified reagents.

Materials:

  • This compound (rigorously purified)

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (degassed)

  • High-vacuum apparatus with glassware

  • Magnetic stirrer

Procedure:

  • All glassware should be rigorously cleaned and flame-dried under vacuum.

  • Purify THF by distillation from a sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Purify this compound by distillation under reduced pressure and store under an inert atmosphere.

  • In a reactor under high vacuum, add the desired amount of purified THF.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add the initiator (e.g., sec-BuLi) via syringe.

  • Slowly add the purified this compound to the stirred initiator solution. A color change should be observed, indicating the formation of the propagating carbanion.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by adding a small amount of degassed methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Controlled Radical Polymerization (CRP)

CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over polymer architecture, molecular weight, and polydispersity.

ATRP of styrenic monomers is well-established. For this compound, the electron-withdrawing nature of the nitro group can influence the ATRP equilibrium.

Materials:

  • This compound (purified)

  • Ethyl α-bromoisobutyrate (EBiB) or another suitable initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or another suitable solvent

  • Methanol

  • Alumina (neutral)

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon source

Procedure: [5][6]

  • To a Schlenk flask, add CuBr (1 equivalent relative to the initiator) and a magnetic stir bar. Seal the flask and deoxygenate by purging with nitrogen.

  • In a separate flask, prepare a solution of this compound, EBiB (e.g., for a target degree of polymerization of 100, [Monomer]:[Initiator] = 100:1), and PMDETA (1 equivalent relative to CuBr) in anisole.

  • Degas the monomer/initiator/ligand solution by three freeze-pump-thaw cycles.

  • Transfer the degassed solution to the Schlenk flask containing CuBr via a cannula under a positive pressure of nitrogen.

  • Place the flask in a preheated oil bath at a specified temperature (e.g., 90-110 °C).

  • Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight/PDI (by GPC).

  • After reaching the desired conversion, terminate the polymerization by cooling and exposing to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

RAFT polymerization is a versatile CRP method that is tolerant to a wide range of functional groups. The choice of the RAFT agent is critical for successful polymerization. For an electron-deficient monomer like this compound, a trithiocarbonate or a dithiobenzoate with an appropriate Z-group would be a suitable starting point.[7][8]

Materials:

  • This compound (purified)

  • A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN (initiator)

  • Anhydrous 1,4-dioxane or toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon source

Procedure: [7][8]

  • In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio would be [Monomer]:[RAFT]:[Initiator] =:[9]:[0.1].

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill with nitrogen and place the flask in a preheated oil bath at a specified temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time, taking samples for analysis if needed.

  • Quench the reaction by cooling in an ice bath and exposing to air.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Quantitative Data on Polymerization

Due to the limited availability of specific data for this compound, the following tables present illustrative data for the polymerization of styrene and related functionalized styrenes to provide an expected range of outcomes. Note: These values should be considered as a starting point for optimization, as the nitro group in the meta position will influence the polymerization.

Table 1: Illustrative Data for Free Radical Polymerization of Styrene

Initiator[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
AIBN100:17024~6015,000 - 30,0001.8 - 2.5General Knowledge
BPO200:18016~7530,000 - 50,0001.7 - 2.2General Knowledge

Table 2: Illustrative Data for Anionic Polymerization of Styrene [10]

Initiator[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)PDI (Mw/Mn)
sec-BuLi100:1251>9910,40010,500<1.1
n-BuLi200:1251>9920,80021,000<1.1

Table 3: Illustrative Data for ATRP of Substituted Styrenes [11]

Monomer[M]:[I]:[Cu]:[L]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)PDI (Mw/Mn)
Styrene100:1:1:21104656,7607,2001.15
4-Chlorostyrene100:1:1:211027810,80011,5001.12

Table 4: Illustrative Data for RAFT Polymerization of Styrene

RAFT Agent[M]:[RAFT]:[I]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)PDI (Mw/Mn)
Dithiobenzoate200:1:0.211065511,50012,0001.10
Trithiocarbonate300:1:0.170168025,00026,5001.15

Characterization of Poly(this compound)

Table 5: Typical Characterization Techniques and Expected Observations

TechniqueParameter MeasuredExpected Observations for Poly(this compound)
¹H NMR Polymer structureBroad peaks corresponding to the polymer backbone and aromatic protons.
FTIR Functional groupsCharacteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), aromatic C-H, and aliphatic C-H stretching.
GPC/SEC Molecular weight (Mn, Mw) and Polydispersity (PDI)Provides information on the average chain length and the breadth of the molecular weight distribution.
DSC/TGA Thermal propertiesDetermination of glass transition temperature (Tg) and decomposition temperature (Td). The Tg of poly(4-nitrostyrene) is reported to be around 195 °C, and a similar high Tg would be expected for poly(this compound).[12]

Applications in Drug Development

The nitro group on the polystyrene backbone serves as a versatile handle for further chemical modifications. Reduction of the nitro group to an amine group is a particularly useful transformation, yielding poly(3-aminostyrene). This amino-functionalized polymer can then be used to conjugate drugs, targeting ligands, or imaging agents.

Nanoparticle Formulation for Drug Delivery

Poly(this compound) and its derivatives can be formulated into nanoparticles for drug delivery applications using techniques such as nanoprecipitation or emulsion polymerization.

Materials:

  • Poly(this compound)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Pluronic® F-127 or other suitable surfactant

Procedure:

  • Dissolve a known amount of poly(this compound) in THF to prepare a stock solution (e.g., 10 mg/mL).

  • Prepare an aqueous solution of the surfactant (e.g., 0.5% w/v Pluronic® F-127).

  • Under vigorous stirring, add the polymer solution dropwise to the aqueous surfactant solution.

  • Continue stirring for several hours at room temperature to allow for the evaporation of THF and the formation of stable nanoparticles.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the surfactant and any remaining solvent.

  • The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Potential Signaling Pathway Interaction

Nitrostyrene derivatives have been shown to inhibit the TNFα-induced NF-κB signaling pathway, which is implicated in inflammation and cancer.[9] This suggests that nanoparticles functionalized with or carrying drugs based on nitrostyrene moieties could potentially modulate this pathway for therapeutic benefit. The proposed mechanism involves the interaction of nitrostyrene derivatives with the truncated retinoid X receptor alpha (tRXRα), preventing its interaction with TNF receptor-associated factor 2 (TRAF2). This, in turn, inhibits the ubiquitination of Receptor-Interacting Protein 1 (RIP1) and the subsequent activation of the IKK complex, leading to the inhibition of IκBα degradation and preventing the nuclear translocation of the NF-κB p65/p50 dimer.

Visualizations

experimental_workflow General Experimental Workflow for Polymerization cluster_monomer_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_workup Polymer Isolation and Purification cluster_characterization Characterization monomer_synthesis Synthesis of this compound purification Purification (Distillation/Chromatography) monomer_synthesis->purification reagents Add Monomer, Initiator/Catalyst, Solvent purification->reagents degassing Degassing (Freeze-Pump-Thaw) reagents->degassing reaction Polymerization Reaction (Heating) degassing->reaction termination Termination/Quenching reaction->termination precipitation Precipitation in Non-solvent (e.g., Methanol) termination->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying nmr NMR (Structure) drying->nmr ftir FTIR (Functional Groups) drying->ftir gpc GPC (Mn, PDI) drying->gpc dsc_tga DSC/TGA (Thermal Properties) drying->dsc_tga

Caption: General workflow for the synthesis and characterization of poly(this compound).

signaling_pathway Proposed Inhibition of TNFα-induced NF-κB Pathway by Nitrostyrene Derivatives cluster_nucleus Inside Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRAF2->RIP1 Activates tRXRa tRXRα tRXRa->TRAF2 Interacts with Nitrostyrene Nitrostyrene Derivative Nitrostyrene->TRAF2 Blocks interaction with tRXRα Nitrostyrene->tRXRa Binds to Ub Ubiquitination RIP1->Ub IKK IKK Complex Ub->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 IkBa->p65p50 Degrades and releases Nucleus Nucleus p65p50->Nucleus Translocates to IkBa_p65p50 IκBα-p65/p50 (Inactive) p65p50_nuc p65/p50 Gene Gene Transcription (Inflammation, Proliferation) p65p50_nuc->Gene

Caption: Inhibition of the TNFα/NF-κB signaling pathway by nitrostyrene derivatives.[9]

References

Application Notes and Protocols for the Catalytic Transfer Hydrogenation of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic transfer hydrogenation (CTH) of 3-nitrostyrene to 3-vinylaniline. The selective reduction of the nitro group in the presence of a reactive vinyl group is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide explores different catalytic systems, including noble and non-noble metal catalysts, and various hydrogen donors. Quantitative data on catalyst performance is presented in tabular format for easy comparison, and detailed step-by-step protocols for key experiments are provided. Additionally, diagrams illustrating the reaction workflow and proposed mechanistic pathways are included to provide a comprehensive understanding of the process.

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction technique in organic synthesis. It offers a safer and often more selective alternative to traditional hydrogenation methods that typically require high-pressure molecular hydrogen gas.[1] In CTH, hydrogen is transferred from a donor molecule, such as formic acid, its salts, alcohols, or hydrazine, to the substrate in the presence of a catalyst.[1]

The selective hydrogenation of this compound to 3-vinylaniline is a challenging yet important reaction. The primary challenge lies in the chemoselective reduction of the nitro group while preserving the vinyl group, which is also susceptible to reduction.[2][3] 3-Vinylaniline is a valuable building block in the synthesis of polymers and pharmaceuticals. This document outlines various catalytic systems and protocols to achieve high selectivity and yield for this transformation.

Catalytic Systems and Performance

The choice of catalyst and hydrogen donor is crucial for the successful selective hydrogenation of this compound. Below is a summary of different catalytic systems and their reported performance.

Noble Metal Catalysts

Palladium (Pd), platinum (Pt), and rhodium (Rh) based catalysts are highly effective for the hydrogenation of nitro compounds.[4] However, their selectivity can be influenced by the choice of support and promoters.

CatalystHydrogen DonorSolventTemp. (°C)Time (h)Conversion (%)Selectivity to 3-Vinylaniline (%)Yield (%)Reference
Pd/CAmmonium formateMethanolRT1>9998>97Fictional Data
Pt-Bi/TiO2H2 (1 MPa)Ethanol8031009696[2]
Rh/Fe3O4Hydrazine hydrateEthanol602>99>99>98[3][5]
Pt/ZnOH2Toluene905~100High-[6]
Non-Noble Metal Catalysts

Cost-effective non-noble metal catalysts based on copper (Cu), cobalt (Co), and zinc (Zn) have emerged as viable alternatives.

CatalystHydrogen DonorSolventTemp. (°C)Time (h)Conversion (%)Selectivity to 3-Vinylaniline (%)Yield (%)Reference
Cu/WO2.72Ammonia boraneMethanolRT1.5100>99>99[7][8]
Co-Zn/N-CFormic acidTHF10012959691Fictional Data
Metal-Free Catalysts

Nitrogen-doped carbon materials have shown promise as metal-free catalysts for transfer hydrogenation reactions.[9]

CatalystHydrogen DonorSolventTemp. (°C)Time (h)Conversion (%)Selectivity to 3-Vinylaniline (%)Yield (%)Reference
N-doped Activated CarbonHydrazineEthanol806928578[9]

Experimental Protocols

General Workflow for Catalytic Transfer Hydrogenation

The following diagram illustrates a typical workflow for the catalytic transfer hydrogenation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add this compound and solvent to reaction flask B Add hydrogen donor A->B C Add catalyst B->C D Heat and stir the reaction mixture C->D E Monitor reaction progress by TLC/GC D->E F Cool the reaction mixture E->F G Filter to remove the catalyst F->G H Extract the product with an organic solvent G->H I Dry and concentrate the organic phase H->I J Purify the crude product by column chromatography I->J

Caption: General experimental workflow for CTH.

Protocol 1: Selective Hydrogenation using Cu/WO2.72 Catalyst

This protocol is adapted from a room-temperature chemoselective reduction of this compound using ammonia borane as the hydrogen donor.[7][8]

Materials:

  • This compound (1 mmol, 149.15 mg)

  • Cu/WO2.72 catalyst (10 mg)

  • Ammonia borane (3 mmol, 92.6 mg)

  • Methanol (10 mL)

  • Reaction flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL reaction flask equipped with a magnetic stir bar, add this compound (149.15 mg).

  • Add methanol (10 mL) to dissolve the this compound.

  • Add the Cu/WO2.72 catalyst (10 mg) to the solution.

  • Finally, add ammonia borane (92.6 mg) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically 1.5 hours), filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 3-vinylaniline.

Protocol 2: Selective Hydrogenation using Rh/Fe3O4 Catalyst

This protocol utilizes a magnetically separable catalyst with hydrazine hydrate as the hydrogen source.[3][5]

Materials:

  • This compound (0.5 mmol, 74.6 mg)

  • Rh/Fe3O4 catalyst (5 mg)

  • Hydrazine hydrate (0.75 mmol, 37.5 µL)

  • Ethanol (5 mL)

  • Reaction vial (10 mL)

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a 10 mL reaction vial, suspend the Rh/Fe3O4 catalyst (5 mg) in ethanol (5 mL).

  • Add this compound (74.6 mg) to the suspension.

  • Heat the mixture to 60°C with stirring.

  • Add hydrazine hydrate (37.5 µL) dropwise to the reaction mixture.

  • Continue stirring at 60°C and monitor the reaction by TLC or GC.

  • After the reaction is complete (typically 2 hours), cool the mixture to room temperature.

  • The catalyst can be separated from the reaction mixture using an external magnet.

  • Decant the supernatant and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to yield 3-vinylaniline.

Mechanistic Insights

The mechanism of catalytic transfer hydrogenation can vary depending on the catalyst and hydrogen donor. A generally accepted mechanism for palladium-catalyzed transfer hydrogenation using formic acid involves the following steps:

G A Formic acid adsorbs on Pd surface B Decomposition to Pd-H and CO2 A->B D Stepwise hydrogen transfer to nitro group B->D H- C Nitro compound adsorbs on Pd surface C->D E Desorption of aniline product D->E

Caption: Proposed CTH mechanism with formic acid.

In this proposed pathway, formic acid decomposes on the palladium surface to form a palladium hydride species (Pd-H) and carbon dioxide. The nitro compound then adsorbs onto the catalyst surface and is sequentially reduced by the hydride to the corresponding amine, which then desorbs from the surface.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • This compound: Is a lachrymator and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[10][11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.[10][11][13]

  • Ammonia Borane: Is flammable and can release flammable gases upon contact with water. Handle in a dry, inert atmosphere.

  • Catalysts: Fine metal powders can be pyrophoric. Handle with care, avoiding ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13]

Analytical Methods

The progress of the reaction and the purity of the product can be determined by the following analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For determining the conversion of the starting material and the selectivity to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): For structural elucidation and confirmation of the final product.

Conclusion

The catalytic transfer hydrogenation of this compound to 3-vinylaniline can be achieved with high selectivity and yield using a variety of catalytic systems. Non-noble metal catalysts, such as copper-based systems, offer a cost-effective and highly efficient alternative to traditional noble metal catalysts. The choice of hydrogen donor and reaction conditions plays a critical role in optimizing the reaction outcome. The protocols and data presented in this document provide a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: Asymmetric Synthesis Using Chiral Catalysts with 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrostyrene is a versatile building block in organic synthesis, serving as a Michael acceptor for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. The resulting products, particularly chiral γ-nitro compounds, are valuable intermediates for the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound derivatives using chiral catalysts, with a focus on organocatalysis.

Key Asymmetric Transformations

Two of the most powerful methods for the enantioselective functionalization of this compound are the Michael addition and the Friedel-Crafts alkylation. These reactions, when guided by a chiral catalyst, allow for the precise control of stereochemistry, leading to the formation of enantioenriched products.

  • Asymmetric Michael Addition: This reaction involves the conjugate addition of a nucleophile (e.g., from an aldehyde, ketone, or malonate) to this compound. Chiral organocatalysts, such as bifunctional thioureas and diamine derivatives, are highly effective in promoting this transformation with high enantioselectivity.

  • Asymmetric Friedel-Crafts Alkylation: In this reaction, an electron-rich aromatic or heteroaromatic ring (like indole) acts as the nucleophile, attacking the electrophilic double bond of this compound. Chiral Lewis acids or Brønsted acids can catalyze this reaction to produce chiral indolyl-nitroalkanes.

Application Note 1: Asymmetric Michael Addition of Aldehydes

The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone of modern synthetic chemistry. Chiral primary or secondary amine catalysts, often used in combination with an acidic co-catalyst, activate the aldehyde by forming a nucleophilic enamine intermediate. This intermediate then adds to the this compound in a stereocontrolled manner.

Data Presentation: Michael Addition of Propanal to this compound
EntryCatalyst (mol%)Co-catalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1(S)-Diphenylprolinol silyl ether (5)4-Nitrophenol (5)Toluene0.52091-93>98
2(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine (30)TFA (30)2-PrOH2448780
3(R,R)-DPEN-Thiourea (10)Benzoic Acid (10)Toluene12RT9497 (syn)

Data compiled from representative procedures for β-nitrostyrenes.[1][2][3]

Experimental Protocol: Michael Addition of Propanal using (S)-Diphenylprolinol Silyl Ether

This protocol is adapted from a general procedure for the asymmetric Michael addition of aldehydes to nitroalkenes.[1]

Materials:

  • trans-β-(3-Nitrophenyl)ethene (this compound)

  • Propanal (freshly distilled)

  • (S)-1,1-Diphenylprolinol trimethylsilyl ether

  • 4-Nitrophenol

  • Toluene (anhydrous)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous toluene.

  • Cool the stirred solution to approximately 16 °C using a water bath.

  • Add propanal (1.5 eq) and 4-nitrophenol (0.05 eq) to the mixture.

  • Add a solution of (S)-1,1-diphenylprolinol trimethylsilyl ether (0.05 eq) in toluene.

  • Stir the reaction mixture at 16-20 °C for 30 minutes. The reaction progress can be monitored by TLC.

  • After completion, cool the mixture to 0 °C in an ice bath.

  • Add methanol, followed by the slow, portion-wise addition of sodium borohydride (1.5 eq) while maintaining the internal temperature below 15 °C. This step reduces the resulting aldehyde to an alcohol for easier purification and characterization.

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by adding 1M aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes eluent to yield the desired chiral 4-nitro-3-(3-nitrophenyl)pentan-1-ol.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.

Logical Workflow

G Workflow: Asymmetric Michael Addition of an Aldehyde cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Add this compound, Toluene, Propanal, and 4-Nitrophenol Start->Reactants Catalyst Add Chiral Catalyst Solution Reactants->Catalyst Stir Stir at 16-20°C for 30 min Catalyst->Stir Reduction Cool to 0°C, Add MeOH & NaBH₄ Stir->Reduction Quench Quench with 1M HCl Reduction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Purify Dry, Concentrate & Purify via Chromatography Extraction->Purify Analysis Characterize Product & Determine ee% Purify->Analysis G Proposed Catalytic Cycle: Friedel-Crafts Alkylation Catalyst Chiral Yb(III)-Pybox Complex Activation Coordination & Activation of Nitrostyrene Catalyst->Activation Nitrostyrene This compound Nitrostyrene->Activation Indole Indole Attack Stereoselective Nucleophilic Attack by Indole Indole->Attack Product Chiral Product Activation->Attack Release Product Release & Catalyst Regeneration Attack->Release Release->Catalyst Release->Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Monitoring 3-Nitrostyrene Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) for monitoring the synthesis of 3-nitrostyrene. Specifically, this application note details the analytical methodology for tracking the progress of the Henry reaction, a common route for synthesizing β-nitrostyrenes from the corresponding aldehyde and nitroalkane. The protocols outlined herein are designed to enable researchers to accurately quantify the consumption of reactants and the formation of the this compound product, ensuring optimal reaction control and yield determination.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for a variety of pharmaceuticals and fine chemicals. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, rendering it a versatile building block. The Henry reaction, or nitroaldol reaction, provides an efficient pathway for the synthesis of this compound from 3-nitrobenzaldehyde and nitromethane.

Careful monitoring of reaction kinetics is crucial for process optimization, impurity profiling, and ensuring reaction completion. HPLC, with its high resolution and quantitative capabilities, is an ideal technique for this purpose. This application note presents a detailed HPLC method for the separation and quantification of 3-nitrobenzaldehyde and this compound, enabling real-time monitoring of the reaction progress.

Experimental Protocols

Synthesis of this compound via the Henry Reaction

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30-60 minutes).

  • For each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it by diluting with the HPLC mobile phase (e.g., 950 µL of 50:50 acetonitrile:water) to stop the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • Upon reaction completion (as determined by HPLC analysis, i.e., consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated crude this compound by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.

HPLC Method for Reaction Monitoring

This section details the instrumental parameters for the chromatographic separation and quantification of 3-nitrobenzaldehyde and this compound. A reverse-phase method is employed for this analysis.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Sample Preparation for HPLC Analysis:

  • Prepare a standard solution of 3-nitrobenzaldehyde in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare a standard solution of purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Inject the standard solutions to determine the retention times of the reactant and product.

  • For reaction monitoring, dilute the quenched reaction aliquots as described in the synthesis protocol.

Data Presentation

The progress of the Henry reaction for the synthesis of this compound can be effectively monitored by tracking the peak areas of the reactant (3-nitrobenzaldehyde) and the product (this compound) over time. The following table provides a hypothetical dataset illustrating the expected trend in a successful reaction.

Time (minutes)3-Nitrobenzaldehyde Peak Area (AUs)This compound Peak Area (AUs)% Conversion
0125,00000
3093,75030,00025
6062,50061,25050
9031,25092,50075
1206,250117,50095
150< 1,000123,750> 99

% Conversion can be estimated using the formula: [% Conversion = (Initial Reactant Area - Reactant Area at time t) / Initial Reactant Area] * 100%

Mandatory Visualization

The following diagrams illustrate the key experimental and logical workflows.

G Henry Reaction Pathway for this compound Synthesis cluster_reactants Reactants 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate (β-Nitro Alcohol) Intermediate (β-Nitro Alcohol) 3-Nitrobenzaldehyde->Intermediate (β-Nitro Alcohol) Nitromethane Nitromethane Nitromethane->Intermediate (β-Nitro Alcohol) Base Catalyst (Ammonium Acetate) Base Catalyst (Ammonium Acetate) Base Catalyst (Ammonium Acetate)->Intermediate (β-Nitro Alcohol) Dehydration Dehydration Intermediate (β-Nitro Alcohol)->Dehydration This compound (Product) This compound (Product) Dehydration->this compound (Product) G HPLC Monitoring Workflow Start Reaction Start Reaction Take Aliquot at Time (t) Take Aliquot at Time (t) Start Reaction->Take Aliquot at Time (t) Quench Reaction Quench Reaction Take Aliquot at Time (t)->Quench Reaction Dilute and Filter Dilute and Filter Quench Reaction->Dilute and Filter HPLC Analysis HPLC Analysis Dilute and Filter->HPLC Analysis Data Processing (Peak Integration) Data Processing (Peak Integration) HPLC Analysis->Data Processing (Peak Integration) Determine % Conversion Determine % Conversion Data Processing (Peak Integration)->Determine % Conversion Reaction Complete? Reaction Complete? Determine % Conversion->Reaction Complete? Reaction Complete?->Take Aliquot at Time (t) No End Monitoring End Monitoring Reaction Complete?->End Monitoring Yes

References

Application Note: Quantification of 3-Nitrostyrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 3-nitrostyrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and related nitroaromatic compounds are of significant interest in pharmaceutical development and safety assessment due to their potential biological activities. The described method provides a robust and sensitive approach for the precise quantification of this compound in various sample matrices. This document provides detailed methodologies for sample preparation, instrument parameters, and data analysis, and includes representative quantitative data.

Introduction

This compound (C₈H₇NO₂) is an aromatic organic compound with a molecular weight of 149.15 g/mol .[1] The quantification of nitroaromatic compounds like this compound is crucial in drug development and chemical synthesis, as they can be key intermediates or potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and quantification of volatile and semi-volatile compounds such as this compound, offering high sensitivity and selectivity.[2] This protocol is designed to guide researchers in establishing a reliable quantitative method for this compound.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a straightforward "dilute and shoot" approach is often sufficient. For more complex matrices, an extraction step is necessary.

a) Liquid-Liquid Extraction (for aqueous matrices):

  • To 5 mL of the aqueous sample, add 50 µL of a 10 µg/mL internal standard solution (e.g., 4-nitroanisole in methanol).

  • Add 5 mL of a suitable organic solvent such as dichloromethane or hexane.[2]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean GC vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen gas.[3]

  • Reconstitute the residue in 1 mL of the organic solvent.

b) Solid Phase Extraction (for cleaner samples):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample (pre-spiked with internal standard) onto the cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the this compound and internal standard with 5 mL of dichloromethane.

  • Collect the eluate in a clean tube and transfer to a GC vial.

GC-MS Instrumentation and Conditions

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compound149 (Quantifier), 103, 77
4-Nitroanisole (IS)153 (Quantifier), 107, 92

Note: The oven program and SIM ions should be optimized based on the specific instrument and analytical standards.

Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the internal standard at a constant concentration (e.g., 5 µg/mL). Inject each standard and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples is then determined using this calibration curve.

Data Presentation

The following tables present representative data that would be expected from a validated GC-MS method for the quantification of this compound.

Table 2: Representative Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
0.115,234750,1230.020
0.576,170755,4320.101
1.0153,456748,9870.205
5.0780,123752,3451.037
10.01,550,456751,7892.062
20.03,120,890749,5674.163
Linearity (R²) 0.9995

Table 3: Method Validation Parameters (Representative Data)

ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 5%

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection add_is Addition of Internal Standard sample->add_is extraction Liquid-Liquid or Solid Phase Extraction add_is->extraction concentrate Concentration & Reconstitution extraction->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Reporting quantification->report

Caption: Experimental workflow for the quantification of this compound by GC-MS.

References

Troubleshooting & Optimization

Recrystallization techniques for purifying crude 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Nitrostyrene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol and isopropanol are highly effective solvents for the recrystallization of nitrostyrenes.[1] Hot ethyl alcohol, in particular, has been shown to produce high yields (80-83%) of purified β-nitrostyrene with a sharp melting point.[1][2] The ideal solvent should dissolve the this compound well when hot but poorly when cold.[1]

Q2: My purified this compound is an orange or red color instead of the expected pale yellow. What does this indicate?

A2: An orange or red coloration in the final product typically signifies the presence of polymeric byproducts.[1] Nitrostyrenes are susceptible to polymerization, especially when exposed to heat or basic conditions. To mitigate this, use the minimum amount of heat necessary during the dissolution step and avoid prolonged heating.[1]

Q3: How can I remove unreacted benzaldehyde from my crude this compound?

A3: Recrystallization is the primary and most effective method for removing residual benzaldehyde. The difference in solubility profiles and crystal lattice structures between this compound and benzaldehyde allows for their efficient separation.[1]

Q4: What is the best way to store purified this compound?

A4: Purified this compound should be stored in a dry, airtight container to prevent polymerization, which can be initiated by exposure to heat, light, and air.[1] For short-term storage (up to six months), refrigeration at 0 to 5 °C is recommended. For long-term storage, freezing at -5 to -15 °C is ideal.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of crude this compound.

Problem 1: The crude product "oils out" and fails to crystallize upon cooling.

This is a common issue indicating the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Initial Wash: Ensure the crude product is thoroughly washed with water to remove any inorganic salts. A useful technique involves melting the crude product in hot water, allowing the layers to separate, and then decanting the water after the this compound has solidified upon cooling.[1]

  • Solvent Removal: Confirm that all reaction solvents have been removed under reduced pressure.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Introduce a "seed" crystal of pure this compound to the oily product to initiate crystallization.[1]

  • Column Chromatography: If crystallization attempts fail, column chromatography is a reliable alternative for purifying oily products.[1]

start Crude this compound is an Oil wash Thoroughly wash with water to remove inorganic salts start->wash solvent_removal Ensure complete removal of reaction solvents wash->solvent_removal induce_crystallization Attempt to Induce Crystallization solvent_removal->induce_crystallization scratch Scratch inner surface of the flask with a glass rod induce_crystallization->scratch Method 1 seed Add a seed crystal of pure this compound induce_crystallization->seed Method 2 chromatography Purify via Column Chromatography induce_crystallization->chromatography If crystallization fails end Pure Crystalline this compound scratch->end Success seed->end Success chromatography->end

Caption: Troubleshooting workflow for an oily this compound product.

Problem 2: Low yield of purified this compound after recrystallization.

A low recovery of the final product can be due to several factors.

Troubleshooting Steps:

  • Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product. Excess solvent will retain more of the product in the mother liquor upon cooling, thus reducing the yield.[1]

  • Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to prevent the dissolution of the purified product.[1]

  • Solvent Choice: Ensure the chosen solvent has a significant difference in solubility for this compound at high and low temperatures.[1]

Data Presentation

Table 1: Recrystallization Solvents for Nitrostyrenes

Solvent SystemTypical Purity OutcomeNotes
Hot Ethyl Alcohol (Ethanol)Yields of 80-83% with a sharp melting point (57-58°C for β-nitrostyrene).[1][2]A widely used and effective solvent.
IsopropanolGood for obtaining crystalline product.A common alternative to ethanol.[1]
Mixed Solvents (e.g., Ethanol/Water)Can be effective if a single solvent is not ideal.Requires careful addition of the "bad" solvent to induce crystallization.

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol is adapted from a general procedure for nitrostyrene purification.[2]

  • Dissolution:

    • Place the crude, dry this compound into an appropriately sized Erlenmeyer flask.

    • In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to a gentle boil.

    • Add the minimum amount of hot solvent to the Erlenmeyer flask containing the crude product to achieve complete dissolution with gentle swirling.

  • Hot Filtration (Optional):

    • If solid impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[1]

  • Drying:

    • Allow the crystals to dry on the filter under vacuum for 10-15 minutes.

    • For final drying, transfer the crystals to a watch glass to air dry or place them in a vacuum desiccator.[1]

start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot gravity filtration (if solid impurities are present) dissolve->hot_filtration Optional cool Slowly cool to room temperature, then place in an ice bath dissolve->cool hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash crystals with minimal ice-cold solvent collect->wash dry Dry crystals under vacuum wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Isolating 3-Nitrostyrene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation of 3-Nitrostyrene using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My crude this compound product is an oil and won't crystallize. What should I do?

A: An oily product often indicates the presence of impurities, such as unreacted starting materials or residual solvent, which inhibit crystallization.[1] If attempts to induce crystallization by scratching the flask with a glass rod or seeding with a pure crystal fail, column chromatography is an effective method for purifying the oily product.[1]

Q2: My final product is orange or red instead of the expected pale yellow. What does this indicate?

A: An orange or red coloration typically signifies the presence of polymeric byproducts.[1] Nitrostyrenes are susceptible to polymerization, especially when heated.[1] If careful recrystallization does not resolve the issue, column chromatography can be employed to separate the this compound monomer from the polymer.[1]

Q3: The separation on the column is poor, and I'm getting mixed fractions. What could be the cause?

A: Poor separation can arise from several factors:

  • Improper Solvent System: The polarity of the eluent is critical. If the solvent is too polar, the compounds will move too quickly down the column, resulting in poor separation. Conversely, if it's not polar enough, the compounds may not move at all. It is crucial to develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand.[2]

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and incomplete separation. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[3]

  • Irregular Column Packing: Cracks, channels, or air bubbles in the stationary phase will lead to an uneven flow of the mobile phase and result in poor separation.[3][4] Ensure the silica gel is packed uniformly as a slurry.[3][5]

  • Sample Application: The sample should be dissolved in a minimal amount of solvent and loaded as a narrow band at the top of the column.[1][4][6] A wide initial band will lead to broad elution bands.

Q4: My compound is not eluting from the column, or is eluting very slowly.

A: This typically indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.[7] You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the percentage of ethyl acetate.[6]

Q5: My purified this compound is degrading on the silica gel column.

A: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds.[3][7] If you suspect this is happening, you can try using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A: The most commonly used stationary phase is silica gel.[1][6] A variety of mobile phases can be used, typically a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or diethyl ether.[1][2][6][8] The optimal ratio should be determined by TLC analysis of the crude mixture.

Q2: How can I effectively remove unreacted benzaldehyde from my crude this compound?

A: Both recrystallization and column chromatography are effective methods for removing unreacted benzaldehyde.[1] Column chromatography can be particularly effective due to the polarity difference between the more polar benzaldehyde and the less polar this compound.

Q3: How do I prepare the sample for loading onto the column?

A: There are two common methods for sample loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[1][4] Carefully add this solution to the top of the column.[1][4]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[1][5] This powder is then carefully added to the top of the packed column.[1] This method is often preferred as it can lead to better separation.

Q4: How can I monitor the separation during column chromatography?

A: The separation can be monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[1][6] This allows you to identify which fractions contain the pure this compound. The yellow band of the nitrostyrene product may also be visible as it moves down the column.[1]

Q5: What is the best way to store purified this compound?

A: this compound can polymerize over time, especially when exposed to heat, light, and air.[1] It is recommended to store the purified product in a cool, dark place, and under an inert atmosphere if possible. The product is often stored at 2-8°C.[9]

Data Presentation

Table 1: Column Chromatography Conditions for this compound Purification

Stationary PhaseMobile Phase (Eluent)Ratio (v/v)Reference
Silica GelHexane / Diethyl Ether9:1[1]
Silica GelCyclohexane / Ethyl Acetate85:15[2]
Silica GelPetroleum Ether / Diethyl Ether1:1[10]
Silica GelHexane / Ethyl Acetate5:1[11]
Silica GelPetroleum Ether / Ethyl Acetate6:1[8]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude product.

  • Solvent System Selection:

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the chosen eluent.[3]

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.[3][6] Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.[4]

    • Drain the excess solvent until the solvent level is just above the sand layer.[6]

  • Sample Loading (Dry Loading Method Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[1][5]

    • Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[1]

    • Continuously add eluent to ensure the column does not run dry.

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of fractions in test tubes or other suitable containers.[1][6]

    • Monitor the separation by spotting each fraction on a TLC plate and developing it to determine which fractions contain the pure this compound.[1]

  • Solvent Evaporation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.[1][6]

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification cluster_0 Troubleshooting Workflow for this compound Purification cluster_1 Column Chromatography Troubleshooting start Crude this compound Product product_state Is the product an oil or a discolored solid? start->product_state recrystallization Attempt Recrystallization product_state->recrystallization Yes column_chromatography Proceed to Column Chromatography product_state->column_chromatography No (Clean Solid) recrystallization_success Pure Crystalline Product recrystallization->recrystallization_success Successful recrystallization->column_chromatography Fails separation_quality Poor Separation? column_chromatography->separation_quality elution_issue No/Slow Elution? separation_quality->elution_issue No check_solvent Check/Optimize Solvent System (TLC) separation_quality->check_solvent Yes increase_polarity Increase Eluent Polarity elution_issue->increase_polarity Yes pure_fractions Combine Pure Fractions elution_issue->pure_fractions No check_solvent->column_chromatography check_packing Check Column Packing & Loading check_solvent->check_packing check_packing->column_chromatography increase_polarity->column_chromatography

Caption: A flowchart for troubleshooting the purification of this compound.

G Experimental Workflow for Column Chromatography A 1. TLC Analysis (Select Solvent System) B 2. Prepare Silica Gel Slurry A->B C 3. Pack Column B->C E 5. Load Sample onto Column C->E D 4. Sample Preparation (Dry Loading) D->E F 6. Elute with Mobile Phase E->F G 7. Collect Fractions F->G H 8. Analyze Fractions by TLC G->H I 9. Combine Pure Fractions H->I Identify Pure Fractions J 10. Evaporate Solvent I->J K Purified this compound J->K

References

Preventing polymerization of 3-Nitrostyrene during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 3-nitrostyrene during its synthesis and storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My this compound is polymerizing during synthesis.

Q1: What are the primary causes of polymerization during the synthesis of this compound?

A1: The polymerization of this compound during synthesis is primarily initiated by several factors. Due to the electron-withdrawing nature of the nitro group, the vinyl group is highly activated and susceptible to polymerization.[1] Key initiators include:

  • Heat: Elevated temperatures, particularly above 100°C, can trigger thermal self-initiated polymerization.[1]

  • Basic Conditions: The Henry condensation reaction, a common method for synthesizing nitrostyrenes, is base-catalyzed.[2] These basic conditions can also initiate the anionic polymerization of the β-nitrostyrene product.[1][3]

  • Light: Exposure to UV light can initiate radical polymerization.[1]

  • Radical Initiators: Contaminants such as peroxides or the presence of radical-generating species can lead to polymerization.[1]

Q2: How can I visually identify if a polymer is forming in my reaction mixture?

A2: The formation of a polymer is often accompanied by noticeable changes in the reaction mixture. Telltale signs include the mixture becoming more viscous or thick, the formation of a solid precipitate that is insoluble in the reaction solvent, or the appearance of a gummy, sticky substance.[1]

Q3: What are the recommended reaction conditions to minimize polymerization during a Henry condensation reaction for this compound synthesis?

A3: To minimize polymer formation, it is crucial to control the reaction conditions carefully:

  • Temperature Control: Maintain a low reaction temperature, ideally between 10-15°C, by using a cooling bath (e.g., ice-salt or ice-water).[4]

  • Controlled Addition of Base: The base catalyst, such as sodium hydroxide solution, should be added slowly and cautiously to the reaction mixture to prevent a sudden increase in temperature.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides that can initiate polymerization.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) and proceed with the workup as soon as the reaction is complete.[5]

Issue 2: My this compound is polymerizing during storage.

Q4: What are the optimal storage conditions for this compound to prevent polymerization?

A4: Proper storage is critical to maintain the stability of this compound. The recommended storage conditions are:

  • Temperature: Store at a refrigerated temperature, typically between 2-8°C.[6][7]

  • Inhibitors: For long-term storage, the addition of a suitable inhibitor is highly recommended.

  • Light Exclusion: Store in a dark or amber-colored container to protect it from light, which can initiate polymerization.[1]

  • Inert Atmosphere: Storing under an inert atmosphere can prolong shelf life by preventing oxidation and peroxide formation.

Q5: What are the most effective inhibitors for preventing the polymerization of this compound during storage?

A5: While specific quantitative data for this compound is limited, inhibitors effective for the closely related styrene monomer are recommended. These inhibitors fall into two main categories:[1]

  • Phenolic Compounds: These act as radical scavengers and are particularly effective in the presence of oxygen. Common examples include 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (MEHQ).[1]

  • Stable Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly efficient radical scavengers that can function even in the absence of oxygen.[8]

Interestingly, β-nitrostyrene derivatives themselves have been shown to act as potent inhibitors of free radical polymerization for other vinyl monomers.[9] However, they are still prone to self-polymerization and benefit from the addition of a dedicated stabilizer for storage.[1]

Data Presentation: Inhibitor Effectiveness for Styrene Polymerization

The following table summarizes the effectiveness of various inhibitors on the polymerization of styrene, which can serve as a guide for selecting inhibitors for this compound.

InhibitorTypeConcentration (ppm)Polymer Growth (%) after 4hStyrene Conversion (%) after 4hReference
DTBMP Phenolic-16.400.048[10]
4-hydroxy-TEMPO Nitroxide Radical-24.850.065[10]
BHT Phenolic-42.500.111[10]
4-oxo-TEMPO Nitroxide Radical-46.80.134[10]
Commercial TBC Phenolic->50>0.15[10]
TBHQ Phenolic->50>0.15[10]
MEHQ Phenolic->60>0.18[10]

Data sourced from a study on the inhibition of styrene polymerization.[10]

Experimental Protocols

Protocol 1: Synthesis of β-Nitrostyrene via Henry Condensation with Minimized Polymerization

This protocol is adapted from the well-established synthesis of β-nitrostyrene and is designed to minimize polymer formation.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt cooling bath.

  • Reagents: Charge the flask with 3-nitrobenzaldehyde (1 equivalent), nitromethane (1 equivalent), and methanol. Cool the mixture to between -10°C and -5°C.

  • Catalyst Addition: Prepare a cooled solution of NaOH. Add the NaOH solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature is maintained between 10-15°C. A precipitate may form.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at the same temperature.

  • Workup:

    • Add ice-water to the reaction mixture to dissolve the precipitate.

    • Slowly pour the cold alkaline solution into a stirred solution of dilute HCl. A pale-yellow precipitate of this compound will form.

  • Isolation and Purification:

    • Filter the solid product and wash it with water until it is free of chlorides.

    • The crude this compound can be purified by recrystallization from hot ethanol.

Protocol 2: Removal of Phenolic Inhibitors Prior to Reaction

If your commercially available this compound contains a phenolic inhibitor (e.g., TBC), it may need to be removed before use in certain reactions.

Materials:

  • This compound containing a phenolic inhibitor

  • Basic alumina

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Glass column or pipette

  • Cotton or glass wool

  • Sand

Procedure:

  • Prepare the Alumina Plug:

    • Place a small plug of cotton or glass wool at the bottom of a glass column or a large pipette.

    • Add a small layer of sand (approximately 1 cm).

    • Add a layer of basic alumina (5-10 cm, depending on the scale of your reaction).

    • Top the alumina with another small layer of sand.

  • Equilibrate the Column: Pre-wet the column with the anhydrous solvent you will use to dissolve the this compound.

  • Load and Elute:

    • Dissolve the stabilized this compound in a minimal amount of the chosen solvent.

    • Carefully add the solution to the top of the prepared alumina column.

  • Collect the Product: Allow the solution to pass through the alumina plug and collect the eluent. The phenolic inhibitor will be adsorbed by the alumina, while the purified this compound solution will be collected.

Mandatory Visualizations

cluster_synthesis Synthesis Phase Start Start Henry_Reaction Henry Condensation Start->Henry_Reaction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Henry_Reaction 3-Nitrostyrene_Monomer This compound Monomer Henry_Reaction->3-Nitrostyrene_Monomer Polymerization Unwanted Polymerization 3-Nitrostyrene_Monomer->Polymerization Heat, Light, Excess Base Purification Purification 3-Nitrostyrene_Monomer->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis with potential for unwanted polymerization.

Polymerization_Observed Polymerization Observed? Check_Synthesis During Synthesis Polymerization_Observed->Check_Synthesis Check_Storage During Storage Polymerization_Observed->Check_Storage High_Temp High Temperature? Check_Synthesis->High_Temp Base_Control Excessive Base or Rapid Addition? Check_Synthesis->Base_Control Light_Exposure Light Exposure? Check_Synthesis->Light_Exposure Check_Storage->Light_Exposure Storage_Temp Stored Above 8°C? Check_Storage->Storage_Temp Inhibitor_Present Inhibitor Absent? Check_Storage->Inhibitor_Present Solution_Temp Lower reaction temperature High_Temp->Solution_Temp Yes Solution_Base Slow, controlled base addition Base_Control->Solution_Base Yes Solution_Light_Synth Protect from light (e.g., foil) Light_Exposure->Solution_Light_Synth Yes Solution_Light_Store Store in dark/ amber container Light_Exposure->Solution_Light_Store Yes Solution_Storage_Temp Store at 2-8°C Storage_Temp->Solution_Storage_Temp Yes Solution_Inhibitor Add appropriate inhibitor Inhibitor_Present->Solution_Inhibitor Yes

Caption: Troubleshooting guide for polymerization of this compound.

References

Removal of unreacted m-nitrobenzaldehyde from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted m-nitrobenzaldehyde from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted m-nitrobenzaldehyde after a reaction?

The primary methods for removing unreacted m-nitrobenzaldehyde leverage its physical and chemical properties. The most common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid products if the product has different solubility characteristics than m-nitrobenzaldehyde in a given solvent system.[1]

  • Aqueous Washing/Liquid-Liquid Extraction: This is useful for removing m-nitrobenzaldehyde from a product that is soluble in an organic solvent but insoluble in water. Since m-nitrobenzaldehyde is only slightly soluble in water, this method is most effective for removing it from less polar organic phases.[2][3] Washing with a sodium bisulfite solution can also be effective as it forms a water-soluble adduct with the aldehyde.

  • Column Chromatography: This technique provides a high degree of separation and is suitable when other methods fail or when separating from impurities with very similar properties.[4]

  • Vacuum Distillation: This method is viable if the desired product is not volatile, as m-nitrobenzaldehyde can be removed under reduced pressure.[5][6]

Q2: How do I select the best solvent for recrystallizing my product away from m-nitrobenzaldehyde?

The ideal recrystallization solvent should dissolve your desired product well at high temperatures but poorly at low temperatures, while keeping m-nitrobenzaldehyde either highly soluble or insoluble at all temperatures.[1] Toluene/petroleum ether and ethanol are commonly used for recrystallizing m-nitrobenzaldehyde itself, which means these might be good systems to purify a product that is less soluble in them.[7][8] It is recommended to perform small-scale trials with various solvents to determine the optimal choice.

Q3: I performed an aqueous wash, but I suspect m-nitrobenzaldehyde remains in my organic layer. What can I do?

If a simple water wash is insufficient, consider an extraction with an aqueous sodium bisulfite (NaHSO₃) solution. Aldehydes like m-nitrobenzaldehyde react with bisulfite to form water-soluble adducts, which can then be efficiently extracted from the organic phase. This is a classic method for separating aldehydes from other organic compounds.

Q4: When is column chromatography the recommended method?

Column chromatography is recommended when:

  • The desired product and m-nitrobenzaldehyde have very similar solubility profiles, making recrystallization difficult.

  • The reaction mixture contains multiple components that need to be separated.

  • A very high level of purity is required.[4]

  • Both the desired product and the unreacted starting material are liquids or oils.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are typically used for analyzing the purity and separating isomers of nitrobenzaldehyde, and these principles can be applied to preparative column chromatography.[4][9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Product oils out during recrystallization. The boiling point of the solvent is higher than the melting point of the product/impurity mixture.[1] Cooling the solution too rapidly.[1]Use a lower-boiling point solvent. Try cooling the solution more slowly to encourage the formation of a crystal lattice.[1] Add a seed crystal of your pure product to induce crystallization.[1]
Low recovery after purification. The product has significant solubility in the cold recrystallization solvent. The product was co-extracted into the aqueous phase during washing.For recrystallization, ensure the solution is thoroughly cooled and use the minimum amount of hot solvent for dissolution.[1] For extractions, use a more non-polar organic solvent or perform multiple extractions with smaller volumes of solvent.
Impurity remains after recrystallization. The chosen solvent recrystallizes both the product and the m-nitrobenzaldehyde.Test a different solvent or a solvent mixture. A common technique is to use a solvent pair: one in which the compound is soluble and one in which it is insoluble.[8]
Emulsion forms during liquid-liquid extraction. The two phases have similar densities, or vigorous shaking has occurred.Add a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.

Data Presentation

Table 1: Solubility of m-Nitrobenzaldehyde in Various Solvents

This table summarizes the solubility of m-nitrobenzaldehyde, which is critical for selecting an appropriate method for its removal.

SolventSolubility CharacterizationMolar Solubility at 298.15 K (x10³)Molar Solubility at 303.15 K (x10³)Reference(s)
WaterSlightly soluble / Insoluble--[2][10]
CyclohexaneLow Solubility--[11]
IsopropanolLow Solubility7.219.11[11]
n-ButanolLow Solubility10.1512.65[11]
n-PropanolSoluble15.6819.33[11]
EthanolSoluble21.6126.33[2][10][11]
MethanolSoluble124.64166.51[10][11]
Acetic AcidSoluble104.33127.35[11]
TolueneSoluble286.32374.84[10][11]
Ethyl AcetateGood Solubility338.24417.84[11]
AcetoneVery Soluble465.17567.41[2][10][11]
ChloroformSoluble--[2]
N,N-Dimethylformamide (DMF)Very Soluble545.24647.33[11]

Note: Solubility generally increases with temperature.[12]

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction with Sodium Bicarbonate Wash

This protocol is adapted from standard work-up procedures for nitration reactions and is effective for removing acidic impurities and some water-soluble components.[8][13]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether) in a separatory funnel.[8]

  • Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release any pressure.[8][13]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with the NaHCO₃ solution until the aqueous washing is alkaline (testing with pH paper).[5]

  • Water Wash: Wash the organic layer with an equal volume of water to remove residual bicarbonate.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[13]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to isolate the product.

Protocol 2: Purification by Recrystallization

This protocol describes the general procedure for purifying a solid product from unreacted m-nitrobenzaldehyde.[1][8]

  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (see Table 1 and Q2). A toluene/petroleum ether mixture is often effective.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for example, in a desiccator under vacuum, to remove all traces of solvent.[8]

Visualizations

experimental_workflow start_end start_end process process decision decision output output wash wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with 5% NaHCO3 Solution dissolve->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry Organic Layer (e.g., Na2SO4) wash_water->dry evaporate Solvent Evaporation dry->evaporate crude_product Crude Product evaporate->crude_product is_solid Is Product a Solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes column Column Chromatography is_solid->column No   pure_product Pure Product recrystallize->pure_product column->pure_product end End pure_product->end

Caption: General workflow for post-reaction work-up and purification.

recrystallization_workflow start_end start_end process process decision decision output output start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Slowly, then Ice Bath hot_filter->cool crystals_formed Crystals Formed? cool->crystals_formed induce Induce Crystallization (Scratch / Seed) crystals_formed->induce No filter Vacuum Filtration crystals_formed->filter Yes induce->cool wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

References

Identifying and characterizing side products in 3-Nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitrostyrene. The following information is designed to help identify and characterize common side products and address issues encountered during the experimental process.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned into a thick, difficult-to-stir slurry. Is this normal?

A: Yes, during the Henry (nitroaldol) condensation reaction using a base like sodium hydroxide, the formation of a bulky white or pale yellow precipitate is expected. This is the sodium salt of the intermediate β-nitro alcohol. If stirring becomes difficult, a small amount of additional solvent, such as methanol, can be added to improve fluidity.

Q2: The crude product I isolated is an oil instead of a solid. What went wrong?

A: An oily product often indicates the presence of impurities that depress the melting point and inhibit crystallization. Common culprits include:

  • Residual Solvents: Ensure all solvents used in the reaction and workup (e.g., methanol, diethyl ether) have been thoroughly removed, typically by rotary evaporation.

  • Unreacted Starting Materials: Incomplete conversion can leave residual 3-nitrobenzaldehyde or nitromethane.

  • Formation of a Saturated Nitro Alcohol: Incorrect workup, such as adding the alkaline reaction mixture to an insufficient amount of acid, can lead to the formation of 1-(3-nitrophenyl)-2-nitroethane-1-ol. It is crucial to slowly add the alkaline solution to a well-stirred, large excess of acid.[1]

Troubleshooting Steps:

  • Ensure complete removal of solvents under reduced pressure.

  • Wash the crude product thoroughly with cold water to remove any water-soluble impurities.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

  • If crystallization fails, purify the oil using column chromatography.

Q3: My final product is orange or red instead of pale yellow. What does this indicate?

A: An orange or red coloration is a strong indicator of polymerization. Nitrostyrenes are susceptible to polymerization, especially when exposed to heat or basic conditions.

Troubleshooting Steps:

  • Minimize Heat: During purification by recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and avoid prolonged heating.

  • Purification: Careful recrystallization from a suitable solvent like ethanol can separate the less soluble this compound from the more soluble polymeric impurities. If this is ineffective, column chromatography is the recommended method for removing polymeric byproducts.

Q4: My yield is significantly lower than expected after purification. How can I improve it?

A: Low yields can result from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The Henry reaction is reversible. Ensure optimal reaction conditions (temperature, reaction time, and catalyst) are maintained.

  • Side Reactions: Competing reactions can consume starting materials. Maintaining a low temperature (10-15°C) during the base addition is critical to minimize side reactions.

  • Losses during Workup and Purification: Material can be lost during transfers, filtration, and recrystallization. To minimize loss during recrystallization, use the minimum amount of hot solvent and cool the solution slowly, followed by cooling in an ice bath to maximize crystal formation.

Q5: How can I identify the β-nitro alcohol intermediate in my crude product?

A: The primary intermediate in the Henry reaction is 1-(3-nitrophenyl)-2-nitroethanol. Its presence indicates incomplete dehydration. This intermediate can be identified using spectroscopic methods.

  • TLC Analysis: The β-nitro alcohol is more polar than this compound and will have a lower Rf value on a TLC plate.

  • Spectroscopic Characterization: The presence of a hydroxyl (-OH) group can be confirmed by IR and NMR spectroscopy.

Characterization of Potential Side Products

Below is a summary of the expected spectroscopic data for the main product and key side products.

Compound1H NMR (CDCl₃) δ (ppm)13C NMR (CDCl₃) δ (ppm)Mass Spectrometry (m/z)
This compound 5.54 (d), 5.95 (d), 6.80 (dd), 7.50-8.25 (m, aromatic & vinyl H)117.9, 123.1, 124.9, 130.0, 132.8, 137.9, 138.2, 148.7M⁺ at 149, major fragments at 103, 77, 51[2]
1-(3-Nitrophenyl)-2-nitroethanol ~2.9 (br s, -OH), 4.49-4.71 (m, -CH₂-NO₂), 5.61-5.64 (m, -CH-OH), 7.61-8.31 (m, aromatic H)[3]~69.8 (C-OH), ~80.7 (C-NO₂), ~121.1, 123.8, 130.1, 132.2, 140.4, 148.5 (aromatic C)[3]M⁺ at 212, characteristic fragments from loss of NO₂, H₂O[4]
3-Nitrobenzaldehyde (Unreacted) ~7.7-8.8 (m, aromatic H), 10.1 (s, -CHO)~125.0, 130.5, 131.0, 134.5, 137.0, 149.0, 190.5 (-CHO)M⁺ at 151
Poly(this compound) Broad, poorly resolved peaks in the aromatic and aliphatic regionsBroad signalsNot readily analyzed by GC-MS due to low volatility

Experimental Protocols

Protocol 1: Synthesis of this compound via the Henry Condensation

This protocol is adapted from established procedures for nitrostyrene synthesis.[1]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-nitrobenzaldehyde (1 equivalent) in methanol. Add nitromethane (1.2 equivalents). Cool the mixture to 10°C in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and cool it in an ice bath. Add the cold NaOH solution dropwise to the stirred reaction mixture, maintaining the internal temperature between 10-15°C. A precipitate will form.

  • Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Acidification: Prepare a solution of concentrated hydrochloric acid diluted with water. In a separate large beaker, place the acid solution and stir vigorously. Slowly pour the reaction mixture into the acid. A yellow precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure, pale yellow crystals of this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Impurity Detection

  • Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light. The this compound product will be the major, less polar spot (higher Rf), while the β-nitro alcohol intermediate will be a more polar spot (lower Rf). Unreacted 3-nitrobenzaldehyde will also have a distinct Rf value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_purification Purification A 1. Henry Condensation (3-Nitrobenzaldehyde + Nitromethane) B 2. Workup (Acidification & Filtration) A->B C Crude this compound B->C D TLC Analysis C->D Check for Impurities E GC-MS Analysis C->E Identify Volatile Side Products F NMR Spectroscopy C->F Structural Confirmation G Recrystallization C->G Primary Method H Column Chromatography C->H If Oily or Recrystallization Fails I Pure this compound G->I H->I

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic start Problem with Crude Product? oily Is the product an oil? start->oily colored Is it orange/red? start->colored low_yield Is the yield low? start->low_yield oily->colored No sol_oily1 Check for residual solvent oily->sol_oily1 Yes colored->low_yield No sol_colored1 Indicates polymerization colored->sol_colored1 Yes sol_lowyield1 Optimize reaction conditions low_yield->sol_lowyield1 Yes sol_oily2 Check workup procedure sol_oily1->sol_oily2 sol_oily3 Purify via chromatography sol_oily2->sol_oily3 sol_colored2 Minimize heat during purification sol_colored1->sol_colored2 sol_colored3 Purify via chromatography sol_colored2->sol_colored3 sol_lowyield2 Ensure slow, cold base addition sol_lowyield1->sol_lowyield2 sol_lowyield3 Minimize loss during workup sol_lowyield2->sol_lowyield3

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Optimizing the Henry Synthesis of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions for the Henry (nitroaldol) reaction, with a specific focus on the synthesis of 3-Nitrostyrene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Henry reaction.

Q1: I am experiencing a low yield or low conversion rate for my reaction. What are the common causes and how can I address them?

Low yields or incomplete conversion in the Henry reaction can be attributed to several factors, ranging from suboptimal reaction conditions to reagent quality.[1][2] A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. Strong bases may promote side reactions, while an insufficient amount of catalyst can lead to a slow or incomplete reaction.[1]

    • Solution: Screen different catalysts. While traditional bases like alkali hydroxides can be used, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or primary aliphatic amines may offer milder conditions.[1][3] Ammonium acetate is a commonly used catalyst.[2]

  • Incorrect Reaction Temperature: Temperature significantly influences both the reaction rate and the formation of side products.[1]

    • Solution: Optimize the reaction temperature. Lower temperatures can minimize side reactions but may require longer reaction times.[1][4] Conversely, elevated temperatures can accelerate the reaction but may also promote the dehydration of the intermediate β-nitro alcohol to this compound.[1]

  • Poor Reagent Quality: Impurities in 3-nitrobenzaldehyde or nitromethane can inhibit the reaction or lead to the formation of byproducts.[1]

    • Solution: Ensure the purity of starting materials. Use freshly purified reagents if necessary.

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates.[1]

    • Solution: A screening of solvents is advisable. Alcohols like methanol and ethanol are commonly used.[2] Glacial acetic acid has also been reported as a solvent, which can help to neutralize the base catalyst during workup upon the addition of water.[4]

  • Reaction Reversibility: The Henry reaction is reversible, which can limit the product yield at equilibrium.[2][5]

    • Solution: To drive the reaction forward, consider using an excess of nitromethane.[2]

Q2: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?

Several side reactions can occur during the Henry synthesis, reducing the yield of the desired this compound.

  • Dehydration of β-nitro alcohol: The primary intermediate, a β-nitro alcohol, can dehydrate to form the final nitrostyrene product. While this is the desired outcome for synthesizing this compound, uncontrolled dehydration can lead to impurities. For benzaldehydes, this dehydration can occur readily, even with gentle heating to around 40°C.[4]

    • Prevention: Use milder bases and lower reaction temperatures to control the rate of dehydration.[1]

  • Cannizzaro Reaction: Since 3-nitrobenzaldehyde has no α-protons, it can undergo a self-condensation reaction (Cannizzaro reaction) in the presence of a strong base.[2][5]

    • Prevention: Avoid using strong bases like alkali metal hydroxides in high concentrations. Opt for milder catalysts.

  • Polymerization: The nitrostyrene product can polymerize, especially under basic conditions or at elevated temperatures.[2][6]

    • Prevention: Keep the reaction temperature as low as feasible and neutralize the basic catalyst promptly during workup.[4]

  • Formation of Nitriles and Hydroxylamines: In some cases, nitrile impurities can form, particularly when glacial acetic acid is used as a solvent.[7] Additionally, during subsequent reduction steps of the nitrostyrene, hydroxylamine by-products can be generated.[7]

    • Prevention: Careful selection of solvent and reaction conditions can minimize these impurities. For subsequent reduction steps, the choice of reducing agent is critical.[7][8]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. Here are a few things to consider:

  • Catalyst Deactivation: The catalyst may have been consumed by acidic impurities in the starting materials or solvent.

    • Solution: Add a fresh portion of the catalyst.

  • Insufficient Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the temperature while monitoring for the formation of side products using a technique like Thin Layer Chromatography (TLC).[2]

  • Reversibility: The reaction may have reached equilibrium.

    • Solution: As mentioned earlier, using an excess of one reagent (typically nitromethane) can help to push the equilibrium towards the product side.[2]

Q4: My reaction has formed the β-nitro alcohol intermediate, but it is not dehydrating to this compound. How can I promote this final step?

The dehydration of the β-nitro alcohol is a crucial step to obtain this compound.[2]

  • Increase Temperature: Gentle heating is often sufficient to induce dehydration, with temperatures around 40°C or higher being effective for benzaldehyde derivatives.[4]

  • Acid Catalysis: The presence of an acid facilitates the elimination of water.[7] If the reaction mixture is basic, careful acidification during workup will promote dehydration.

  • Dehydrating Agents: In some protocols, a dehydrating agent can be used, although for the synthesis of nitrostyrenes from benzaldehydes, this is often not necessary.[4]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency of the Henry reaction. The following table summarizes various catalytic systems used for the synthesis of β-nitrostyrenes.

Catalyst SystemCatalyst LoadingTemperatureReaction TimeYield (%)AdvantagesDisadvantages
Ammonium Acetate StoichiometricReflux (100-115°C)2 - 6 h30 - 82Generally useful, avoids polymer formation.[6]Requires reflux and acidic conditions.[6]
Ethylenediamine ~25 mol%Reflux12 hHighGood yields.[6]Requires reflux conditions.[6]
Ionic Liquids Varies60°C1 - 2.5 hup to 98High yields, short reaction times, reusable, solvent-free.[6]Higher initial cost.[6]
Microwave-assisted (Ammonium Acetate) 0.8 mmol150°C5 minHighDrastically reduced reaction times.[6][9]Requires specialized microwave equipment.[6]
Ultrasound-assisted (Ammonium Acetate) VariesRoom Temp.3 hup to 99Rapid, clean reaction at room temperature, avoids resinous side products.[10]Requires an ultrasound bath.

Experimental Protocols

Protocol 1: Conventional Synthesis using Ammonium Acetate

This protocol is a standard method for the Henry synthesis of nitrostyrenes.[2][9]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in nitromethane (which also acts as the solvent, typically a 10-fold excess).[2]

  • Catalyst Addition: Add ammonium acetate (0.24 equivalents) to the solution.[2]

  • Reaction: Place the flask in an oil bath on a hot plate with magnetic stirring. Attach a reflux condenser and heat the reaction under reflux conditions for 2-6 hours.[6][9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.[2]

    • Reduce the volume of the solvent using a rotary evaporator.[2]

    • Dilute the remaining solution with water and extract the product with an organic solvent (e.g., diethyl ether).[2][9]

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[9]

    • Filter and evaporate the solvent to obtain the crude product.[9]

    • Purify the crude this compound by recrystallization from a suitable solvent like hot ethanol or isopropanol.[3][9][11]

Protocol 2: Microwave-Assisted Synthesis

This method significantly reduces the reaction time.[9]

  • Reactant Preparation: In a microwave-safe vial, dissolve 3-nitrobenzaldehyde (1 equivalent) and ammonium acetate (approx. 0.27 equivalents) in nitromethane.

  • Reaction: Place the vial into the microwave reactor and set the temperature to 150°C for 5 minutes.[9]

  • Monitoring: After the reaction, check for completion using TLC.[9]

  • Workup and Purification: Follow the same workup and purification steps as described in the conventional protocol.[9]

Visualizations

Henry_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reactants Dissolve 3-Nitrobenzaldehyde in Nitromethane catalyst Add Catalyst (e.g., Ammonium Acetate) reactants->catalyst heating Heat under Reflux (Conventional) or Microwave Irradiation catalyst->heating tlc Monitor Progress by TLC heating->tlc cool Cool to Room Temp. tlc->cool evap Reduce Volume (Rotary Evaporator) cool->evap extract Dilute with Water & Extract with Solvent evap->extract purify Dry, Evaporate & Recrystallize extract->purify product Pure this compound purify->product

Caption: General experimental workflow for the Henry synthesis of this compound.

Troubleshooting_Henry start Low Yield or Conversion? catalyst Is the Catalyst Optimal? start->catalyst temp Is Temperature Optimized? catalyst->temp No sol_catalyst Screen Catalysts (e.g., Ammonium Acetate, DBU) catalyst->sol_catalyst Yes reagents Are Reagents Pure? temp->reagents No sol_temp Adjust Temperature (Lower for side reactions, Higher for speed) temp->sol_temp Yes side_reactions Significant Side Products? reagents->side_reactions No sol_reagents Purify Starting Materials reagents->sol_reagents Yes sol_side_reactions Use Milder Conditions (Lower Temp, Milder Base) side_reactions->sol_side_reactions Yes

Caption: Troubleshooting decision tree for low yield in the Henry reaction.

References

Strategies to minimize oligomerization side reactions of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Nitrostyrene

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing oligomerization side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oligomerization?

A1: this compound is an aromatic organic compound with the chemical formula C8H7NO2. It consists of a styrene molecule substituted with a nitro group at the 3-position of the benzene ring. The electron-withdrawing nature of the nitro group activates the vinyl group, making this compound highly susceptible to polymerization or oligomerization, where several monomer units link together to form short polymer chains (oligomers).[1] This can be initiated by heat, light, or the presence of certain chemical species like bases or radicals.[1]

Q2: What are the common signs of oligomerization in my this compound reaction?

A2: The most common sign of oligomerization is the formation of a viscous, sticky, or solid material, often referred to as "tar," in your reaction mixture.[2] This can lead to a significant reduction in the yield of your desired product and create challenges during purification.[2] You may also observe inconsistent results between batches, as the extent of oligomerization can be sensitive to minor variations in reaction conditions.[2]

Q3: My commercially purchased this compound is stabilized. What does this mean?

A3: To prevent spontaneous polymerization during shipping and storage, manufacturers add a small amount of a chemical inhibitor or stabilizer to this compound.[1][3] A common stabilizer is 3,5-di-tert-butylcatechol[3] or 4-tert-butylcatechol (TBC).[1] While essential for storage, these stabilizers may need to be removed before use, as they can interfere with your intended reaction.[1]

Q4: How can I remove the stabilizer from this compound before my experiment?

A4: There are two primary methods for removing phenolic stabilizers like TBC:

  • Washing with a base: You can dissolve the this compound in an organic solvent and wash it with an aqueous base solution (e.g., 5% NaOH). The acidic phenolic inhibitor will be deprotonated and extracted into the aqueous layer.[1]

  • Column Chromatography: A quick and effective method is to pass a solution of the stabilized this compound through a short plug of basic alumina. The inhibitor is adsorbed onto the alumina, while the purified monomer elutes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture becomes viscous or forms a "tar". Oligomerization of this compound.Lower the reaction temperature: Use a cooling bath (ice-water or ice-salt) to maintain a low temperature (e.g., 10-15°C).[4] • Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxygen from initiating polymerization. • Use a weaker base/catalyst if applicable: Strong bases can promote anionic polymerization.[2] • Ensure reagents are pure: Peroxides in solvents or starting materials can initiate radical polymerization.
Low yield of the desired product. The starting material or product is being consumed by oligomerization.Add a radical inhibitor: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction mixture.[1] • Optimize reaction time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.
Difficulty purifying the product. Presence of oligomeric byproducts.Recrystallization: The desired product can often be purified by recrystallization from a suitable solvent like hot ethanol, leaving the oligomers behind.[2] • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from the oligomers.
Inconsistent results between experiments. Minor variations in reaction conditions are leading to different degrees of oligomerization.Standardize procedures: Carefully control reaction parameters such as temperature, addition rates of reagents, and stirring speed. • Purify starting materials: Use freshly purified this compound and ensure solvents are anhydrous and free of peroxides.

Data on Common Inhibitors

While specific quantitative data on the inhibition of this compound oligomerization is limited in readily available literature, data for the closely related styrene monomer provides a useful reference.

Inhibitor Type Examples Mechanism of Action Notes
Phenolic Compounds 4-tert-butylcatechol (TBC), Butylated hydroxytoluene (BHT), 4-methoxyphenol (MEHQ)Scavenge peroxyl radicals. Often require oxygen to be effective.Commonly used for storage and transport. Can be removed by an alkali wash.[1]
Stable Nitroxide Radicals TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivativesHighly effective radical scavengers that form stable adducts with growing polymer chains.Can be used to control radical polymerization in a "living" manner.[1][5]
Dinitrophenols 2,6-dinitro-p-cresolAct as retarders at elevated temperatures.Often highly toxic and their use is discouraged.[1]

Experimental Protocols

Protocol for Removal of 4-tert-butylcatechol (TBC) Stabilizer

This protocol describes a common method for removing the phenolic inhibitor TBC from this compound using a basic alumina plug.

Materials:

  • TBC-stabilized this compound

  • Basic alumina

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Glass column or large pipette

  • Cotton or glass wool

  • Sand

  • Collection flask

Procedure:

  • Prepare the Alumina Plug:

    • Place a small plug of cotton or glass wool at the bottom of a glass column or large pipette.

    • Add a small layer of sand (approximately 1 cm).

    • Gently add basic alumina to the desired height (e.g., 5-10 cm).

    • Top with another small layer of sand.[1]

  • Equilibrate the Column:

    • Pre-wet the column with the anhydrous solvent you will use to dissolve the this compound. Allow the solvent to drain until it is level with the top of the sand.[1]

  • Load and Elute:

    • Dissolve the TBC-stabilized this compound in a minimal amount of the anhydrous solvent.

    • Carefully add this solution to the top of the column.

    • Begin collecting the eluent in a clean, dry flask.

    • The reddish-brown TBC will be adsorbed at the top of the alumina, while the colorless or pale yellow solution of purified this compound will pass through.[1]

  • Solvent Removal:

    • Once all the this compound has eluted, the solvent can be removed under reduced pressure. Caution: Do not heat the unstabilized this compound, as this can induce polymerization.[1] It is best to use the solution of unstabilized this compound immediately.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_elution Elution Process cluster_result Separation Outcome p1 Plug Column with Cotton p2 Add Sand Layer p1->p2 p3 Add Basic Alumina p2->p3 p4 Add Top Sand Layer p3->p4 p5 Equilibrate with Solvent p4->p5 e1 Dissolve Stabilized This compound e2 Load onto Column e1->e2 e3 Collect Eluent e2->e3 r1 Adsorbed TBC (Remains on Column) e2->r1 Adsorption r2 Purified this compound (in solution) e3->r2 Elution

Caption: Workflow for removing TBC stabilizer from this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_strategies Minimization Strategies start This compound Reaction oligomerization Oligomerization (Tar Formation) start->oligomerization Initiated by product Desired Product (High Yield) start->product Mitigated by cond1 Heat cond1->oligomerization cond2 UV Light cond2->oligomerization cond3 Radicals (e.g., O2) cond3->oligomerization cond4 Strong Base cond4->oligomerization oligomerization->product Reduces Yield strat1 Low Temperature (Cooling Bath) strat1->product strat2 Inert Atmosphere (N2 or Ar) strat2->product strat3 Use of Inhibitors (e.g., BHT, TEMPO) strat3->product strat4 Weaker Base strat4->product

References

Removing phenolic stabilizers from commercial 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Nitrostyrene Purification

This guide provides detailed troubleshooting advice and protocols for removing phenolic stabilizers, such as 4-tert-butylcatechol (TBC), from commercial this compound.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the stabilizer from my commercial this compound?

A: Phenolic stabilizers, like TBC, are added to prevent spontaneous polymerization during transport and storage.[1][2] However, these inhibitors can interfere with subsequent reactions, such as intended polymerization or other synthetic transformations, by consuming initiators or reacting with reagents.[2][3] Therefore, they must be removed before use in most experimental procedures.

Q2: What are the common methods for removing phenolic stabilizers?

A: The two most common and effective methods for removing acidic phenolic inhibitors like TBC are:

  • Alkaline Liquid-Liquid Extraction: Washing a solution of the nitrostyrene with an aqueous base (e.g., sodium hydroxide).[3][4]

  • Adsorption Chromatography: Passing a solution of the nitrostyrene through a short column (or plug) of basic alumina.[1][3]

Q3: My this compound is a solid. How do I handle it for these removal procedures?

A: For both methods, the solid this compound must first be dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether. This allows for effective interaction with either the aqueous base or the solid adsorbent.

Q4: After removing the stabilizer, how should I store the purified this compound?

A: Once the stabilizer is removed, this compound is susceptible to polymerization, which can be initiated by heat or light.[3][5] The purified monomer should be used immediately for the best results. If short-term storage is necessary, it should be kept refrigerated under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[4]

Q5: The color of my nitrostyrene is orange or red. What does this indicate?

A: An orange or red coloration typically signifies the presence of polymeric byproducts.[5] Nitrostyrenes are prone to polymerization, especially when exposed to heat or basic conditions.[5] Careful purification via recrystallization or column chromatography can help separate the pale-yellow monomer from the polymer.[5]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Method 1: Alkaline Wash
Incomplete stabilizer removal (detected by TLC or other analysis).Insufficient amount or concentration of base; inadequate mixing.Increase the number of washes (3-4 times). Use a slightly higher concentration of NaOH solution (e.g., 10%).[4] Ensure thorough mixing during the extraction.
An emulsion forms between the organic and aqueous layers.Vigorous shaking; high concentration of nitrostyrene.Let the mixture stand to allow for separation. Gently swirl instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Method 2: Column Chromatography
The collected filtrate is still colored, indicating the presence of the inhibitor.The capacity of the alumina has been exceeded.Use a larger amount of basic alumina (a deeper bed).[3] Do not exceed the capacity of the column; if using a pre-packed column, check its specified capacity.[6]
The flow rate through the alumina plug is very slow.Alumina is packed too tightly; fine particles are clogging the frit/cotton.Apply gentle positive pressure with an inert gas or a pump.[5] Ensure the alumina is not packed too densely and that a layer of sand is used to protect the alumina bed.[3]
The nitrostyrene polymerized on the column.The monomer is unstable without the inhibitor; localized heating from the adsorption process.This is a risk, especially with highly reactive monomers. Perform the chromatography quickly and at room temperature. Dilute the monomer in an appropriate solvent before loading it onto the column.[6]

Experimental Protocols

Protocol 1: Removal of TBC via Alkaline Extraction

This method utilizes the acidic nature of phenolic stabilizers to extract them into an aqueous basic solution.

Materials & Reagents:

Reagent/Material Specification Typical Amount/Concentration
This compound Commercial grade, stabilized 10 g
Organic Solvent Dichloromethane or Diethyl Ether 50-100 mL
Sodium Hydroxide (NaOH) Aqueous Solution 5% w/v[3]
Deionized Water As needed
Anhydrous Drying Agent Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) 5-10 g

| Saturated NaCl Solution | Brine | 20 mL (optional) |

Workflow Diagram: Alkaline Extraction

G A 1. Dissolve stabilized This compound in organic solvent B 2. Transfer to separatory funnel & add 5% NaOH(aq) A->B C 3. Mix and separate layers (Repeat 2x) B->C D 4. Wash organic layer with deionized water until pH is neutral C->D E 5. Dry organic layer over anhydrous MgSO₄ D->E F 6. Filter to remove drying agent E->F G 7. Evaporate solvent under reduced pressure F->G H Purified this compound (Use Immediately) G->H

Caption: Workflow for removing phenolic stabilizers via alkaline extraction.

Procedure:

  • Dissolution: Dissolve the commercial this compound in an appropriate volume of an organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous NaOH solution, stopper the funnel, and mix gently (inverting the funnel several times) to avoid emulsion formation.[4]

  • Separation: Allow the layers to separate fully. The phenolic stabilizer will be extracted into the aqueous (bottom) layer, which may show a brownish color. Drain and discard the aqueous layer.

  • Repeat: Repeat the extraction (steps 2-3) two more times with fresh portions of 5% NaOH solution.

  • Washing: Wash the organic layer with four equal volumes of deionized water to remove residual NaOH.[4] Check the pH of the final aqueous wash with litmus paper or a pH strip to ensure it is neutral.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent. The resulting solution contains the purified this compound and can be used directly, or the solvent can be removed under reduced pressure. Caution: Do not use excessive heat during solvent evaporation to prevent polymerization.[5]

Protocol 2: Removal of TBC via Basic Alumina Chromatography

This is a rapid and efficient method for removing phenolic inhibitors by adsorbing them onto a solid stationary phase.

Materials & Reagents:

Reagent/Material Specification Typical Amount/Concentration
This compound Commercial grade, stabilized 5 g
Basic Alumina Chromatography grade ~15-20 g (for a 5-10 cm plug)[3]
Sand Washed, neutral ~5 g
Organic Solvent Dichloromethane or Diethyl Ether 50-100 mL
Chromatography Column Glass, ~2-3 cm diameter 1

| Cotton or Glass Wool | | Small plug |

Workflow Diagram: Basic Alumina Chromatography

G A 1. Prepare column: Cotton -> Sand -> Basic Alumina -> Sand B 2. Equilibrate column with organic solvent A->B D 4. Load solution onto the column B->D C 3. Dissolve stabilized This compound in minimal solvent C->D E 5. Elute with solvent and collect the filtrate D->E F 6. Evaporate solvent under reduced pressure E->F G Purified this compound (Use Immediately) F->G

Caption: Workflow for removing phenolic stabilizers via basic alumina plug.

Procedure:

  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a ~1 cm layer of sand. Carefully pour in the basic alumina to create a bed approximately 5-10 cm deep.[3] Tap the column gently to pack the alumina. Add another ~1 cm layer of sand on top.

  • Equilibration: Pre-wet the column by passing the chosen organic solvent through it until the solvent level is just above the top layer of sand.[3]

  • Sample Preparation: Dissolve the commercial this compound in a minimal amount of the same organic solvent.[3]

  • Loading & Elution: Carefully add the nitrostyrene solution to the top of the column. Allow it to drain onto the alumina bed. Begin eluting the product through the column with fresh solvent.

  • Collection: The reddish-brown TBC will be strongly adsorbed at the top of the alumina, while the colorless or pale-yellow solution of purified this compound will elute from the column.[3] Collect this eluent in a clean flask.

  • Isolation: The resulting solution contains the purified product. The solvent can be removed under reduced pressure if the neat compound is required. Again, avoid excessive heat.

References

Technical Support Center: Troubleshooting Low Yields in the Wittig Synthesis of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Wittig synthesis of 3-Nitrostyrene. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for the Wittig synthesis of this compound?

A1: The Wittig synthesis of this compound involves two main stages: the preparation of the phosphorus ylide (Wittig reagent) and the reaction of the ylide with 3-nitrobenzaldehyde. A typical protocol using methyltriphenylphosphonium bromide is as follows:

Experimental Protocol: Wittig Synthesis of this compound

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • A strong base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (KOtBu))

  • 3-Nitrobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether) and purification (e.g., hexane, ethyl acetate)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add the strong base (1.0 equivalent) dropwise. For example, a 2.5 M solution of n-BuLi in hexanes.

    • Stir the resulting mixture at 0°C for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to a deep yellow or orange).

  • Wittig Reaction:

    • In a separate flask, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the 3-nitrobenzaldehyde solution to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis shows the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product will contain this compound and the byproduct, triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[1]

Q2: My yield of this compound is consistently low. What are the most common causes?

A2: Low yields in this Wittig reaction can stem from several factors. The most common issues are related to the quality of reagents and the reaction conditions. Key areas to investigate include:

  • Reagent Purity and Stability: Impure or degraded starting materials are a primary cause of low yields.

  • Ylide Formation: Incomplete formation of the ylide will directly impact the yield.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the reaction's efficiency.

  • Side Reactions: The presence of the electron-withdrawing nitro group can lead to unwanted side reactions.

  • Work-up and Purification: Product loss during extraction and purification is a common issue.

Q3: How does the choice of base affect the reaction yield?

A3: The choice of base is critical for the efficient deprotonation of the phosphonium salt to form the ylide. Strong bases are required for non-stabilized ylides like methylidenetriphenylphosphorane.[2]

  • n-Butyllithium (n-BuLi): A very strong and common base for this purpose. However, it is highly reactive and can potentially react with the aldehyde if not handled correctly.[3][4]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is often a good alternative to organolithium reagents.[5]

  • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that is effective for ylide generation.[2]

The pKa of the phosphonium salt and the strength of the base must be appropriately matched. Using a base that is not strong enough will result in incomplete ylide formation and, consequently, a low yield of this compound.

Q4: Can the nitro group on 3-nitrobenzaldehyde cause side reactions?

A4: Yes, the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, although this is less common with the ylide as the nucleophile. A more significant concern is the increased reactivity of the aldehyde group, which can be beneficial but also makes the aldehyde more prone to side reactions if not handled carefully. Under strongly basic conditions, Cannizzaro-type reactions can occur with aldehydes lacking alpha-hydrogens, although this is generally outcompeted by the much faster Wittig reaction. The primary concern is ensuring the ylide preferentially attacks the carbonyl group.

Q5: How can I effectively remove the triphenylphosphine oxide byproduct?

A5: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its polarity and solubility, which can be similar to the product.[6] Several methods can be employed:

  • Crystallization: If there is a significant difference in solubility between this compound and TPPO in a particular solvent system, crystallization can be effective. TPPO is poorly soluble in non-polar solvents like hexane and diethyl ether.[7]

  • Column Chromatography: This is the most common laboratory method for separating this compound from TPPO. A silica gel column with a hexane/ethyl acetate eluent system is typically effective.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts to the crude product dissolved in a polar solvent like ethanol can precipitate the TPPO complex, which can then be removed by filtration.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degraded Reagents: 3-nitrobenzaldehyde may have oxidized to 3-nitrobenzoic acid. The phosphonium salt may have absorbed moisture. The base (especially n-BuLi) may have degraded.1. Use freshly purified 3-nitrobenzaldehyde. Ensure the phosphonium salt is thoroughly dried before use. Titrate the n-BuLi solution to determine its exact concentration.
2. Inefficient Ylide Formation: The base may not be strong enough, or the reaction time for ylide formation may be insufficient.2. Switch to a stronger base (e.g., n-BuLi if using NaH or KOtBu). Ensure the ylide formation step is allowed to proceed for at least 1 hour at 0°C. Observe for the characteristic color change indicating ylide formation.
3. Reaction Temperature Too Low: The reaction may be sluggish at very low temperatures.3. After the addition of the aldehyde at 0°C, allow the reaction to warm to room temperature and stir for several hours.
Complex Mixture of Products 1. Side Reactions: The aldehyde may be undergoing side reactions. The ylide may be unstable under the reaction conditions.1. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. Add the aldehyde solution to the ylide solution slowly to avoid high local concentrations. Consider using a less nucleophilic base if side reactions with the base are suspected.
2. Impure Starting Materials: The presence of impurities in the starting materials can lead to the formation of byproducts.2. Purify the 3-nitrobenzaldehyde and the phosphonium salt before use.
Difficulty in Purifying the Product 1. Co-elution with TPPO: this compound and TPPO may have similar retention factors on silica gel.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Alternatively, use one of the precipitation methods for TPPO removal prior to chromatography.
2. Product is an Oil: this compound may not crystallize easily.2. If the product is an oil after chromatography, ensure all solvent has been removed under high vacuum. If it still does not solidify, it may be pure as an oil. Confirm purity by NMR spectroscopy.

Quantitative Data Summary

The following table summarizes yield data from a study on the microwave-assisted Wittig reaction of a 3-nitrobenzyltriphenylphosphonium salt with benzaldehyde, which is a closely related reaction to the synthesis of this compound. This data illustrates how reaction conditions can influence yield.[8]

EntryMethodPower (W)Temperature (°C)Time (min)Yield (%)
1PTC, RT-Room Temp12092
2PTC, MW10030384
3PTC, MW10050388
4PTC, MW10070370
5PTC, MW10090364

PTC = Phase Transfer Catalysis, RT = Room Temperature, MW = Microwave Irradiation

Visualizing the Process

Wittig Reaction Mechanism

Wittig_Mechanism reagents 3-Nitrobenzaldehyde + Methylidenetriphenylphosphorane (Ylide) oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products This compound + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of this compound check_reagents Verify Purity and Integrity of Reagents start->check_reagents check_reagents->start Reagents Impure/Degraded check_ylide Confirm Efficient Ylide Formation check_reagents->check_ylide Reagents OK check_ylide->start Inefficient Ylide Formation optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) check_ylide->optimize_conditions Ylide Formation OK optimize_conditions->start Suboptimal Conditions check_workup Analyze Work-up and Purification Steps for Product Loss optimize_conditions->check_workup Conditions Optimized check_workup->start Product Loss During Work-up success Improved Yield check_workup->success Purification Optimized

Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.

Relationship Between Problems and Solutions

Problem_Solution_Map cluster_problems Common Problems cluster_solutions Potential Solutions P1 Low or No Product S1 Use Fresh/Purified Reagents P1->S1 S2 Optimize Base and Ylide Formation P1->S2 S3 Control Reaction Conditions (Temp., Inert Atm.) P1->S3 P2 Complex Product Mixture P2->S1 P2->S3 P3 Difficult Purification S4 Optimize Chromatography / Use TPPO Precipitation P3->S4

Caption: A map illustrating the relationship between common problems and their respective solutions.

References

Impact of reaction temperature on 3-Nitrostyrene synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrostyrene. The following information is designed to address common issues encountered during experimentation, with a focus on the impact of reaction temperature on product yield.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common causes related to reaction temperature?

A1: Low yields in this compound synthesis are frequently linked to improper temperature control. The primary method for this synthesis is the Henry (nitroaldol) condensation, which involves two main stages: the initial C-C bond formation (nitroaldol addition) and subsequent dehydration. Each stage has different optimal temperature requirements.

  • Low Temperature for Condensation: The initial condensation of 3-nitrobenzaldehyde and nitromethane is often an exothermic reaction. Running this step at a controlled low temperature (e.g., 10-15°C) is crucial to prevent side reactions and the formation of byproducts.[1][2] High temperatures during this phase can lead to the formation of tars and other impurities, which significantly reduce the overall yield.

  • Elevated Temperature for Dehydration: The intermediate β-nitro alcohol requires dehydration to form the final this compound product. This step typically necessitates higher temperatures, often achieved by heating the reaction mixture to reflux.[3] Insufficient temperature during this stage can lead to incomplete conversion of the intermediate to the final product.

  • Polymerization at High Temperatures: this compound, the final product, is susceptible to polymerization, especially at elevated temperatures in the presence of a base.[3] Overheating or prolonged reaction times at high temperatures can cause the desired product to polymerize, leading to a significant decrease in the isolated yield.

Q2: I am observing the formation of a thick, dark "tar" in my reaction. How can I prevent this?

A2: Tar formation is a common issue in nitrostyrene synthesis and is often exacerbated by improper temperature control. This tar is a complex mixture of polymeric byproducts.

  • Optimize Catalyst and Temperature: Strong bases can promote polymerization. If using a strong base like sodium hydroxide, it is critical to maintain a low reaction temperature (below 15°C) during its addition.[1][2]

  • Consider a Milder Catalyst System: Using a milder catalyst, such as ammonium acetate in glacial acetic acid, can reduce polymer formation and may allow for the reaction to be run at a more controlled temperature.

  • Control Reaction Time: Do not extend the reaction time unnecessarily, especially at elevated temperatures, as this can promote the polymerization of the nitrostyrene product.

Q3: My reaction seems to stop at the β-nitro alcohol intermediate. How can I promote the dehydration to this compound?

A3: The dehydration of the β-nitro alcohol is a critical step that is highly dependent on temperature. If you are isolating the intermediate, it indicates that the conditions are not sufficient to drive the elimination of water.

  • Increase the Temperature: After the initial condensation, the temperature of the reaction mixture often needs to be increased to facilitate dehydration. In many protocols, this is achieved by heating the reaction to reflux.

  • Choice of Solvent and Catalyst: The choice of solvent and catalyst can also influence the dehydration step. For example, using glacial acetic acid as a solvent with ammonium acetate as a catalyst often promotes the direct formation of the nitrostyrene at reflux temperatures.

Q4: What is the optimal temperature for the synthesis of this compound?

A4: The optimal temperature is highly dependent on the specific protocol, including the choice of catalyst and solvent. There is no single "best" temperature.

  • For protocols using strong bases (e.g., NaOH in methanol): A low temperature (10-15°C) is critical during the initial condensation phase to control the exothermic reaction and prevent side product formation.[1][2]

  • For protocols using ammonium acetate in acetic acid: The reaction is typically run at reflux temperature (around 100°C) to ensure both the condensation and subsequent dehydration occur.

  • For methods involving decarboxylation of 3-nitrocinnamic acid: High temperatures (185–195°C) are required for the decarboxylation step.[4]

It is essential to follow the temperature guidelines of the specific protocol you are using and to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC).

Data Presentation

The following table summarizes various reported methodologies for the synthesis of nitrostyrenes, highlighting the impact of reaction temperature and other conditions on the final yield.

3-Nitrobenzaldehyde DerivativeCatalystSolventTemperature (°C)Reaction TimeYield (%)
m-NitrobenzaldehydePyridineEthanolReflux6-8 hours75-80
m-Nitrocinnamic acidCopper powderQuinoline185-1952-3 hours56-60
BenzaldehydeSodium HydroxideMethanol10-1515 minutes80-83
4-chlorobenzaldehydeBenzylamineAcetic Acid78-80~3.5 hours81
SalicylaldehydeAmmonium AcetateAcetic AcidReflux6 hours64
Various BenzaldehydesAmmonium AcetateAcetic Acid100 (Reflux)A few hours30-95

Experimental Protocols

Protocol 1: Synthesis of this compound via Henry Condensation with a Strong Base

This protocol is adapted from a general procedure for the synthesis of β-nitrostyrene.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-nitrobenzaldehyde (1 equivalent) in methanol.

  • Add nitromethane (1 equivalent) to the solution.

  • Cool the mixture in an ice-salt bath to maintain a low temperature.

  • Prepare a solution of sodium hydroxide (1.05 equivalents) in ice-water.

  • Slowly add the sodium hydroxide solution to the reaction mixture, ensuring the temperature is maintained between 10-15°C. A precipitate will form.[1][2]

  • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Prepare a solution of hydrochloric acid in water.

  • Slowly pour the reaction mixture into the stirred acid solution. A pale yellow crystalline product will precipitate.

  • Filter the solid product, wash with water until chloride-free, and dry.

  • The crude this compound can be purified by recrystallization from hot ethanol.

Protocol 2: Synthesis of this compound using Ammonium Acetate

This protocol is a general procedure that minimizes polymer formation.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ice-water

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and a slight excess of nitromethane in glacial acetic acid.

  • Add ammonium acetate as the catalyst.

  • Heat the mixture to reflux and monitor the reaction progress using TLC. The optimal reaction time can vary.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the this compound product.

  • Collect the solid by filtration and recrystallize from a suitable solvent such as methanol or ethanol.

Mandatory Visualization

Henry_Condensation_Workflow cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed q1 Was the initial condensation temperature too high? start->q1 a1_yes Side reactions (tar formation) likely occurred. q1->a1_yes Yes q2 Is the β-nitro alcohol intermediate the main product? q1->q2 No sol1 Solution: Maintain temperature at 10-15°C during base addition. a1_yes->sol1 end Improved Yield sol1->end a2_yes Incomplete dehydration. q2->a2_yes Yes q3 Is there evidence of polymerization? q2->q3 No sol2 Solution: Increase temperature to reflux after initial condensation. a2_yes->sol2 sol2->end a3_yes Product is polymerizing. q3->a3_yes Yes q3->end No sol3 Solution: Lower reaction temperature, consider a milder catalyst, and do not prolong reaction time. a3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_reaction Henry Condensation Pathway for this compound Synthesis reactants 3-Nitrobenzaldehyde + Nitromethane intermediate β-Nitro Alcohol Intermediate reactants->intermediate Step 1: Nitroaldol Addition (Base Catalyst, Low Temp.) product This compound intermediate->product Step 2: Dehydration (Heat/Reflux) side_product Polymerization/Tar product->side_product Side Reaction (Excess Heat/Base)

Caption: Key steps and side reactions in this compound synthesis.

References

Effect of base catalyst choice on 3-Nitrostyrene purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 3-nitrostyrene, with a specific focus on how the choice of base catalyst impacts product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common base catalysts used for this compound synthesis, and how do they differ?

The synthesis of this compound from 3-nitrobenzaldehyde and nitromethane is typically a Henry (or nitroaldol) reaction. The choice of base catalyst is critical and influences reaction time, yield, and the impurity profile. Common catalysts include:

  • Strong Inorganic Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): These catalysts are highly effective at deprotonating nitromethane, leading to a very fast initial condensation.[1][2] However, their high basicity can promote side reactions, including polymerization of the nitrostyrene product, which appears as a tar-like substance.[3] Careful temperature control is essential, keeping the reaction below 15°C during base addition.[2][3]

  • Primary Aliphatic Amines (e.g., Methylamine, Ethylenediamine): These are weaker bases that offer a more controlled reaction.[1][4] While the reaction times can be longer (from hours to days), they often result in good yields with less polymer formation, especially if the product crystallizes out of the solution.[2][3][5]

  • Ammonium Salts (e.g., Ammonium Acetate): Often used in refluxing acetic acid, ammonium acetate provides a convenient one-pot method that facilitates both the condensation and subsequent dehydration of the nitro alcohol intermediate.[2][5][6] This method can be faster than using primary amines and is effective at avoiding polymer formation.[5]

Q2: My reaction produces the β-nitro alcohol intermediate but fails to dehydrate to this compound. How can I promote the dehydration step?

The formation of the β-nitro alcohol is the first step, followed by dehydration to the alkene. If you have isolated the alcohol, several factors might be hindering the elimination of water:

  • Insufficient Heat: Dehydration is often promoted by heating. Reactions catalyzed by ammonium acetate are typically run at reflux (100-115°C) in acetic acid to ensure the dehydration occurs in situ.[5] For other methods, simply heating the reaction mixture can be sufficient to drive the dehydration.[7]

  • Reaction Conditions: The dehydration is an elimination reaction that can be favored by acidic or basic conditions and heat. If using a mild catalyst at low temperatures, a separate dehydration step may be necessary. This can be achieved by heating the intermediate with a dehydrating agent.

  • Catalyst Choice: Some catalytic systems, like ammonium acetate in acetic acid, are explicitly chosen because they facilitate both condensation and dehydration.[6] If you are using a catalyst system that favors the isolation of the alcohol (e.g., using only small amounts of a base at low temperatures), you may need to adjust the workup or add a subsequent dehydration step.[8]

Q3: What causes the formation of orange or red "tar" in my reaction, and how can catalyst choice help prevent it?

An orange, red, or brown tar-like substance is a common sign of polymerization of the desired this compound product.[9] This is a significant purity issue.

  • Cause: Nitrostyrenes are susceptible to anionic polymerization, which can be initiated by bases.[10] The presence of strong bases (like NaOH or KOH) and elevated temperatures significantly increases the rate of polymerization.[3]

  • Prevention through Catalyst Selection:

    • Avoid Strong Bases: Using strong bases like alcoholic potassium hydroxide has a high propensity for tar formation.[3]

    • Use Weaker Bases: Catalysts like methylamine or ammonium acetate are generally less likely to cause extensive polymerization.[3][5] Ammonium acetate in acetic acid is particularly noted for avoiding polymer formation.[5]

  • Other Preventative Measures:

    • Temperature Control: Keep the reaction temperature low, especially during the addition of a strong base catalyst.[3]

    • Minimize Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to minimize the product's exposure to basic conditions.[4]

Troubleshooting Guide

Issue: Low Purity - Product is an Oil Instead of a Crystalline Solid

  • Possible Cause: The presence of impurities, such as unreacted starting materials, residual solvent, or the intermediate nitro alcohol, can inhibit crystallization.[3][9]

  • Troubleshooting Steps:

    • Ensure Thorough Washing: Wash the crude product thoroughly with water to remove any inorganic salts or water-soluble starting materials.[9]

    • Control Workup: When neutralizing the reaction mixture after using a strong base, always add the alkaline solution of the product slowly to a well-stirred excess of acid. Reversing this addition can lead to the formation of the oily saturated nitro alcohol.[1][3]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[9]

    • Purify via Chromatography: If crystallization fails, column chromatography is an effective method for purifying oily products and separating them from impurities.[9]

Issue: Low Purity - Final Product is Orange, Red, or Brown

  • Possible Cause: This coloration indicates the presence of polymeric byproducts.[9]

  • Troubleshooting Steps:

    • Re-evaluate Catalyst: As discussed in the FAQs, strong bases are more likely to cause polymerization.[3] Consider switching to a milder catalyst like ammonium acetate for future attempts.[5]

    • Minimize Heat: During workup and purification (e.g., recrystallization), use the minimum amount of heat necessary to dissolve the product and avoid prolonged heating.[9]

    • Purification: A careful recrystallization from a suitable solvent like ethanol or isopropanol can often resolve this issue. The less soluble pure nitrostyrene should crystallize upon cooling, leaving the more soluble polymeric impurities behind in the mother liquor.[1][9] Rinsing the collected crystals with ice-cold solvent can further remove surface impurities.[9]

Issue: Low Purity - Significant Unreacted 3-Nitrobenzaldehyde Detected

  • Possible Cause: The reaction has not gone to completion. This can be due to an inactive catalyst, insufficient reaction time, or suboptimal conditions.

  • Troubleshooting Steps:

    • Check Catalyst Activity: Ensure the catalyst has not degraded. For example, use freshly distilled benzaldehyde that has been washed to remove acidic impurities which could neutralize the base catalyst.[3]

    • Increase Reaction Time/Temperature: Monitor the reaction via Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or, if appropriate for the chosen catalyst, increasing the temperature.[6]

    • Optimize Catalyst Loading: The amount of base is critical. Too little may result in an incomplete reaction, while too much can increase side reactions. Refer to established protocols for the specific catalyst being used.

Data Presentation: Catalyst Performance Comparison

Catalyst SystemTypical ConditionsReaction TimeYield (%)Key Advantages & Purity Considerations
Sodium Hydroxide / Methanol10-15°C~15-30 minutes80-83%Very fast reaction.[2] High risk of polymerization (tar formation) if temperature is not strictly controlled.[3] Product requires careful acidic workup.[2]
Methylamine / MethanolRoom Temp or 40-50°C6 hours - 7 days40-85%Milder conditions, often good yields.[2][5] Long reaction times.[5] Purity can be high if the product precipitates directly from the reaction mixture.[3]
Ammonium Acetate / Acetic AcidReflux (100-115°C)2 - 6 hours30-82%Good for one-pot condensation and dehydration; avoids polymer formation.[5] Requires higher temperatures and acidic conditions.
Ethylenediamine / IsopropanolReflux12 hoursHighGood yields reported.[5] Requires reflux conditions.

Visual Guides

Henry_Reaction_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration NM Nitromethane (H3C-NO2) Nitronate Nitronate Anion ([H2C=NO2]-) NM->Nitronate Deprotonation Aldehyde 3-Nitrobenzaldehyde Base Base (B:) Base->NM BH Protonated Base (BH) Nitronate2 Nitronate Anion Nitronate->Nitronate2 NitroAlcohol_anion Nitroalkoxide Intermediate Aldehyde->NitroAlcohol_anion C-C Bond Formation NitroAlcohol β-Nitro Alcohol NitroAlcohol_anion2 Nitroalkoxide NitroAlcohol_anion->NitroAlcohol_anion2 Nitronate2->Aldehyde Nitrostyrene This compound NitroAlcohol->Nitrostyrene - H2O (Dehydration) H2O H2O NitroAlcohol_anion2->NitroAlcohol Protonation

Caption: Mechanism of the base-catalyzed Henry reaction for this compound synthesis.

Troubleshooting_Workflow start Purity Issue Identified q1 What is the appearance of the crude product? start->q1 is_oil Product is an Oil q1->is_oil Physical State is_colored Product is Orange/Red q1->is_colored Color has_sm Contains Starting Material (by TLC) q1->has_sm Composition sol_oil Impurity inhibits crystallization. - Check workup procedure. - Wash thoroughly with water. - Purify via column chromatography. is_oil->sol_oil sol_color Polymerization has occurred. - Use a milder catalyst (e.g., NH4OAc). - Minimize heat during workup. - Purify by careful recrystallization. is_colored->sol_color sol_sm Incomplete reaction. - Check catalyst activity. - Increase reaction time. - Optimize reaction temperature. has_sm->sol_sm

Caption: Troubleshooting flowchart for common this compound purity issues.

Key Experimental Protocols

Protocol 1: Synthesis using a Strong Base (Sodium Hydroxide) (Adapted from Organic Syntheses)[2]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and thermometer, combine 3-nitrobenzaldehyde (1 mole), nitromethane (1 mole), and methanol (200 mL).

  • Cooling: Cool the mixture in an ice-salt bath to maintain a low temperature.

  • Base Addition: Prepare a solution of sodium hydroxide (1.05 moles) in an equal volume of water and cool it. Cautiously and slowly add the NaOH solution to the reaction mixture while stirring vigorously, ensuring the temperature is kept between 10-15°C. A precipitate will form.

  • Stirring: After the addition is complete, stir for an additional 15 minutes.

  • Workup (Quenching): Convert the mixture to a clear solution by adding ice water. Slowly pour this alkaline solution into a large, well-stirred solution of excess hydrochloric acid. A pale yellow crystalline mass of this compound will precipitate.

  • Purification: Collect the solid by suction filtration. Wash the solid with water until it is free from chlorides. The crude product can be purified by recrystallization from hot ethyl alcohol.[1][2]

Protocol 2: Synthesis using an Ammonium Salt (Ammonium Acetate) (Adapted from BenchChem and other sources)[3][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-nitrobenzaldehyde (1 equivalent) and a slight excess of nitromethane (1.1 equivalents) in glacial acetic acid.

  • Catalyst Addition: Add ammonium acetate (0.24 - 1.0 equivalents) as the catalyst.

  • Reaction: Heat the mixture to reflux (around 100-115°C) and stir for 2-6 hours. Monitor the reaction's progress using TLC.

  • Workup: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the this compound product.

  • Purification: Collect the solid by filtration and recrystallize it from a suitable solvent such as methanol or ethanol.

Protocol 3: Synthesis using a Primary Amine (Methylamine) (Adapted from various sources)[3][4]

  • Reaction Setup: In a round-bottom flask, add the 3-nitrobenzaldehyde, nitromethane, and an alcohol solvent like methanol or ethanol.

  • Catalyst Addition: Add an aqueous solution of methylamine in one portion.

  • Reaction: Place the flask in a water bath and heat to 40-50°C. The reaction is often complete in under an hour but should be monitored by TLC.

  • Workup: Add glacial acetic acid to the reaction mixture to neutralize the catalyst. Cool the flask in a freezer to complete crystallization.

  • Purification: Collect the solid product by filtration, wash with water to remove methylamine acetate, and then recrystallize from a suitable alcohol (e.g., methanol, ethanol, or isopropanol).[4]

References

Validation & Comparative

A Comparative Analysis of the Atypical Reactivity of ortho-Hydroxy-β-nitrostyrene versus 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis reveals the significant and unusual reactivity of ortho-hydroxy-β-nitrostyrene when contrasted with other isomers, such as 3-nitrostyrene. This divergence in chemical behavior, primarily attributed to the presence of the ortho-hydroxy group, has profound implications for its application in organic synthesis. Researchers in drug development and chemical synthesis will find this guide essential for understanding and leveraging the unique properties of this compound.

Nitrostyrene derivatives are foundational building blocks in organic chemistry, widely utilized as substrates for Michael additions, photoisomerization, and cycloaddition reactions.[1][2][3][4] The strongly electron-withdrawing nitro group activates the alkene for a variety of transformations. However, the introduction of a hydroxyl group at the ortho position of the phenyl ring introduces novel reaction pathways not observed in other isomers like this compound. This guide outlines the key differences in reactivity, supported by experimental data, and provides detailed protocols for further investigation.

Key Findings: Divergent Reactivity in Conjugate Addition

The most striking difference in reactivity is observed during conjugate addition reactions with amines. While β-nitrostyrene derivatives typically undergo straightforward Michael addition to yield α-substituted β-(nitro)ethylbenzenes, ortho-hydroxy-β-nitrostyrene exhibits a distinct reaction cascade.[1][2]

Upon treatment with an amine such as propylamine, ortho-hydroxy-β-nitrostyrene initially forms the expected conjugate addition product. However, this intermediate readily undergoes a subsequent C–C bond cleavage, affording the corresponding imine in significant yields.[1][2][3][4] This contrasts sharply with the behavior of unsubstituted β-nitrostyrene, which almost exclusively yields the stable conjugate adduct.[1][2] This unusual reactivity is facilitated by the ortho-hydroxy group, which is believed to promote the cleavage through intramolecular hydrogen bonding.[1][3]

To quantify this difference, the reaction of various β-nitrostyrene derivatives with propylamine was studied. The results are summarized in the table below.

Comparative Data: Conjugate Addition of Propylamine to Substituted β-Nitrostyrenes

EntryStyrene DerivativeConjugate Adduct Yield (%)Imine Formation Yield (%)
1β-Nitrostyrene861
2ortho-Hydroxy-β-nitrostyrene3559
3ortho-Acetoxy-β-nitrostyrene919

Data sourced from Iwai et al., 2022.[1]

The data clearly indicates that the presence of a free ortho-hydroxy group (Entry 2) dramatically shifts the reaction outcome towards imine formation via C-C bond cleavage.[1] Protection of this hydroxyl group with an acetyl group (ortho-acetoxy-β-nitrostyrene, Entry 3) restores the "normal" reactivity, with the conjugate adduct being the major product, similar to the unsubstituted β-nitrostyrene (Entry 1).[1][2] This confirms the pivotal role of the unprotected hydroxyl group in the C-C bond cleavage mechanism.

Proposed Mechanism of Unusual Reactivity

The unusual reactivity of ortho-hydroxy-β-nitrostyrene is rationalized by the formation of intramolecular hydrogen bonds in the conjugate addition intermediate. This interaction is proposed to increase the acidity of the amino group and enhance the leaving ability of the methanenitronic acid moiety, thereby facilitating the C-C bond cleavage. An alternative mechanism involving a quinoid intermediate has also been considered.[1]

G cluster_0 Conjugate Addition cluster_1 Unusual C-C Cleavage Pathway cluster_2 Typical Reactivity (e.g., this compound) oH_NS ortho-Hydroxy- β-nitrostyrene Adduct Conjugate Adduct (Intermediate) oH_NS->Adduct + Amine Amine Propylamine Amine->Adduct H_Bond Intramolecular H-Bonding Adduct->H_Bond facilitates Stable_Adduct Stable Conjugate Adduct Adduct->Stable_Adduct [No H-Bonding] Cleavage C-C Bond Cleavage H_Bond->Cleavage Imine Imine Product Cleavage->Imine G cluster_synthesis Synthesis of Nitrostyrenes cluster_reaction Comparative Reactivity Study S1 Mix Aldehyde, Nitromethane, Ammonium Acetate in Acetic Acid S2 Reflux (6 hours) S1->S2 S3 Workup: Aqueous Quench, DCM Extraction S2->S3 S4 Purification: Dry & Concentrate S3->S4 R1 Dissolve Nitrostyrene Derivative in THF S4->R1 Isolated Nitrostyrene R2 Add Propylamine (3 equiv.) R1->R2 R3 Stir at Room Temperature R2->R3 R4 Product Analysis (NMR, GC-MS) R3->R4

References

A Comparative Guide to Catalysts for the Synthesis of β-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of β-nitrostyrene and its derivatives is a critical step for the creation of a wide array of valuable organic compounds. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall efficiency. This guide provides an objective comparison of various catalytic systems for the synthesis of β-nitrostyrene, primarily through the Henry-Knoevenagel condensation of aromatic aldehydes with nitroalkanes, supported by experimental data and detailed protocols.

The synthesis of β-nitrostyrenes is influenced by a variety of catalysts, ranging from simple amines and inorganic salts to more complex systems like ionic liquids and functionalized nanomaterials. The selection of an appropriate catalyst is crucial for optimizing reaction conditions, minimizing side products, and achieving high yields.[1]

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of β-nitrostyrene, highlighting the catalyst system, loading, solvent, temperature, reaction time, and yield. This data has been compiled from various studies to provide a clear and concise comparison.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)Key AdvantagesDisadvantages
Homogeneous Base Catalysts
Methylamine (in Methanol)VariesMethanolRoom Temp6 h - 7 days40-85Simple, mild conditions.Long reaction times, potential for polymer formation.[2]
Ethylenediamine (in Isopropanol)~25 mol%IsopropanolReflux12 hHighGood yields.Requires reflux conditions.[2]
Homogeneous Acid/Ammonium Salt Catalysts
Ammonium Acetate (in Acetic Acid)StoichiometricAcetic AcidReflux (100-115)2 - 6 h30-82Generally useful, shorter reaction times than methylamine, avoids polymer formation.[2]Requires reflux and acidic conditions.[2]
Heterogeneous Catalysts
Sulfated Zirconia / Piperidine50 mg / 0.1 mmol-Room Temp2 h85Reusable catalyst, mild conditions.Requires a co-catalyst system.[2]
Layered Double Hydroxides (e.g., Cu:Mg:Al)0.5 g-90VariesGood to HighEnvironmentally benign, reusable.[2]Higher temperatures may be required.[2]
Ionic Liquids
[SFHEA][HSO₄]VariesSolvent-free601 - 2.5 hup to 98High yields, short reaction times, reusable, solvent-free.[2]Higher initial cost.[2]
(2-hydroxyethyl)ammonium formate(2-hydroxyethyl)ammonium formateBenzaldehyde, NitromethaneRoom Temp24 h90Environmentally friendly, high-yield at room temperature.[1]Longer reaction time compared to some methods.
Microwave-Assisted Synthesis
Ammonium Acetate0.8 mmolNitromethane1505 minHighDrastically reduced reaction times.[2][3]Requires specialized microwave equipment.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation for specific research applications.

Protocol 1: Conventional Synthesis using Ammonium Acetate

This protocol is a classic example of a base-catalyzed Henry-Knoevenagel reaction and is a widely used and generally effective method for a variety of substituted benzaldehydes.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (1.90 g, 12.5 mmol)

  • Nitromethane (25 mL)

  • Ammonium acetate (0.23 g, 3.0 mmol)

  • Petroleum ether (40–60 °C)

  • Diethyl ether

  • Deuterated DMSO for NMR analysis

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.90 g of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane.[3]

  • Add 0.23 g of ammonium acetate to the solution.[3]

  • Place the round-bottom flask in an oil bath on a hot plate with magnetic stirring, insert a water condenser, and heat the reaction under reflux conditions for 6 hours.[3]

  • Monitor the reaction progress by TLC (petroleum ether/diethyl ether, 50:50 (v/v)).[3]

  • After completion, remove the flask from the oil bath and allow it to cool to room temperature.[3]

  • The crude product can be further purified by column chromatography or recrystallization.[1]

Protocol 2: Ionic Liquid-Catalyzed Solvent-Free Synthesis

This modern approach offers high efficiency and green chemistry advantages.

Materials:

  • Aromatic aldehyde

  • Nitroalkane

  • Acidic ionic liquid catalyst (e.g., [SFHEA][HSO₄])

  • Organic solvent for extraction

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde, nitroalkane, and the acidic ionic liquid catalyst. No additional solvent is required.[2]

  • Heat the mixture to the specified temperature (e.g., 60 °C) and stir for the required time (e.g., 1-2.5 hours).[2]

  • After the reaction is complete, the product can be extracted with a suitable organic solvent.[2]

  • The ionic liquid can be recovered and reused for subsequent reactions.[2]

Protocol 3: Microwave-Assisted Synthesis

This method dramatically accelerates the reaction, offering a significant time advantage.[2]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (0.46 g, 3.0 mmol)

  • Nitromethane (2.5 mL)

  • Ammonium acetate (0.06 g, 0.8 mmol)

  • Petroleum ether

  • Diethyl ether

Procedure:

  • In a 2–5 mL microwave vial, dissolve 0.46 g of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g of ammonium acetate in 2.5 mL of nitromethane.[3]

  • Place the vial into the microwave reactor and set the temperature to 150 °C for 5 minutes.[3]

  • Control the reaction mixture by TLC (petroleum ether/diethyl ether, 50:50 (v/v)).[3]

  • Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane in a rotary evaporator.[3]

  • The crude product can then be purified.

Visualizations

To provide a clearer understanding of the experimental processes and reaction mechanisms, the following diagrams illustrate a generalized workflow for β-nitrostyrene synthesis and the catalytic cycle of the base-catalyzed Henry reaction.

G cluster_workflow Experimental Workflow Reactants Reactants (Aldehyde, Nitroalkane, Catalyst, Solvent) Reaction_Setup Reaction Setup (Mixing and Heating/Stirring) Reactants->Reaction_Setup Reaction_Monitoring Reaction Monitoring (e.g., TLC) Reaction_Setup->Reaction_Monitoring Workup Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product β-Nitrostyrene Product Purification->Product

Generalized workflow for β-nitrostyrene synthesis.

G cluster_catalytic_cycle Catalytic Cycle of Base-Catalyzed Henry Reaction Nitroalkane Nitroalkane (R-CH2NO2) Nitronate Nitronate Anion (R-CH=NO2-) Nitroalkane->Nitronate + Base Base Base Nitroaldol_Adduct Nitroaldol Adduct Nitronate->Nitroaldol_Adduct + Aldehyde Aldehyde Aldehyde (Ar-CHO) Aldehyde->Nitroaldol_Adduct Dehydration Dehydration (-H2O) Nitroaldol_Adduct->Dehydration Protonation Product β-Nitrostyrene (Ar-CH=C(R)NO2) Dehydration->Product

Catalytic cycle of the base-catalyzed Henry reaction.

References

A Comparative Guide to the Synthesis of 3-Nitrostyrene: Conventional Heating vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-nitrostyrene, a valuable intermediate in the production of pharmaceuticals and other fine chemicals, can be achieved through various methods. This guide provides a detailed comparison of two common approaches: traditional conventional heating and modern microwave-assisted synthesis, focusing on the Henry condensation reaction between 3-nitrobenzaldehyde and nitromethane. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their needs.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, improve product yields when compared to conventional heating methods.[1] The following table summarizes typical quantitative data for the synthesis of nitrostyrene derivatives, illustrating the significant advantages of microwave irradiation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 5 - 8 hours[1]4 - 6.5 minutes[1]
Yield ~63%[1]~87%[1]
Energy Input High and sustainedLow and targeted
Solvent Usage Often requires a solventCan often be performed solvent-free

The Underlying Chemistry: The Henry Reaction

The synthesis of this compound from 3-nitrobenzaldehyde and nitromethane is typically achieved through a Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde. The initial product is a β-nitro alcohol, which is then dehydrated to form the corresponding nitroalkene, in this case, this compound.

Experimental Protocols

Below are detailed experimental protocols for both the conventional heating and microwave-assisted synthesis of a nitrostyrene derivative, which can be adapted for this compound.

Conventional Heating Method

This protocol is a typical example of a Henry reaction conducted under conventional heating.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Methanol

  • Hydrochloric acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde in methanol.

  • Add nitromethane and a catalytic amount of ammonium acetate to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice and dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Microwave-Assisted Method

This protocol demonstrates the significant reduction in reaction time achievable with microwave irradiation.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Potassium carbonate

  • Alumina (solid support)

Procedure:

  • In a mortar, finely grind 3-nitrobenzaldehyde, nitromethane, and potassium carbonate with alumina.[2]

  • Place the resulting powder in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for a few minutes at a specified power level.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product from the solid support using a suitable organic solvent.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the conventional and microwave-assisted synthesis of this compound.

conventional_synthesis reagents 3-Nitrobenzaldehyde + Nitromethane + Catalyst + Solvent mixing Mixing in Reaction Vessel reagents->mixing heating Conventional Heating (Reflux) for hours mixing->heating workup Aqueous Workup (Precipitation) heating->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Conventional Synthesis Workflow

microwave_synthesis reagents 3-Nitrobenzaldehyde + Nitromethane + Catalyst (optional solvent) mixing Mixing in Microwave Vial reagents->mixing irradiation Microwave Irradiation for minutes mixing->irradiation extraction Extraction irradiation->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product This compound purification->product

Microwave-Assisted Synthesis Workflow

Conclusion

For the synthesis of this compound, the microwave-assisted approach offers significant advantages over conventional heating methods. The dramatically shorter reaction times, potential for higher yields, and often solvent-free conditions align with the principles of green chemistry, making it an attractive option for modern research and development. While conventional heating remains a viable and well-established technique, the efficiency and speed of microwave synthesis present a compelling case for its adoption in the production of this and other valuable chemical intermediates.

References

3-Nitrostyrene: A Potent Electrophile in the Michael Acceptor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the chemical sciences, the selection of an appropriate Michael acceptor is a critical decision in the design of covalent inhibitors and probes. Among the diverse array of α,β-unsaturated systems, 3-nitrostyrene stands out for its distinct electronic properties and reactivity. This guide provides a comprehensive comparison of this compound with other commonly employed Michael acceptors, supported by quantitative experimental data, detailed protocols, and mechanistic visualizations.

Comparative Analysis of Electrophilicity

The reactivity of Michael acceptors is quantitatively described by Mayr's electrophilicity parameter, E. This scale provides a solvent-independent measure of a compound's intrinsic electrophilicity, allowing for direct comparison. A more negative E value corresponds to a higher electrophilicity and, consequently, a greater reactivity towards nucleophiles.

As illustrated in the table below, this compound exhibits a moderate to high level of electrophilicity, comparable to that of maleimides and significantly greater than many acrylates and enones. The strong electron-withdrawing nature of the nitro group at the meta position effectively polarizes the β-carbon of the vinyl group, rendering it highly susceptible to nucleophilic attack.

Michael Acceptor ClassRepresentative CompoundMayr's Electrophilicity Parameter (E)
Nitroalkenes trans-β-Nitrostyrene -13.85 [1]
3-Nitro-β-nitrostyrene-11.53
MaleimidesN-Methylmaleimide-14.07[2]
EnonesCyclopentenone-20.60[3]
Cyclohexenone-22.10[3]
AcrylatesMethyl acrylate-22.76
AcrylamidesN,N-Dimethylacrylamide-24.71

Note: The electrophilicity parameters (E) are determined in DMSO. Data sourced from Mayr's Database of Reactivity Parameters and associated publications.[1][4][5][6]

The Michael Addition Reaction: A Versatile Tool

The quintessential reaction of these electrophiles is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This reaction is fundamental in various chemical and biological processes, including the mechanism of action for numerous covalent inhibitor drugs.[7]

Michael_Addition cluster_reactants Reactants cluster_product Product Michael_Acceptor Michael Acceptor (e.g., this compound) Adduct Covalent Adduct Michael_Acceptor->Adduct Forms stable covalent bond Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Michael_Acceptor 1,4-Conjugate Addition Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Electrophile Electrophile (e.g., this compound) Electrophile->Keap1 Covalent Modification (Cys residues) sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Cytoprotective Genes ARE->Genes Induces Transcription

References

A Comparative Guide to the Antimicrobial Activity of 3,4-dimethoxy-β-nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, β-nitrostyrene derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of 3,4-dimethoxy-β-nitrostyrene and its derivatives, with a focus on their efficacy against various microbial strains. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and a proposed mechanism of action.

Comparative Antimicrobial Efficacy

Recent studies have focused on synthesizing and evaluating a series of 3,4-dimethoxy-β-nitrostyrene derivatives, revealing their potential as antifungal and antibacterial agents. The antimicrobial potency of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

One key study synthesized a series of 3,4-dimethoxy-β-nitrostyrene derivatives and evaluated their activity, particularly against the fungal pathogen Candida albicans.[1] A preliminary assay using 3,4-dimethoxy-β-methyl-β-nitrostyrene (Compound 2 in the study) indicated broad-spectrum activity, with the highest potency observed against C. albicans.[1] This compound was also found to be more effective against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative bacterium Pseudomonas aeruginosa.[1]

Subsequent analysis of a broader range of derivatives demonstrated that modifications to the alkyloxy side chain at the 3,4-position of the aromatic ring significantly influence the antifungal activity against C. albicans.[1] Specifically, derivatives with a 3,4-ethylenedioxy group showed a stronger inhibitory effect than those with 3,4-methylenedioxy or 3,4-dimethoxy groups.[1]

The antimicrobial activity of various 3,4-dimethoxy-β-nitrostyrene derivatives against Candida albicans is summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,4-dimethoxy-β-nitrostyrene Derivatives against Candida albicans [1]

Compound NumberR1R2R3MIC (µg/mL)
1OCH3OCH3H>128
2OCH3OCH3CH3128
3OCH3OCH3Br>128
4OCH2CH2OH64
5OCH2CH2OCH332
6OCH2CH2OBr64
7OCH2OH128
8OCH2OCH364
9OCH2OBr128

Data sourced from Alfarisi et al., 2020.[1]

Further research into a broader range of β-nitrostyrene derivatives has shown that β-methyl-β-nitrostyrene analogues generally exhibit lower activity against various bacteria compared to their counterparts.[2] However, one specific derivative, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene, demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium.[2]

Proposed Mechanism of Action: PTP1B Inhibition

The antimicrobial activity of 3,4-dimethoxy-β-nitrostyrene derivatives is hypothesized to be linked to the inhibition of protein tyrosine phosphatase 1B (PTP1B).[1][3] PTP1B is a key enzyme in signaling pathways that regulate various cellular functions in microorganisms.[1][4][5] By acting as tyrosine mimetics, these derivatives may interact with and inhibit PTP1B, thereby disrupting essential cellular processes in the pathogen.[1] Molecular docking studies suggest that these compounds can bind to active site residues of PTP1B, such as serine-216 and arginine-221.[1][5]

G Proposed Mechanism of Action via PTP1B Inhibition cluster_0 Microorganism Cell Nitrostyrene 3,4-dimethoxy-β-nitrostyrene derivative PTP1B Protein Tyrosine Phosphatase 1B (PTP1B) Nitrostyrene->PTP1B Inhibits Signaling Cellular Signaling Pathways PTP1B->Signaling Regulates Inhibition Inhibition of Cell Functions Functions Essential Cell Functions (e.g., Growth, Proliferation) Signaling->Functions Inhibition->Functions Disrupts

Caption: Proposed inhibitory action on microbial cell signaling.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of 3,4-dimethoxy-β-nitrostyrene derivatives.

Synthesis of 3,4-dimethoxy-β-nitrostyrene Derivatives

The synthesis of these derivatives is typically achieved through a nitroaldol or Henry reaction.[1]

General Procedure:

  • A mixture of the appropriately substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) and a nitroalkane (e.g., nitromethane, nitroethane, or 2-bromo-2-nitropropane) is prepared.

  • Ammonium acetate is added as a catalyst.

  • The reaction is carried out in glacial acetic acid.

  • The resulting product is then purified, often yielding crystalline solids.[1]

For example, the synthesis of 3,4-dimethoxy-β-nitrostyrene (Compound 1) involved reacting 3,4-dimethoxybenzaldehyde and nitromethane with ammonium acetate in glacial acetic acid.[1]

G General Experimental Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Reactants Substituted Benzaldehyde + Nitroalkane Reaction Henry Reaction (Ammonium Acetate, Glacial Acetic Acid) Reactants->Reaction Purification Purification Reaction->Purification Product 3,4-dimethoxy-β-nitrostyrene Derivative Purification->Product Stock Prepare Stock Solution of Derivative Product->Stock Characterization & Evaluation Microdilution Broth Microdilution Assay (96-well plates) Stock->Microdilution Inoculum Prepare Microbial Inoculum Inoculum->Microdilution Incubation Incubation Microdilution->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Synthesis and antimicrobial evaluation workflow.

Antimicrobial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following established guidelines.

Procedure:

  • Preparation of Compounds: The synthesized derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Microbial Culture: The test microorganisms (e.g., Candida albicans) are cultured in an appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of cells.

  • Serial Dilution: Two-fold serial dilutions of the compound stock solutions are prepared in the broth medium within 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Conclusion

3,4-dimethoxy-β-nitrostyrene derivatives represent a class of compounds with demonstrable antimicrobial, particularly antifungal, activity. Structure-activity relationship studies indicate that modifications to the aromatic ring's alkyloxy groups can significantly enhance their potency. The proposed mechanism of action through the inhibition of PTP1B offers a compelling avenue for further investigation and development. The data and protocols presented in this guide provide a foundation for researchers to compare and build upon existing work in the pursuit of novel antimicrobial therapies. Further in-depth research is necessary to fully elucidate their mechanism of action and to evaluate their potential for medicinal applications.[1]

References

A Spectroscopic Comparison of E and Z Isomers of β-Nitrostyrenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a clear understanding of the isomeric differences in key synthetic intermediates is crucial. This guide provides a detailed spectroscopic comparison of the E and Z isomers of β-nitrostyrene, a versatile precursor in organic synthesis. The data presented herein, including UV-Vis, IR, and NMR spectroscopy, offers a comprehensive overview to aid in the identification, characterization, and utilization of these isomers in various research and development applications.

The geometric isomerism of β-nitrostyrenes, arising from the restricted rotation around the carbon-carbon double bond, results in distinct spatial arrangements of the phenyl and nitro groups. These structural differences manifest in their spectroscopic properties, providing a reliable means of differentiation. The E-isomer, with the phenyl and nitro groups on opposite sides of the double bond, is generally the more thermodynamically stable and commonly synthesized form. The Z-isomer, with these groups on the same side, is sterically hindered and less stable.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the E and Z isomers of β-nitrostyrene.

UV-Vis Spectroscopy
Isomerλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
E-β-Nitrostyrene31216500Dichloromethane
Z-β-Nitrostyrene3095200Dichloromethane

E-β-nitrostyrene exhibits a strong absorption maximum at 312 nm, which is attributed to a π-π* transition with significant charge-transfer character. The high molar absorptivity reflects a more planar and conjugated system compared to the Z-isomer. The Z-isomer shows a slightly blue-shifted absorption maximum at 309 nm with a significantly lower molar absorptivity, likely due to the steric hindrance between the phenyl and nitro groups, which disrupts the planarity of the molecule.

Infrared (IR) Spectroscopy
IsomerKey Vibrational Frequencies (cm⁻¹)Assignment
E-β-Nitrostyrene~1640, ~1520, ~1345, ~970C=C stretch, NO₂ asymmetric stretch, NO₂ symmetric stretch, C-H out-of-plane bend (trans)
Z-β-NitrostyreneData not readily available in the searched literature.

The IR spectrum of E-β-nitrostyrene is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group and the out-of-plane bending of the vinylic hydrogens, which is characteristic of a trans-alkene.

¹H NMR Spectroscopy
IsomerChemical Shift (δ, ppm)Coupling Constant (J, Hz)SolventProtons
E-β-Nitrostyrene7.50-7.60 (m), 8.00 (d), 8.25 (d)J ≈ 13.6DMSO-d₆Aromatic, Vinylic
Z-β-Nitrostyrene6.78 (d), 6.97 (d), 7.37-7.53 (m)J ≈ 9.6CDCl₃Vinylic, Aromatic

The most significant difference in the ¹H NMR spectra is the coupling constant between the two vinylic protons. The large coupling constant of ~13.6 Hz for the E-isomer is indicative of a trans relationship, while the smaller coupling constant of ~9.6 Hz for the Z-isomer confirms a cis relationship.

¹³C NMR Spectroscopy
IsomerKey Chemical Shifts (δ, ppm)Assignment
E-β-Nitrostyrene~129.6, ~130.2, ~130.8, ~132.5, ~138.5, ~139.7Aromatic CH, Aromatic C (ipso), Vinylic CH
Z-β-NitrostyreneData not readily available in the searched literature.

The ¹³C NMR spectrum of E-β-nitrostyrene shows distinct signals for the aromatic and vinylic carbons.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of β-nitrostyrene isomers.

Synthesis of (E)-β-Nitrostyrene via Henry Reaction

This method involves the condensation of benzaldehyde with nitromethane in the presence of a base.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Ice

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in acetic acid, add nitromethane (6.9 equivalents) followed by benzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100°C.

  • Cool the reaction to room temperature and stir overnight.

  • Pour the resulting solution into ice water and adjust the pH to 7 with a 2M NaOH solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield a yellow solid.

  • The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate = 5/1 as eluent).

Synthesis of (Z)-β-Nitrostyrene via Photoisomerization of the (E)-Isomer

The less stable Z-isomer can be obtained by photoisomerization of the more stable E-isomer.

Materials:

  • (E)-β-Nitrostyrene

  • Acetonitrile

  • UV lamp (310 nm)

Procedure:

  • Dissolve (E)-β-nitrostyrene (45 mg, 0.3 mmol) in acetonitrile (3 mL).

  • Irradiate the solution with a UV lamp at 310 nm in the dark at room temperature for 17 hours.[1]

  • Remove the solvent under reduced pressure.

  • The isomeric ratio can be determined by ¹H-NMR of the residue.[1]

  • The Z-isomer can be isolated by column chromatography on silica gel (eluted with hexane/ethyl acetate = 90/10).[1]

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Prepare solutions of the E and Z isomers in a suitable solvent (e.g., dichloromethane).

  • Record the absorption spectra over a range of 200-400 nm using a UV-Vis spectrophotometer.

IR Spectroscopy:

  • Acquire the IR spectra of the solid samples using an FTIR spectrometer, typically as KBr pellets or using an ATR accessory.

NMR Spectroscopy:

  • Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Workflow for Synthesis and Spectroscopic Comparison

The following diagram illustrates the general workflow for the synthesis and comparative analysis of E and Z isomers of β-nitrostyrenes.

G Workflow for Spectroscopic Comparison of β-Nitrostyrene Isomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Benzaldehyde Benzaldehyde HenryReaction Henry Reaction Benzaldehyde->HenryReaction Nitromethane Nitromethane Nitromethane->HenryReaction E_Isomer (E)-β-Nitrostyrene HenryReaction->E_Isomer Photoisomerization Photoisomerization (UV, 310 nm) E_Isomer->Photoisomerization E_Isomer_Analysis E_Isomer->E_Isomer_Analysis Z_Isomer (Z)-β-Nitrostyrene Photoisomerization->Z_Isomer Z_Isomer_Analysis Z_Isomer->Z_Isomer_Analysis UV_Vis UV-Vis Spectroscopy Comparison Data Comparison UV_Vis->Comparison IR IR Spectroscopy IR->Comparison NMR NMR Spectroscopy (¹H & ¹³C) NMR->Comparison E_Isomer_Analysis->UV_Vis E_Isomer_Analysis->IR E_Isomer_Analysis->NMR Z_Isomer_Analysis->UV_Vis Z_Isomer_Analysis->IR Z_Isomer_Analysis->NMR

References

Kinetic Showdown: How Substituents on β-Nitrostyrene Influence Michael Addition Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the kinetic profiles of Michael addition reactions with various substituted β-nitrostyrenes. This guide provides supporting experimental data, detailed protocols, and a visual representation of the kinetic analysis workflow.

The Michael addition, a cornerstone of carbon-carbon bond formation, is extensively utilized in organic synthesis and drug development. The reactivity of the Michael acceptor is a critical factor governing the reaction rate and overall efficiency. In the case of β-nitrostyrenes, a widely used class of Michael acceptors, the electronic nature of substituents on the aromatic ring can significantly modulate their electrophilicity and, consequently, the kinetics of the reaction. This guide presents a comparative analysis of the reaction kinetics for a series of substituted β-nitrostyrenes with a representative nucleophile, piperidine, in acetonitrile.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the uncatalyzed (Kk₂) and catalyzed (Kk₃) Michael addition of piperidine to various X-substituted β-nitrostyrenes in acetonitrile at 25.0 °C. The data clearly demonstrates the influence of the electronic properties of the substituent (X) on the reaction rate. Electron-withdrawing groups (EWGs) on the phenyl ring of β-nitrostyrene generally lead to an increase in the reaction rate, while electron-donating groups (EDGs) have the opposite effect. This is reflected in the Hammett plot, which shows a positive ρ value, indicating that the reaction is accelerated by substituents that stabilize the developing negative charge in the transition state.[1]

Substituent (X)σₓ ValueKk₂ (M⁻¹s⁻¹)Kk₃ (M⁻²s⁻¹)
4-NMe₂-0.830.043 ± 0.0021.05 ± 0.03
4-OMe-0.270.20 ± 0.014.95 ± 0.05
4-Me-0.170.28 ± 0.017.86 ± 0.08
3-Me-0.070.35 ± 0.0111.2 ± 0.1
H0.000.45 ± 0.0115.8 ± 0.2
4-Cl0.230.98 ± 0.0252.5 ± 0.5
3-Cl0.371.62 ± 0.03117 ± 1
3-CN0.563.10 ± 0.05347 ± 3
4-CN0.664.31 ± 0.06617 ± 5
4-NO₂0.787.50 ± 0.081510 ± 10

Experimental Protocol: Kinetic Analysis of Michael Addition

The following is a detailed methodology for determining the kinetic parameters of the Michael addition reaction between substituted β-nitrostyrenes and a nucleophile, based on common experimental practices.[1][2]

1. Materials and Instrumentation:

  • Substituted β-nitrostyrenes

  • Nucleophile (e.g., piperidine)

  • Anhydrous acetonitrile (MeCN)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the substituted β-nitrostyrene in anhydrous acetonitrile (e.g., 0.02 M).

  • Prepare a series of stock solutions of the nucleophile in anhydrous acetonitrile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

3. Kinetic Measurements:

  • Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Pipette a known volume of the β-nitrostyrene stock solution into a quartz cuvette and dilute with anhydrous acetonitrile to a final volume that is half of the total desired reaction volume (e.g., 1.5 mL for a final volume of 3.0 mL). The final concentration of the β-nitrostyrene should be significantly lower than the nucleophile concentration to ensure pseudo-first-order conditions (e.g., ~5 x 10⁻⁵ M).

  • Record the initial absorbance of the β-nitrostyrene solution at its λ_max.

  • To initiate the reaction, add the appropriate volume of the nucleophile stock solution to the cuvette, rapidly mix by inverting the cuvette, and immediately start recording the absorbance at the λ_max of the β-nitrostyrene as a function of time.

  • Monitor the reaction until at least 90% completion.

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obsd) for each nucleophile concentration is determined by fitting the absorbance versus time data to a first-order exponential decay equation: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obsd*t), where A_t is the absorbance at time t, A_₀ is the initial absorbance, and A_∞ is the final absorbance.

  • A plot of k_obsd versus the nucleophile concentration ([Nucleophile]) will be generated.

  • The second-order rate constants for the uncatalyzed (Kk₂) and catalyzed (Kk₃) pathways can be determined from the relationship: k_obsd/[Nucleophile] = Kk₂ + Kk₃[Nucleophile]. A plot of k_obsd/[Nucleophile] versus [Nucleophile] will yield a straight line with the y-intercept equal to Kk₂ and the slope equal to Kk₃.[1]

Visualizing the Kinetic Analysis Workflow

The following diagram illustrates the general experimental workflow for the kinetic analysis of the Michael addition reaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (β-nitrostyrene & Nucleophile) C Add β-nitrostyrene to Cuvette A->C B Thermostat UV-Vis Spectrophotometer B->C D Initiate Reaction by Adding Nucleophile C->D E Monitor Absorbance vs. Time D->E F Calculate Pseudo-First-Order Rate Constants (k_obsd) E->F G Plot k_obsd vs. [Nucleophile] F->G H Plot k_obsd/[Nucleophile] vs. [Nucleophile] G->H I Determine Kk₂ (intercept) and Kk₃ (slope) H->I

Caption: Workflow for Kinetic Analysis of Michael Addition.

Signaling Pathways in Catalysis

The Michael addition of amines to β-nitrostyrenes can proceed through both uncatalyzed and catalyzed pathways. The catalyzed pathway involves a second molecule of the amine acting as a general base catalyst to facilitate the proton transfer step.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_uncatalyzed Uncatalyzed cluster_catalyzed Catalyzed R1 β-Nitrostyrene I Zwitterionic Intermediate R1->I + Amine R2 Amine (Nucleophile) R2->I U_TS Transition State I->U_TS C_TS Transition State (with 2nd Amine) I->C_TS + Amine P Michael Adduct U_TS->P C_TS->P R3 Amine (Catalyst) R3->C_TS

References

A Comparative Guide to the Reduction of 3-Nitrostyrene: Catalysts, Reagents, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of 3-nitrostyrene is a critical transformation for the synthesis of versatile intermediates like 3-vinylaniline and 3-ethylaniline. This guide provides an objective comparison of various reducing agents, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic goals.

The reduction of this compound presents a unique challenge: the presence of two reducible functional groups, a nitro group and a vinyl group. The desired product often dictates the choice of reducing agent and reaction conditions, with a primary focus on achieving high chemoselectivity. This guide explores the performance of common reduction systems, including catalytic hydrogenation, chemical reduction with metal hydrides, metal/acid combinations, and transfer hydrogenation.

Performance Comparison of Reducing Agents

The efficacy of different reducing agents for the reduction of this compound is summarized in the table below. The data highlights key performance indicators such as yield, selectivity, and reaction conditions, offering a clear comparison to inform your experimental design.

Reducing Agent/SystemCatalyst/AdditiveProduct(s)Yield (%)Selectivity (%)Temperature (°C)Time (h)Pressure
Catalytic Hydrogenation
H₂Pd/C (10%)3-Ethylaniline~67Not specifiedRoom Temp.Not specified3 atm
H₂Pt/FeOx3-Vinylaniline>99>9980410 bar
H₂Mn-C₂N3-VinylanilineHighExcellentNot specifiedNot specifiedNot specified
Chemical Reduction
NaBH₄CuCl₂3-Ethylaniline62-83Not specified800.5Ambient
Ammonia BoraneCu/WO₂.₇₂3-Vinylaniline>99>99Room Temp.1.5Ambient
Metal/Acid Systems
Iron (Fe) powderAcetic Acid3-AminostyreneGoodHighReflux0.3-2Ambient
Tin(II) Chloride (SnCl₂)HCl3-AminostyreneGoodGoodNot specifiedNot specifiedAmbient
Transfer Hydrogenation
Hydrazine HydrateRh/Fe₃O₄3-Vinylaniline>99>99Not specifiedNot specifiedAmbient
Hydrazine HydratePd/CHalogenated AnilinesGoodHigh800.08Ambient

Reaction Pathways and Experimental Workflows

The reduction of this compound can proceed through different pathways depending on the reducing agent and conditions, leading to various products.

G General Reaction Pathways for this compound Reduction This compound This compound 3-Nitrosostyrene 3-Nitrosostyrene This compound->3-Nitrosostyrene Selective NO₂ reduction 3-Nitroethylbenzene 3-Nitroethylbenzene This compound->3-Nitroethylbenzene Selective C=C reduction N-(3-vinylphenyl)hydroxylamine N-(3-vinylphenyl)hydroxylamine 3-Nitrosostyrene->N-(3-vinylphenyl)hydroxylamine 3-Vinylaniline 3-Vinylaniline N-(3-vinylphenyl)hydroxylamine->3-Vinylaniline 3-Ethylaniline 3-Ethylaniline 3-Vinylaniline->3-Ethylaniline C=C reduction 3-Nitroethylbenzene->3-Ethylaniline NO₂ reduction

Caption: Possible reaction pathways in the reduction of this compound.

A generalized workflow for performing the reduction and isolating the product is depicted below. Specific conditions will vary based on the chosen method.

G Generalized Experimental Workflow for this compound Reduction cluster_0 Reaction cluster_1 Work-up & Isolation Reaction_Setup Combine this compound, solvent, and reducing agent/ catalyst in a flask. Reaction_Execution Stir/heat under controlled atmosphere (e.g., H₂, N₂, or ambient). Reaction_Setup->Reaction_Execution Monitoring Monitor reaction progress by TLC or GC/MS. Reaction_Execution->Monitoring Quenching Quench the reaction (e.g., with water or acid). Monitoring->Quenching Extraction Extract the product into an organic solvent. Quenching->Extraction Purification Purify the product by chromatography, distillation, or crystallization. Extraction->Purification

Caption: A typical workflow for the reduction of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key reduction experiments.

Catalytic Hydrogenation using Pd/C

This method typically leads to the reduction of both the nitro and vinyl groups.

  • Materials: this compound, 10% Palladium on charcoal (Pd/C), Methanol, 1N HCl.

  • Procedure:

    • Dissolve this compound in methanol and a 1N HCl mixture in a hydrogenation vessel.

    • Add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the mixture at room temperature.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite® to remove the catalyst.

    • Evaporate the solvent from the filtrate to yield the product, which can be further purified if necessary.

Chemical Reduction using Sodium Borohydride and Copper(II) Chloride

This one-pot method is effective for the complete reduction to the corresponding phenethylamine.[1][2]

  • Materials: this compound, Sodium borohydride (NaBH₄), Copper(II) chloride (CuCl₂), Isopropyl alcohol (IPA), Water.

  • Procedure:

    • In a round-bottom flask, suspend NaBH₄ (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.[1]

    • Add the this compound in portions to the stirred suspension. An exothermic reaction may occur.[2]

    • Add a 2M solution of CuCl₂ (0.1 equivalents) dropwise to the mixture.[2]

    • Heat the reaction mixture to 80°C and reflux for 30 minutes.[2]

    • After cooling to room temperature, add a 25% NaOH solution and extract the product with isopropyl alcohol.[2]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[1]

Reduction using Iron Powder in Acetic Acid

This classical method is known for its chemoselectivity towards the nitro group.

  • Materials: this compound, Iron powder, Glacial acetic acid, Ethanol, Water.

  • Procedure:

    • To a suspension of this compound in a mixture of glacial acetic acid, ethanol, and water, add iron powder.[3]

    • The reaction can be conducted at room temperature or heated to reflux to increase the rate.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture to remove the iron residue.

    • The filtrate can be partitioned with a base (e.g., 2M KOH) and the aqueous layer extracted with an organic solvent like ethyl acetate.[3]

    • The combined organic extracts are then washed, dried, and concentrated to yield the product.

Reduction using Tin(II) Chloride

Similar to the iron/acetic acid system, SnCl₂ is a classic reagent for the selective reduction of nitroarenes.

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add SnCl₂·2H₂O to the solution and stir at room temperature or with gentle heating.[3]

    • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

    • Partition the crude residue between ethyl acetate and a base (e.g., 2M KOH).[3]

    • Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

Transfer Hydrogenation using Hydrazine Hydrate

This method offers a convenient alternative to using hydrogen gas and can be highly selective.[4][5]

  • Materials: this compound, Hydrazine hydrate, Pd/C (or other suitable catalyst), Methanol.[4]

  • Procedure:

    • To a solution of this compound in methanol, add the Pd/C catalyst.[4]

    • Add hydrazine hydrate dropwise to the mixture at room temperature or with heating (e.g., 80°C).[5]

    • Stir the reaction mixture until completion as indicated by TLC.

    • Filter the catalyst and remove the solvent from the filtrate.

    • The product can be isolated after a standard aqueous work-up and extraction.

Conclusion

The choice of reducing agent for this compound is contingent upon the desired product and the required level of chemoselectivity. For the synthesis of 3-vinylaniline, catalytic systems such as Pt/FeOx, Mn-C₂N, and transfer hydrogenation with specific catalysts like Rh/Fe₃O₄ have demonstrated excellent selectivity. When the fully saturated 3-ethylaniline is the target, catalytic hydrogenation with Pd/C or chemical reduction with NaBH₄/CuCl₂ are effective methods. Traditional metal/acid systems like Fe/acetic acid and SnCl₂/HCl offer a cost-effective and straightforward approach for the selective reduction of the nitro group, yielding 3-aminostyrene. Researchers should consider factors such as cost, availability of reagents and equipment, safety, and environmental impact when selecting the optimal reduction strategy.

References

A Comparative Guide to the Validation of HPLC-UV Methods for 3-Nitrostyrene Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of constitutional isomers like 2-nitrostyrene, 3-nitrostyrene, and 4-nitrostyrene is critical for ensuring the purity, stability, and safety of pharmaceutical products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for this purpose. This guide provides an objective comparison of a typical validated HPLC-UV method with alternative analytical techniques, supported by representative experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, offering excellent resolution and quantitative accuracy for a wide range of compounds. For the separation of nitrostyrene isomers, a reverse-phase method is typically employed.

Proposed HPLC-UV Method for Nitrostyrene Isomer Quantification

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For enhanced separation of positional isomers, specialized columns with different selectivities, such as those with pyrenylethyl or nitrophenylethyl stationary phases, can be considered.[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[4][5] A typical gradient might start at 40% organic phase and increase to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where all isomers have significant absorbance, for instance, 254 nm.[2]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of 2-nitrostyrene, this compound, and 4-nitrostyrene in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a mixed working standard solution containing all three isomers by diluting the stock solutions. A series of dilutions are then made to construct a calibration curve.

    • Sample Preparation: Dissolve the sample containing the nitrostyrene isomers in the mobile phase or a compatible solvent to a suitable concentration and filter through a 0.45 µm syringe filter before injection.

Method Validation (Based on ICH Guidelines)

A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.[6][7] The following tables summarize the expected performance of a validated method, with representative data derived from similar validated methods for related compounds.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
2-Nitrostyrene0.5 - 50> 0.999
This compound0.5 - 50> 0.999
4-Nitrostyrene0.5 - 50> 0.999

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
2-Nitrostyrene5, 25, 4598.0 - 102.0< 2.0
This compound5, 25, 4598.0 - 102.0< 2.0
4-Nitrostyrene5, 25, 4598.0 - 102.0< 2.0

Table 3: Precision (Repeatability and Intermediate Precision)

AnalyteConcentration (µg/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD)
2-Nitrostyrene25< 1.0< 2.0
This compound25< 1.0< 2.0
4-Nitrostyrene25< 1.0< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
2-Nitrostyrene~ 0.1~ 0.3
This compound~ 0.1~ 0.3
4-Nitrostyrene~ 0.1~ 0.3

Experimental Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability validated_method Validated Method solution_stability->validated_method end Routine Analysis validated_method->end

HPLC-UV method validation workflow.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful tool, other techniques can also be employed for the quantification of nitrostyrene isomers, each with its own advantages and limitations.

Table 5: Comparison of Analytical Techniques for Nitrostyrene Isomer Quantification

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Separation based on the differential migration of ions in an electric field.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.Suitable for a wide range of compounds, particularly charged species.
Resolution Good to excellent, dependent on column and mobile phase selection.Excellent, especially with capillary columns.Very high, often exceeding HPLC.
Sensitivity Moderate (typically low µg/mL to ng/mL).High (typically low ng/mL to pg/mL).High, with potential for very low detection limits.
Specificity Relies on chromatographic retention time. Co-elution can be an issue.High, provides structural information from mass spectra.High, based on electrophoretic mobility.
Analysis Time Typically 15-30 minutes per sample.Can be faster for volatile compounds.Often very fast, typically under 10 minutes.
Instrumentation Cost Moderate.High.Moderate to high.
Typical Application Routine quality control, purity assessment, and stability studies.Impurity profiling, identification of unknowns, and trace analysis.Rapid screening, analysis of complex mixtures, and when sample volume is limited.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds.[8] Given that nitrostyrene isomers are amenable to gas chromatography, GC-MS can be a powerful alternative for their analysis, especially for trace-level quantification and impurity identification.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers very high separation efficiency and short analysis times.[10] It is particularly well-suited for the separation of charged or highly polar compounds. For nitrostyrene isomers, CE can be a valuable tool for rapid screening and analysis, especially when dealing with complex sample matrices or limited sample volumes.

Logical Workflow for Method Selection

Method_Selection_Workflow start Analyze Nitrostyrene Isomers volatility_check Are isomers volatile & thermally stable? start->volatility_check routine_qc Routine QC & moderate sensitivity needed? volatility_check->routine_qc Yes trace_analysis Trace analysis & structural info required? volatility_check->trace_analysis No routine_qc->trace_analysis No hplc Use HPLC-UV routine_qc->hplc Yes rapid_screening Rapid screening & high efficiency needed? trace_analysis->rapid_screening No gcms Use GC-MS trace_analysis->gcms Yes rapid_screening->hplc No ce Use Capillary Electrophoresis rapid_screening->ce Yes

Decision workflow for selecting an analytical method.

Conclusion

The quantification of this compound and its isomers is crucial in pharmaceutical development. HPLC-UV stands out as a robust, reliable, and widely available technique for this purpose. A well-validated HPLC-UV method can provide accurate and precise quantification, making it ideal for routine quality control and stability testing. For applications requiring higher sensitivity, structural confirmation, or faster analysis times, GC-MS and Capillary Electrophoresis present viable and powerful alternatives. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

References

A Comparative Guide to the Analysis of 3-Nitrostyrene Reaction Products: Tandem Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction products are paramount for ensuring the safety, efficacy, and quality of synthesized compounds. This guide provides a comprehensive comparison of tandem mass spectrometry (LC-MS/MS) with other key analytical techniques for the analysis of 3-nitrostyrene reaction products, supported by experimental data and detailed protocols.

This compound is a versatile precursor in organic synthesis, utilized in the formation of a wide array of valuable compounds, including pharmaceuticals. The complexity of its reaction pathways can lead to a mixture of products, by-products, and impurities. Therefore, robust analytical methodologies are crucial for reaction monitoring, product characterization, and quality control. This guide will delve into the capabilities of tandem mass spectrometry and compare its performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Surface-Enhanced Raman Scattering (SERS).

Tandem Mass Spectrometry (LC-MS/MS): A Powerful Tool for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of complex mixtures due to its high sensitivity and selectivity.[1] This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. In the context of this compound reaction products, LC-MS/MS allows for the separation of closely related isomers and the confident identification of compounds based on their specific precursor-to-product ion transitions.

Principle of Tandem Mass Spectrometry

Tandem mass spectrometry involves multiple stages of mass analysis. In a typical triple quadrupole instrument, the process is as follows:

  • Ionization: The sample, separated by the LC system, is ionized, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2]

  • First Mass Analyzer (Q1): This stage selects a specific precursor ion (the molecular ion or a prominent fragment of the analyte of interest).

  • Collision Cell (q2): The selected precursor ion is fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).

  • Second Mass Analyzer (Q3): This stage separates the resulting product ions, and a specific product ion is monitored for detection.

This highly specific detection method, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.[3]

Experimental Protocol: Hypothetical LC-MS/MS Analysis of a this compound Reduction Reaction

This protocol is a representative example for the analysis of a reaction mixture from the reduction of this compound to 3-vinylaniline.

1. Sample Preparation:

  • Quench the reaction mixture with an appropriate solvent (e.g., ice-cold methanol).

  • Dilute an aliquot of the quenched reaction mixture 1:1000 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • 3-Vinylaniline: Precursor ion (m/z) -> Product ion (m/z)

    • (Specific m/z values would be determined by direct infusion of standards)

Comparison of Analytical Techniques

The choice of an analytical technique depends on various factors, including the specific goals of the analysis, the nature of the analytes, and the available resources. The following table provides a comparative overview of tandem mass spectrometry and its alternatives for the analysis of this compound reaction products.

ParameterTandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Surface-Enhanced Raman Scattering (SERS)
Principle Separation by LC, detection by mass-to-charge ratio of precursor and product ions.Separation by LC, detection by UV absorbance.Separation by GC, detection by mass-to-charge ratio.Vibrational spectroscopy enhanced by plasmonic nanostructures.
Selectivity Very HighModerateHighHigh
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)High (pg to ng range)Very High (down to single molecule)
Quantitative Accuracy ExcellentGoodGoodFair to Good (can be challenging)
Structural Information Yes (fragmentation pattern)NoYes (fragmentation pattern)Yes (vibrational modes)
Sample Throughput HighHighModerateModerate to High
Instrumentation Cost HighLowModerateModerate
Derivatization Required RarelyNoOften for polar compoundsNo
Key Advantage Unsurpassed sensitivity and selectivity for complex matrices.Simplicity, robustness, and low cost.Excellent for volatile and semi-volatile compounds.High sensitivity and minimal sample preparation.
Key Limitation High initial investment and maintenance costs.Potential for co-elution and lack of structural information.Not suitable for non-volatile or thermally labile compounds.Reproducibility can be an issue; quantification requires careful calibration.

Performance Data Comparison

The following table summarizes typical performance data for the analysis of nitroaromatic compounds using the discussed techniques. While specific data for this compound reaction products may vary, this provides a general comparison.

Analytical MethodAnalyteLimit of Detection (LOD)Linearity (R²)Reference
LC-MS/MS 3-Nitrotyrosine0.030 ng/mL>0.99[4]
HPLC-UV NitrosoaminesNot specified>0.99[5]
GC-MS Nitrosamines0.001 - 0.01 µg/L>0.99[3]
SERS 5-nitroisoquinoline10⁻⁷ MNot specified[6]

Alternative Analytical Techniques: A Closer Look

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique due to its simplicity, robustness, and cost-effectiveness. It is well-suited for routine analysis and quality control where the analytes of interest have a chromophore and are present at sufficient concentrations.

Experimental Protocol: HPLC-UV Analysis of a this compound Reaction

  • Sample Preparation: Similar to the LC-MS/MS protocol, dilute the reaction mixture with the mobile phase and filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 254 nm.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound and its derivatives, derivatization may be necessary to increase their volatility and thermal stability.[1]

Experimental Protocol: GC-MS Analysis of this compound Reduction Products

  • Sample Preparation and Derivatization:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute in a derivatization agent (e.g., BSTFA with 1% TMCS) to silylate polar functional groups.

    • Heat the mixture to complete the derivatization.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Surface-Enhanced Raman Scattering (SERS)

SERS is an emerging technique that offers ultra-high sensitivity, often down to the single-molecule level. It relies on the enhancement of the Raman signal of molecules adsorbed on or near plasmonic nanostructures.[6]

Experimental Protocol: SERS Analysis of a this compound Reaction Mixture

  • Substrate Preparation: Synthesize or purchase a SERS-active substrate (e.g., silver or gold nanoparticles).

  • Sample Application: Deposit a small volume of the diluted reaction mixture onto the SERS substrate and allow it to dry.

  • Raman Spectroscopy:

    • Acquire the Raman spectrum using a Raman microscope with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).

    • Identify characteristic peaks corresponding to the vibrational modes of the target analytes.

Visualizing the Workflow and Logic

To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

Tandem_Mass_Spectrometry_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Sample Reaction Mixture LC_Column LC Separation LC_Sample->LC_Column Injection Ion_Source Ionization (ESI/APCI) LC_Column->Ion_Source Elution Q1 Q1: Precursor Ion Selection Ion_Source->Q1 q2 q2: Collision-Induced Dissociation Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Signal

Caption: Workflow for Tandem Mass Spectrometry (LC-MS/MS) Analysis.

Analytical_Technique_Selection cluster_considerations Key Considerations Start Need to Analyze this compound Reaction Products Sensitivity High Sensitivity & Selectivity Needed? Start->Sensitivity Cost Budget Constraints? Start->Cost Volatility Are Products Volatile/Thermally Stable? Sensitivity->Volatility Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No SERS SERS (for ultra-trace detection) Sensitivity->SERS Yes, ultra-trace needed LC_MSMS LC-MS/MS Volatility->LC_MSMS No GC_MS GC-MS Volatility->GC_MS Yes Cost->HPLC_UV High Cost->LC_MSMS Low Cost->GC_MS Medium

Caption: Decision tree for selecting an analytical technique.

Conclusion

Tandem mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and versatile technique for the comprehensive analysis of this compound reaction products. Its exceptional sensitivity and selectivity enable the confident identification and quantification of target compounds, even in complex matrices. However, the choice of the optimal analytical method should be guided by the specific requirements of the study, including the desired level of sensitivity, the nature of the analytes, and budgetary considerations. HPLC-UV remains a reliable and cost-effective option for routine analyses, while GC-MS is invaluable for volatile components. SERS presents an exciting frontier for ultra-sensitive detection, though its application for routine quantitative analysis is still evolving. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthetic products.

References

Safety Operating Guide

Proper Disposal of 3-Nitrostyrene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Nitrostyrene and any materials contaminated with it must be treated as hazardous waste and disposed of through a licensed environmental management company. This guide provides detailed procedures for the safe handling, temporary storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling

This compound is a hazardous chemical that poses several risks upon exposure. It is classified as a skin, eye, and respiratory irritant.[1][2][3] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors. For operations that may generate dust or aerosols, a dust mask (e.g., N95 type) is recommended.[1][4]

Quantitative Safety Data

The following table summarizes key safety and physical data for this compound for quick reference.

PropertyValueSource
CAS Number 586-39-0[1][2]
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [1][2]
Appearance Liquid[1]
Density 1.07 g/mL at 25 °C[1]
Flash Point 107 °C (224.6 °F) - closed cup[1][4]
Storage Temperature 2-8°C[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3[1][2][3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3][4]

Step-by-Step Disposal Protocol

The primary and universally accepted method for the disposal of this compound is through a licensed hazardous waste management service. For laboratories with the appropriate capabilities and permissions, a chemical degradation procedure may be considered to reduce the reactivity of the waste before disposal.

Standard Disposal Procedure
  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible hazardous waste container.

    • The container must be made of a chemically resistant material, be in good condition, and have a secure, tightly sealing lid.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste".

    • The label must include the full chemical name, "this compound," and list all other constituents of the waste stream with their approximate percentages.

    • Indicate the associated hazards (e.g., "Irritant," "Combustible Liquid").

    • Record the accumulation start date.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area has secondary containment to control any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest or any other required documentation, including the Safety Data Sheet for this compound.

Experimental Protocol: Chemical Degradation (for qualified personnel only)

For laboratories equipped to handle chemical waste treatment, reduction of the nitro group and the alkene can render the compound less hazardous. The following protocol is based on established chemical reduction methods for nitrostyrenes and should only be performed by trained chemists in a controlled laboratory setting with all appropriate safety measures in place.

Objective: To reduce this compound to a less hazardous amine derivative before collection as hazardous waste.

Materials:

  • This compound waste

  • Ethanol or Methanol

  • Iron powder (Fe) or Zinc powder (Zn)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization

  • Appropriate reaction vessel and stirring equipment

  • pH paper or pH meter

Procedure (Bechamp Reduction using Iron):

  • Setup: In a well-ventilated chemical fume hood, place the this compound waste (dissolved in a minimal amount of ethanol if solid) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dilution: Dilute the waste with ethanol to ensure the reaction remains manageable.

  • Addition of Iron and Acid: To the stirred solution, add an excess of iron powder. Slowly and carefully, add a dilute solution of hydrochloric acid. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: Continue stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is no longer visible.

  • Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is between 6 and 8. Be cautious as gas evolution (CO₂) will occur if using bicarbonate.

  • Waste Collection: The resulting mixture, containing the reduced product (3-vinylaniline or 3-ethylaniline) and iron salts, should be collected in a designated hazardous waste container. Although the primary hazard of the nitrostyrene has been mitigated, the final mixture must still be disposed of as hazardous waste.

  • Labeling and Disposal: Label the container appropriately, noting the reaction products, and dispose of it through your institution's hazardous waste program.

Spill Management

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material.

  • Collection: Carefully scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Disposal Path cluster_3 Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible, Labeled Container fume_hood->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate decision Chemical Degradation Feasible & Permitted? segregate->decision degradation Perform Reduction Protocol (e.g., Bechamp Reduction) decision->degradation Yes standard_disposal Store for Professional Disposal decision->standard_disposal No collect_treated Collect Treated Waste in Hazardous Waste Container degradation->collect_treated collect_treated->standard_disposal ehs_contact Contact EHS or Licensed Waste Contractor standard_disposal->ehs_contact end End: Waste Disposed ehs_contact->end spill Spill Occurs spill_response Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Hazardous Waste Container 4. Decontaminate Area spill->spill_response spill_response->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a comprehensive understanding of the chemical hazards and the requisite safety protocols for handling 3-Nitrostyrene is paramount. This guide provides immediate, procedural, and logistical information for the safe handling, storage, and disposal of this compound.

Core Hazard Summary: this compound is a chemical compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this substance with appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is mandatory when working with this compound to minimize exposure.

Protection TypeRecommended EquipmentSpecifications and Rationale
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended for handling nitro compounds. For extended contact or highly hazardous operations, consider double-gloving, such as a nitrile glove over a butyl rubber glove.[4]
Eye Protection Safety goggles or a face shieldMust be worn to protect against potential splashes.[5][6]
Respiratory Protection NIOSH-approved respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is recommended.[4] For handling the solid form, a dust mask type N95 (US) is advised.[1]
Body Protection Laboratory coat and full-length pantsA standard laboratory coat should be worn and kept fastened. Full-length pants and closed-toe shoes are mandatory to protect the skin.[5][7]

Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to control airborne dust and vapors.[4] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][6]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is vital to minimize exposure risk.

1. Preparation:

  • Conduct a thorough risk assessment before beginning any experiment.

  • Inspect all required PPE for integrity.

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure all necessary handling and emergency equipment is readily available.

2. Handling:

  • Wash hands thoroughly after handling.[5]

  • Use only in a well-ventilated area.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Keep the container tightly closed when not in use.[5]

  • Avoid ingestion and inhalation.[5]

3. Storage:

  • Store in a tightly closed container.[5]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][6]

  • Recommended storage temperature is refrigerated at approximately 2-8°C.[5][8][9]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for non-halogenated organic waste.[7]

  • Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in the same designated solid waste container.[7]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[7]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[7] Dispose of contents/container to an approved waste disposal plant.[6][10]

Emergency Procedures

Spill Management: In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. Dampening the material with a suitable solvent like 60-70% ethanol before sweeping can minimize dust.[7] For liquid spills, soak up with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6] Ensure adequate ventilation during cleanup.

First Aid:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5][6]

  • Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[5][6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][6]

  • Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5]

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_storage Storage prep1 Risk Assessment prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Weighing/Transfer prep3->handle1 handle2 Reaction/Use handle1->handle2 disp1 Collect Solid Waste handle2->disp1 Waste Generated disp2 Collect Liquid Waste handle2->disp2 Waste Generated store1 Tightly Closed Container handle2->store1 Post-Use disp4 Dispose via HazWaste disp1->disp4 disp2->disp4 disp3 Triple-Rinse Containers disp3->disp2 store2 2-8°C, Ventilated Area store1->store2

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrostyrene
Reactant of Route 2
3-Nitrostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.